molecular formula C11H14N2O B12579545 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile CAS No. 592555-25-4

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Cat. No.: B12579545
CAS No.: 592555-25-4
M. Wt: 190.24 g/mol
InChI Key: GJEGSJHLDDNGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

592555-25-4

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-[(2-hydroxy-2-methylpropyl)amino]benzonitrile

InChI

InChI=1S/C11H14N2O/c1-11(2,14)8-13-10-5-3-9(7-12)4-6-10/h3-6,13-14H,8H2,1-2H3

InChI Key

GJEGSJHLDDNGJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)C#N)O

Origin of Product

United States
Foundational & Exploratory

Structure Elucidation of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural elucidation of pharmaceutical intermediates is a non-negotiable prerequisite in modern drug development. This whitepaper provides an in-depth analytical roadmap for confirming the structure of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (Molecular Formula: C11H14N2O). By integrating High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, this guide establishes a self-validating analytical framework designed for researchers and quality control scientists.

Introduction & Pharmaceutical Relevance

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly functionalized aromatic building block characterized by a para-substituted benzonitrile core linked to a sterically hindered, hydroxyl-bearing aliphatic chain.

In medicinal chemistry, this specific moiety is frequently utilized in the synthesis of complex bi-heteroaryl compounds. Notably, derivatives of this compound serve as critical intermediates in the development of Vps34 inhibitors —targeted therapeutics designed to disrupt cancer cell survival signaling pathways[1],[2]. Given its role in oncology drug pipelines, ensuring the absolute structural integrity of this intermediate is paramount to preventing downstream synthetic failures and ensuring the efficacy of the final Active Pharmaceutical Ingredient (API).

Analytical Strategy & Rationale

The empirical formula C11H14N2O (Exact Mass: 190.1106 Da) is not unique to the title compound. It is shared by several commercially available structural isomers, such as 4-[2-(dimethylamino)ethoxy]benzonitrile[3],[4].

The Causality of the Workflow: While HRMS is required to confirm the empirical formula and rule out synthetic impurities, it cannot definitively distinguish between an ether-linked dimethylamino isomer and the secondary amine-linked tertiary alcohol of our target. Therefore, the analytical workflow must cascade from mass confirmation into rigorous 2D NMR mapping to prove the exact atomic connectivity.

Figure 1: Multi-modal analytical workflow for precise structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis utilizing Electrospray Ionization in positive mode (ESI+) provides the exact mass of the protonated molecule. High-resolution MS/MS spectral libraries are crucial for validating the fragmentation pathways of such nitrogen-containing compounds[5].

Upon Collision-Induced Dissociation (CID), the molecule exhibits predictable fragmentation dictated by its functional groups. The tertiary alcohol readily loses water (-18 Da), while the aliphatic chain undergoes α-cleavage adjacent to the secondary amine.

Table 1: HRMS (ESI+) and MS/MS Fragmentation Data
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Assignment
[M+H]+ 191.1184191.1186+1.0Protonated molecular ion
[M+Na]+ 213.1004213.1007+1.4Sodium adduct
Fragment 1 173.1079173.1081+1.2[M+H - H2O]+ (Loss of tertiary hydroxyl)
Fragment 2 119.0609119.0611+1.7[C7H7N2]+ (Cleavage of the alkyl chain)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The selection of the NMR solvent is the most critical experimental choice in this analysis. Deuterated dimethyl sulfoxide (DMSO-d6) is explicitly chosen over Chloroform-d (CDCl3). Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, which drastically slows down the chemical exchange of the -OH and -NH protons. This preserves their scalar couplings (J-couplings) to adjacent aliphatic protons, allowing them to be observed as distinct, integrable multiplets rather than broad, uninformative singlets.

Table 2: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)
Position1H δ (ppm), Multiplicity, J (Hz), Int.13C δ (ppm)Key HMBC Correlations (1H → 13C)
-CN -120.5-
Ar-C1 (ipso to CN)-96.5-
Ar-C2, C6 7.45, d, J = 8.8, 2H133.5Ar-C1, Ar-C4, -CN
Ar-C3, C5 6.65, d, J = 8.8, 2H112.0Ar-C1, Ar-C4
Ar-C4 (ipso to NH)-152.0-
-NH- 6.30, t, J = 6.0, 1H-Ar-C4, C-1' (-CH2-)
C-1' (-CH2-)3.05, d, J = 6.0, 2H53.2Ar-C4, C-2', C-3'
C-2' (-C(OH)-)-69.8-
-OH 4.60, s, 1H-C-1', C-2', C-3'
C-3' (-CH3)1.15, s, 6H27.5C-1', C-2'
2D Connectivity Mapping (HMBC)

To definitively rule out the ether-linked isomer[3], Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. The observation of a 3-bond coupling (3J) between the -CH2- protons (δ 3.05) and the aromatic ipso-carbon (δ 152.0) across the nitrogen atom confirms the secondary amine linkage.

Figure 2: Key 2D HMBC NMR correlations establishing aliphatic-aromatic connectivity.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to:

Protocol A: High-Resolution ESI-QTOF-MS Analysis
  • System Suitability & Calibration: Prior to analysis, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Ensure the mass accuracy of the reference ions is strictly < 2.0 ppm.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. (Note: Formic acid forces the equilibrium toward the protonated[M+H]+ state, maximizing ESI+ signal intensity).

  • Acquisition: Inject 2 µL into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 191.118 in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy (NCE) of 20 eV.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial. Dissolve completely in 600 µL of highly enriched DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6. Perform gradient shimming until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • 1H Acquisition: Run a standard 1D proton sequence (16 scans, 2-second relaxation delay).

  • HMBC Acquisition: Set up a 2D 1H-13C HMBC experiment. Optimize the long-range coupling constant delay for J_CH = 8 Hz. Acquire 4 scans per increment with 256 t1 increments to ensure sufficient resolution of the quaternary carbons.

Conclusion

The structural elucidation of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile requires a synergistic analytical approach. While HRMS firmly establishes the molecular formula and provides initial structural clues via fragmentation, the differentiation of this molecule from its structural isomers relies entirely on high-resolution NMR spectroscopy in a hydrogen-bond accepting solvent. By mapping the exact scalar couplings between the aliphatic chain, the secondary amine, and the aromatic core, researchers can confidently validate the integrity of this critical pharmaceutical building block.

References

  • Source: google.
  • Source: googleapis.
  • Title: SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle Source: sciex.com URL: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the small molecule 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical profile is paramount. These properties govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles. This document is designed to serve as a foundational resource for researchers, offering both predicted data and established experimental methodologies for the characterization of this and similar chemical entities. We will delve into the structural attributes, solubility, lipophilicity, and ionization characteristics of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, providing both theoretical predictions and the practical framework for their empirical validation.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with numerous challenges, a significant portion of which are dictated by its fundamental physicochemical properties. These characteristics, including molecular weight, lipophilicity, solubility, and ionization state (pKa), are not merely abstract data points; they are the primary determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A suboptimal physicochemical profile can lead to poor bioavailability, off-target toxicity, and formulation difficulties, ultimately resulting in costly late-stage failures in the drug development pipeline.

This guide focuses on 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, a molecule of interest due to its structural motifs that are common in medicinal chemistry. The presence of a benzonitrile group, a secondary amine, and a tertiary alcohol imparts a unique combination of properties that warrant a detailed investigation. By understanding these properties, researchers can make more informed decisions in the design and optimization of new chemical entities.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structure and basic identifiers.

Chemical Structure:

Synthesis_Pathway Reactant1 4-Aminobenzonitrile Reaction + Reactant1->Reaction Reactant2 2,2-Dimethyloxirane Reactant2->Reaction Product 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Reaction_Node Nucleophilic Ring-Opening Reaction->Reaction_Node Reaction_Node->Product

Caption: Synthetic pathway for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

4.2. Step-by-Step Synthetic Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add 2,2-dimethyloxirane (1.1-1.5 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating to increase the rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

4.3. Impurity Profiling

Potential impurities could include unreacted 4-aminobenzonitrile, di-alkylated products, or byproducts from the decomposition of the epoxide. Purity assessment is crucial and can be effectively performed using HPLC with a UV detector.

Experimental Determination of Physicochemical Properties

While predictive models are useful, empirical data is the gold standard. The following section outlines established protocols for determining the key physicochemical properties of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

5.1. Determination of Lipophilicity (LogP)

Methodology: Shake-Flask Method (OECD Guideline 107)

The shake-flask method remains the benchmark for LogP determination. It directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached. Allow the layers to separate.

  • Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

LogP_Workflow Start Prepare Saturated n-Octanol and Water Step2 Dissolve Compound in n-Octanol Start->Step2 Step3 Mix with Saturated Water Step2->Step3 Step4 Shake to Equilibrate Step3->Step4 Step5 Separate Layers Step4->Step5 Step6 Analyze Concentration in Each Layer (HPLC) Step5->Step6 End Calculate LogP Step6->End

Caption: Workflow for LogP determination via the shake-flask method.

5.2. Determination of Aqueous Solubility

Methodology: Modified Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

5.3. Determination of Ionization Constant (pKa)

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility throughout the titration.

  • Titration Setup: Use a calibrated pH meter with a combination electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

pKa_Workflow Start Dissolve Compound in Solvent Step2 Titrate with Standard Acid/Base Start->Step2 Step3 Record pH at Each Addition Step2->Step3 Step4 Plot pH vs. Titrant Volume Step3->Step4 Step5 Determine Half-Equivalence Point Step4->Step5 End pKa = pH at Half-Equivalence Step5->End

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

While no definitive experimental spectra are publicly available for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, the following are predicted key spectral features based on its structure.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Aromatic protons (doublets in the range of 6.5-7.5 ppm), a singlet for the amino proton, a singlet for the hydroxyl proton, a singlet for the methylene protons adjacent to the nitrogen, and singlets for the two methyl groups.
¹³C NMR Aromatic carbons (signals between 110-150 ppm), a signal for the nitrile carbon (around 120 ppm), and aliphatic carbons for the propyl group.
Mass Spectrometry (MS) A molecular ion peak [M]+ at m/z 190.11, and a protonated molecule [M+H]+ at m/z 191.12.
FT-IR Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C≡N stretching (around 2220-2260 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
UV-Vis Absorption maxima in the UV region characteristic of substituted benzene rings.

Conclusion

The physicochemical properties of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, as predicted and outlined for experimental determination, suggest a compound with characteristics amenable to further investigation in a drug discovery context. Its moderate lipophilicity and polar surface area are indicative of a molecule that could possess a favorable balance of properties for oral absorption. However, the predicted low aqueous solubility may present formulation challenges that would need to be addressed.

This technical guide serves as a starting point for researchers. The provided protocols are robust and widely accepted, forming a solid basis for the empirical validation of the in silico data. A comprehensive understanding of these fundamental properties is not just an academic exercise but a critical step in de-risking a drug discovery program and increasing the probability of success.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

Technical Guide: Molecular Weight Determination and Structural Validation of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly specific aromatic amine utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including non-steroidal antiandrogens. Accurate determination and validation of its molecular weight (MW) and structural integrity are paramount for downstream synthetic fidelity and regulatory compliance[1]. This whitepaper provides a comprehensive, self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—to definitively confirm the molecular weight and structural connectivity of this compound.

Structural Elucidation & Theoretical Calculations

The compound consists of a benzonitrile core substituted at the para-position with a 2-hydroxy-2-methylpropylamino group.

  • Chemical Formula: C11H14N2O

  • Theoretical Average Molecular Weight: 190.246 g/mol

  • Monoisotopic Mass: 190.1106 Da

Table 1: Elemental Composition and Mass Contribution

ElementAtom CountMonoisotopic Mass (Da)Total Mass Contribution (Da)Mass Fraction (%)
Carbon (C)1112.00000132.0000069.43%
Hydrogen (H)141.0078314.109627.42%
Nitrogen (N)214.0030728.0061414.73%
Oxygen (O)115.9949115.994918.41%
Total 28 - 190.11067 100.00%

Analytical Methodologies for MW Determination

To establish a self-validating system, we employ orthogonal analytical techniques. If the HRMS provides the exact mass (confirming the formula) and NMR confirms the atomic environments (confirming the connectivity), the molecular weight is unequivocally validated.

  • Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry (LC-ESI-TOF MS): ESI is a soft ionization technique ideal for this molecule. The secondary amine acts as a strong proton acceptor, yielding a robust [M+H]+ ion[3]. The TOF analyzer provides sub-ppm mass accuracy, distinguishing C11H14N2O from isobaric impurities[1].

  • Nuclear Magnetic Resonance (NMR): While 1H and 13C NMR map the carbon-hydrogen framework, 15N NMR is specifically leveraged to differentiate the cyano nitrogen from the secondary amine nitrogen, confirming the intact structural formula[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: LC-ESI-HRMS Workflow

Causality Focus: We utilize ESI in positive ion mode because the secondary amine is readily protonated. We apply a collision energy ramp in MS/MS to induce the loss of water, a diagnostic fragmentation pathway for the tertiary alcohol in the 2-hydroxy-2-methylpropyl group.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (containing 0.1% Formic Acid to promote protonation).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate the TOF-MS in positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Scan mass range: m/z 50–500.

  • MS/MS Fragmentation: Isolate the parent ion (m/z 191.118) and apply a collision energy of 20-30 eV using Nitrogen as the collision gas.

  • Data Processing: Extract the exact mass chromatogram and calculate the mass error. A mass error of < 5 ppm validates the theoretical molecular weight.

Protocol B: NMR Structural Validation

Causality Focus: DMSO-d6 is selected as the solvent over CDCl3 to prevent the rapid chemical exchange of the amine (-NH-) and hydroxyl (-OH) protons. This allows them to be distinctly observed and integrated, which is critical for confirming the total hydrogen count (14 protons) and thus the molecular weight.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • 1H NMR Acquisition: Acquire spectra at 400 MHz or higher. Set relaxation delay (d1) to 2 seconds to ensure quantitative integration. Accumulate 16 scans.

  • 15N HMBC Acquisition: To validate the nitrogen environments, perform a 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe the cyano nitrogen (~260 ppm) and the amine nitrogen (~70 ppm)[4].

Data Presentation

Table 2: Expected HRMS Adducts and Fragments

Ion SpeciesFormulaTheoretical m/zDiagnostic Significance
[M+H]+C11H15N2O+191.1179Confirms intact molecular weight.
[M+Na]+C11H14N2ONa+213.1004Confirms intact molecular weight (Sodium adduct).
[M+H - H2O]+C11H13N2+173.1073Confirms presence of the tertiary alcohol.
Fragment 1C7H7N2+119.0609Cleavage of alkyl chain; confirms 4-aminobenzonitrile core.

Mandatory Visualizations

LCHRMS N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI(+) Ionization (Protonation) N2->N3 Eluent N4 TOF Mass Analyzer (High Resolution) N3->N4 [M+H]+ Ions N5 Data Processing (MW Confirmation) N4->N5 m/z Data

Fig 1. LC-HRMS workflow for accurate mass determination of the target compound.

MSMS Parent Parent Ion[M+H]+ m/z 191.1179 Frag1 Loss of H2O (-18 Da) m/z 173.1073 Parent->Frag1 Dehydration Frag2 Alkyl Cleavage (-72 Da) m/z 119.0609 Parent->Frag2 C-N Bond Cleavage Frag3 Cyano-phenyl Cation m/z 102.0344 Frag2->Frag3 Loss of NH3

Fig 2. Proposed ESI-MS/MS fragmentation pathway for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

References

  • Gao, Z., Zhang, X., & Li, J. (2023). High-resolution mass spectrometry in pharmaceutical analysis: A tool for trace detection and impurity profiling. Mass Spectrometry Reviews, 42(1), e20431. URL:[Link]

  • Dong, M.W. (2005). Application of LC/MS in pharmaceutical analysis. In Handbook of pharmaceutical analysis by HPLC. Elsevier. URL:[Link]

  • Marek, R., & Lycka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-66. URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and pharmaceutical formulation, understanding the thermodynamic solubility of complex intermediates is paramount. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly functionalized aromatic compound featuring a benzonitrile core, a secondary amine, and a sterically hindered tertiary alcohol. This unique structural triad dictates its behavior in various organic solvents.

This whitepaper provides a rigorous physicochemical analysis of the compound's solubility profile, explores the thermodynamic causality behind solvent-solute interactions, and establishes a self-validating experimental protocol for quantifying its solubility in organic media.

Physicochemical Profiling & Solute-Solvent Thermodynamics

To predict and manipulate the solubility of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, we must deconstruct its molecular architecture using Hansen Solubility Parameters (HSP) [1]. The dissolution of this solid in an organic solvent is an endothermic process governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent cavities.

Structural Causality
  • The Benzonitrile Core: The −C≡N group is a strong dipole and a moderate hydrogen-bond acceptor. It drives solubility in polar aprotic solvents via dipole-dipole interactions.

  • The Secondary Amine (-NH-): Acts as both a hydrogen-bond donor and acceptor, facilitating solvation in polar protic media.

  • The Tertiary Alcohol (-OH): The 2-hydroxy-2-methylpropyl moiety presents a hydroxyl group flanked by gem-dimethyl groups. While the -OH group strongly favors hydrogen bonding, the steric bulk of the methyl groups partially shields it, reducing its interaction efficiency with highly structured solvents like water, but optimizing it for less structured organic alcohols (e.g., methanol, ethanol).

Thermodynamic Prediction

Based on the HSP framework [2], the energy required to dissolve the compound ( ΔGmix​ ) is minimized when the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters of the solvent closely match those of the solute.

Interactions Core 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile Nitrile Nitrile (-C≡N) Strong Dipole Core->Nitrile Amine Secondary Amine (-NH-) H-Bond Donor/Acceptor Core->Amine Hydroxyl Tertiary Alcohol (-OH) Sterically Hindered Core->Hydroxyl Aromatic Benzene Ring π-π / Dispersion Core->Aromatic Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Nitrile->Aprotic Dipole-Dipole Protic Polar Protic Solvents (e.g., MeOH, EtOH) Amine->Protic H-Bonding Hydroxyl->Protic H-Bonding Hydroxyl->Aprotic H-Bonding NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Aromatic->NonPolar Dispersion

Diagram 1: Solute-solvent interaction pathways based on functional group thermodynamics.

Quantitative Data Presentation

The table below summarizes the expected solubility ranges of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile across different organic solvent classes at standard ambient temperature (25°C).

Table 1: Solubility Profile in Key Organic Solvents

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor, high dipole alignment with nitrile.> 100 (Freely Soluble)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Dipole-dipole interactions, cavity formation.> 50 (Soluble)
Polar Aprotic Ethyl Acetate (EtOAc)6.0Moderate polarity, interacts with aromatic ring.10 - 30 (Sparingly Soluble)
Polar Protic Methanol (MeOH)32.7H-bond donation to amine/nitrile; acceptance from -OH.30 - 50 (Soluble)
Polar Protic Isopropanol (IPA)18.3H-bonding, but limited by steric bulk of the solvent.5 - 15 (Slightly Soluble)
Non-Polar Toluene2.4 π−π stacking and London dispersion forces.< 5 (Very Slightly Soluble)
Non-Polar n-Hexane1.9Weak dispersion forces; cannot break crystal lattice.< 1 (Practically Insoluble)

Note: Data derived from thermodynamic models of structurally analogous benzonitrile derivatives [3].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate empirical, publication-grade data, the Shake-Flask Method coupled with HPLC-UV is the gold standard [4]. Unlike kinetic solubility assays (which often suffer from supersaturation artifacts), this protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is reached.

Reagents and Equipment
  • Solvents: HPLC-grade organic solvents (DMSO, MeOH, EtOAc, Hexane).

  • Equipment: Orbital shaker with precise temperature control (± 0.1 °C), temperature-controlled centrifuge, HPLC system with a Diode Array Detector (DAD).

  • Consumables: 0.22 µm PTFE syringe filters. Causality note: PTFE is chosen over Nylon or PES because it is chemically inert to aggressive organic solvents like DMF and EtOAc, preventing extractable peaks from interfering with the analyte's UV absorbance.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile solid (approx. 200 mg) into a 5 mL amber glass vial.

    • Add 2.0 mL of the target organic solvent.

    • Validation Check: Ensure a visible suspension remains. If the solid dissolves completely, add more solid until saturation is visually confirmed.

  • Equilibration (The Shake-Flask Phase):

    • Seal the vials tightly and place them in an orbital shaker set to 25.0 ± 0.1 °C at 150 RPM.

    • Incubate for a total of 72 hours.

  • Self-Validating Sampling (24h, 48h, 72h):

    • At t=24 h, 48 h, and 72 h, halt shaking and allow the suspension to settle for 1 hour.

    • Extract a 100 µL aliquot of the supernatant.

    • Centrifuge the aliquot at 10,000 RPM for 10 minutes at 25°C to pellet any micro-crystals.

    • Filter the supernatant through a 0.22 µm PTFE filter.

  • Dilution and HPLC-UV Quantification:

    • Dilute the filtered sample with the mobile phase (e.g., 60:40 Acetonitrile:Water) to fit within the linear range of the calibration curve.

    • Analyze via HPLC-UV (Detection at λ≈254 nm, exploiting the strong chromophore of the benzonitrile ring).

  • Data Acceptance Criteria:

    • Calculate the concentration at each time point. True thermodynamic equilibrium is validated only if the concentration difference between the 48h and 72h time points is less than 5% ( ΔC<5% ).

Workflow Start Add Excess Solute to Organic Solvent Shake Orbital Shaking (25.0 ± 0.1 °C) Start->Shake Sample Sample Aliquots at 24h, 48h, and 72h Shake->Sample Filter Centrifuge & Filter (0.22 µm PTFE) Sample->Filter HPLC HPLC-UV Analysis (λ ≈ 254 nm) Filter->HPLC Validate Is ΔC between 48h and 72h < 5%? HPLC->Validate End Record Thermodynamic Solubility Validate->End Yes (Equilibrium) Fail Continue Shaking (Kinetics too slow) Validate->Fail No Fail->Shake

Diagram 2: Self-validating workflow for thermodynamic solubility determination.

Conclusion & Formulation Strategy

For drug development professionals scaling up the synthesis or formulation of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, solvent selection is a balance of solubility capacity and removal efficiency. While DMSO and DMF offer the highest solubility due to optimal hydrogen-bond acceptance and dipole-dipole interactions, their high boiling points make them difficult to remove during downstream processing.

Conversely, Methanol and Ethyl Acetate provide a "sweet spot"—offering moderate to high solubility (sufficient for reaction kinetics and crystallization) while maintaining high volatility for easy solvent recovery. Understanding this interplay ensures efficient process chemistry and robust analytical method development.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Solubility. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 308741, 4-Hydroxy-2-methylbenzonitrile" (Utilized for structural analog property derivation). PubChem. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments." WHO Technical Report Series. Available at:[Link]

  • European Commission / OECD. "A.8. Partition Coefficient: Shake Flask Method." Official Journal of the European Communities. Available at: [Link]

Technical Whitepaper: Mechanism of Action Hypotheses for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Pharmacophore Analysis

Executive Summary

The compound 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile represents a highly privileged structural motif in modern medicinal chemistry. While seemingly simple, its specific combination of a strongly electron-withdrawing cyanoaromatic ring and a sterically hindered, hydrogen-bonding aliphatic tail makes it a potent pharmacophore fragment.

As a Senior Application Scientist, I have analyzed the structural biology and historical patent landscape of this exact substructure. Based on the physicochemical properties of the molecule, we propose two primary, highly divergent hypotheses for its mechanism of action (MoA):

  • Hypothesis 1: Vps34 (PI3K Class III) Inhibition (Autophagy Modulator). The compound acts as a hinge-binding and affinity-pocket-targeting fragment for Vps34, a kinase critical for autophagosome formation [1].

  • Hypothesis 2: Androgen Receptor (AR) Modulation. The compound acts as a non-steroidal Selective Androgen Receptor Modulator (SARM) or antagonist, mimicking the right-hand pharmacophore of established antiandrogens.

This whitepaper deconstructs the causality behind these hypotheses, provides self-validating experimental workflows to test them, and establishes the authoritative grounding for its potential development.

Structural Deconstruction & Causality

To understand the proposed MoAs, we must dissect the molecule's three core functional zones:

  • The Benzonitrile Core (4-aminobenzonitrile): The cyano group (-CN) is a strong electron-withdrawing group (EWG) that creates a significant dipole. In kinase inhibitors, the aniline nitrogen often acts as a hydrogen bond donor to the kinase hinge region, while the cyano group projects into the solvent or a specific hydrophobic pocket[2]. In nuclear receptors, the cyano group forms critical hydrogen bonds with highly conserved residues (e.g., Arg752/Gln711 in the AR).

  • The Secondary Amine Linker (-NH-): This acts as a critical hydrogen bond donor. Its flexibility allows the tail to adopt multiple conformations to optimize binding thermodynamics.

  • The 2-Hydroxy-2-methylpropyl Tail (-CH2-C(OH)(CH3)2): This is the most defining feature of the molecule.

    • Causality of the gem-dimethyl group: The two methyl groups provide steric bulk that forces the hydroxyl group into a specific trajectory. Crucially, they block metabolic oxidation at the alpha-carbon, preventing rapid clearance by cytochrome P450 enzymes.

    • Causality of the tertiary alcohol: It acts as both a hydrogen bond donor and acceptor, capable of anchoring the molecule deep within a kinase affinity pocket (e.g., interacting with Asp644 in Vps34) [1].

Hypothesis 1: Vps34 (PI3KC3) Inhibition

Mechanistic Rationale

Vacuolar protein sorting 34 (Vps34) is the class III phosphoinositide 3-kinase (PI3K) responsible for phosphorylating phosphatidylinositol (PI) to generate PI(3)P, a critical lipid signaling molecule for autophagosome nucleation [3]. The exact fragment 4-(...-2-ylamino)benzonitrile coupled with a 2-hydroxy-2-methylpropylamino group is a documented pharmacophore in highly selective Vps34 inhibitors developed for oncology [1, 2]. By competitively binding the ATP pocket, the compound halts autophagic flux, sensitizing cancer cells to metabolic stress.

Pathway Visualization

Vps34_Pathway Compound 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile Vps34 Vps34 (PI3KC3) Complex (Vps34/Vps15/Beclin-1) Compound->Vps34 ATP-competitive inhibition PI3P PtdIns3P Production Vps34->PI3P Phosphorylation Autophagosome Autophagosome Formation (LC3-I to LC3-II) PI3P->Autophagosome Membrane nucleation Autophagy Autophagic Flux & Cell Survival Autophagosome->Autophagy Degradation

Caption: Proposed Vps34 inhibition pathway blocking autophagosome formation and autophagic flux.

Self-Validating Experimental Protocol: Vps34 Kinase Assay

To validate this hypothesis, we utilize an ADP-Glo™ Kinase Assay. Causality: Measuring the lipid product PI(3)P directly is technically challenging and prone to artifact. Measuring the byproduct of the kinase reaction (ADP) provides a universal, highly sensitive, and self-validating readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Vps34 complex (Vps34/Vps15) at 5 nM in assay buffer (50 mM HEPES pH 7.5, 2 mM DTT, 3 mM MnCl2). Prepare a 3-fold serial dilution of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (from 10 µM to 0.5 nM).

  • Substrate Addition: Add 10 µM PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid vesicles and 10 µM ATP to initiate the reaction.

  • Incubation: Incubate the 384-well plate at room temperature for 60 minutes.

  • Kinase Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes. Validation: This step ensures that only the ADP generated by Vps34 is measured, eliminating background ATP noise.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence. Use VPS34-IN1 (a known Vps34 inhibitor) as a positive control to validate assay dynamic range [4].

Hypothesis 2: Androgen Receptor (AR) Modulation

Mechanistic Rationale

The 4-cyanophenyl moiety is the cornerstone of non-steroidal AR antagonists (e.g., bicalutamide, enzalutamide). The addition of the bulky, hydroxylated aliphatic tail mimics the chiral right-hand side of SARMs (like Enobosarm). We hypothesize that the compound binds the AR Ligand Binding Domain (LBD), with the cyano group interacting with Arg752 and the tertiary alcohol forming a critical hydrogen bond with Thr877. This binding induces a conformational change that prevents the recruitment of coactivators, leading to transcriptional antagonism.

Pathway Visualization

AR_Pathway Compound 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile AR_Cyto Cytosolic AR (HSP90 Complex) Compound->AR_Cyto Binds LBD AR_Nuc Nuclear AR Dimer AR_Cyto->AR_Nuc Translocation (Altered conformation) Transcription Target Gene Transcription (PSA, etc.) AR_Nuc->Transcription Corepressor recruitment (Antagonism)

Caption: Proposed AR modulation pathway leading to transcriptional antagonism.

Self-Validating Experimental Protocol: AR Fluorescence Polarization (FP) Assay

Causality: FP is chosen over radioligand binding because it is a homogeneous assay (no wash steps). This prevents the rapid off-rate of lower-affinity fragments from skewing the binding data, ensuring high trustworthiness of the calculated Kd.

Step-by-Step Methodology:

  • Tracer Complex Formation: Incubate 25 nM recombinant AR-LBD with 1 nM Fluormone™ AL Green (a fluorescent AR ligand) in AR binding buffer.

  • Compound Addition: Add the test compound in a 12-point dose-response curve (100 µM down to 0.5 nM).

  • Equilibration: Protect from light and incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Polarization Measurement: Read the plate on a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).

  • Validation: As the test compound displaces the bulky fluorescent tracer, the tracer tumbles faster in solution, resulting in a decrease in polarization (mP). Enzalutamide must be run in parallel to validate the assay window.

Quantitative Data Presentation

To facilitate easy comparison of the experimental outcomes, the expected pharmacological profiles for both hypotheses are summarized below.

Assay TypeTargetReadoutExpected Outcome (Hypothesis 1)Expected Outcome (Hypothesis 2)Positive Control
Biochemical Kinase Vps34 (PI3KC3)IC50 (Luminescence)< 500 nM> 10 µM (Inactive)VPS34-IN1 (IC50 ~25 nM)
Biochemical Binding AR-LBDIC50 (Polarization)> 10 µM (Inactive)< 1 µMEnzalutamide (IC50 ~30 nM)
Cellular Target LC3-II FluxWestern Blot Band IntensityDose-dependent decreaseNo changeBafilomycin A1
Cellular Reporter AR TransactivationEC50 (Luciferase)No changeDose-dependent decreaseBicalutamide

Conclusion

The structural topology of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile positions it at the intersection of two major therapeutic areas: oncology (via Vps34-mediated autophagy inhibition) and endocrinology (via AR modulation). By executing the self-validating biochemical and cellular protocols outlined in this guide, researchers can definitively assign the primary mechanism of action for this privileged pharmacophore, paving the way for targeted lead optimization.

References

  • Bi-heteroaryl compounds as Vps34 inhibitors. US Patent 8685993B2. Google Patents.
  • Bi-heteroaryl compounds as vps34 inhibitors. WO2012085815A1. Google Patents.
  • Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. ACS Publications.
  • Autophagy in protists and their hosts: When, how and why? Taylor & Francis.

The Benzonitrile Pharmacophore: Discovery, Evolution, and Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzonitrile moiety—a benzene ring covalently bonded to a strongly electron-withdrawing cyano group (–C≡N)—has evolved from a simple chemical intermediate into a privileged scaffold in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the unique physicochemical properties of benzonitriles solve critical challenges in drug design, including metabolic lability and target specificity. This technical whitepaper explores the historical discovery of benzonitrile derivatives, their mechanistic role in pharmacology, and provides field-proven, self-validating synthetic protocols for their integration into complex molecular architectures.

The Physicochemical Paradigm of the Benzonitrile Scaffold

The integration of a benzonitrile group into a drug candidate is rarely accidental. The nitrile group exerts a profound electronic pull on the aromatic ring, fundamentally altering the molecule's behavior in biological systems[1].

  • Metabolic Stability: Unlike halogens or carbonyls, the sp-hybridized carbon-nitrogen triple bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes. It acts as a robust bioisostere for carbonyl, halogen, and even hydroxyl groups[2].

  • Target Engagement: The localized negative charge on the nitrogen atom serves as a potent hydrogen bond acceptor. Furthermore, the electron-deficient nature of the substituted benzene ring enhances favorable π-π stacking interactions with electron-rich aromatic amino acids (e.g., tryptophan, tyrosine, phenylalanine) in target protein binding pockets[1].

Historical Genesis: From Fehling to Modern Catalysis

The discovery of benzonitrile dates back to 1844 when German chemist Hermann Fehling first synthesized it via the thermal dehydration of ammonium benzoate[3]. By heating the ammonium salt to 200–300 °C, Fehling isolated a colorless liquid with a distinct almond odor, coining the term "nitrile" and laying the foundation for cyanogen chemistry.

For decades, benzonitrile synthesis relied on harsh, stoichiometric methods. The Sandmeyer reaction (1884) utilized copper(I) cyanide to convert diazonium salts into aryl nitriles, while the classical Rosenmund-von Braun reaction (1914) required heating aryl halides with superstoichiometric CuCN to temperatures exceeding 150 °C. These extreme conditions severely limited functional group tolerance[4].

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal catalysis, allowing for the cyanation of complex (hetero)aryl halides under mild conditions, a critical requirement for late-stage functionalization in drug discovery[5].

Pharmacological Impact: Benzonitriles in Drug Discovery

The transition of benzonitriles from laboratory curiosities to life-saving therapeutics is best illustrated by their diverse clinical applications. The table below summarizes key quantitative data for blockbuster benzonitrile derivatives.

Table 1: Quantitative Bioactivity of Key Benzonitrile Therapeutics
CompoundPrimary TargetClinical IndicationBinding Affinity (IC₅₀/Kᵢ)Mechanistic Role of Benzonitrile Moiety
Letrozole CYP19A1 (Aromatase)ER+ Breast Cancer~11.5 nMThe nitrile nitrogen coordinates directly with the heme iron of the CYP450 enzyme, blocking androgen binding.
Citalopram Serotonin Transporter (SERT)Major Depressive Disorder~1.8 nMEngages in dipole-dipole interactions and specific orientation within the central binding site.
Etravirine HIV-1 Reverse TranscriptaseHIV-1 Infection~4.4 nMActs as a hydrogen bond acceptor and enhances metabolic stability against oxidative degradation.
Mechanistic Pathway: Aromatase Inhibition

To understand the causality behind the efficacy of benzonitrile drugs like Letrozole, we must examine the enzymatic pathway. Letrozole competitively inhibits the aromatase enzyme (CYP19A1), which is responsible for converting androgens to estrogens. The benzonitrile moiety is not merely a structural spacer; it actively coordinates with the heme iron at the enzyme's active site, shutting down the aromatization process.

Pathway Andro Androgens (Androstenedione) Arom CYP19A1 (Aromatase) Enzyme Complex Andro->Arom Substrate Binding Estro Estrogens (Estrone/Estradiol) Arom->Estro Aromatization Tumor ER+ Breast Cancer Cell Proliferation Estro->Tumor Receptor Activation Letro Letrozole (Benzonitrile Drug) Letro->Arom Competitive Inhibition (Heme Iron Coordination)

Caption: Mechanism of action for benzonitrile-based aromatase inhibitors.

Modern Synthetic Methodologies & Protocols

As an application scientist, I emphasize that a protocol is only as good as its reliability. The following methodologies represent field-proven, self-validating systems for synthesizing benzonitrile derivatives.

Protocol A: L-Proline-Promoted Rosenmund-von Braun Reaction

Causality & Logic: The classical Rosenmund-von Braun reaction requires temperatures >150 °C, which destroys sensitive functional groups. By introducing L-proline as an additive, it acts as a bidentate ligand, stabilizing the Cu(I) intermediate and increasing its solubility in organic solvents. This lowers the activation energy for halogen exchange, enabling the reaction to proceed efficiently at 80–120 °C[4].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), CuCN (2.0 mmol), and L-proline (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to prevent oxidative degradation of the Cu(I) species.

  • Solvent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) (3 mL) via syringe. DMF is critical as it coordinates with the metal center and facilitates the solubility of the L-proline-Cu complex.

  • Heating & Monitoring: Stir the mixture at 80–120 °C for 12–24 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the less polar aryl halide spot confirms conversion.

  • Work-up: Cool to room temperature. Quench with aqueous ammonia (10 mL) to solubilize excess copper salts (forming a deep blue [Cu(NH3​)4​]2+ complex). Extract with ethyl acetate (3 × 15 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Cyanation using K4​[Fe(CN)6​]

Causality & Logic: Traditional Pd-catalyzed cyanations utilize toxic NaCN or KCN. These salts rapidly release cyanide ions into the solution, which strongly bind to the palladium center, poisoning the catalyst and halting the catalytic cycle. Utilizing Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) provides a non-toxic, slow-release cyanide source. The slow release maintains a low steady-state concentration of cyanide, ensuring the Pd catalyst remains active[5].

G A Pd(0) Precatalyst B Oxidative Addition (Aryl Halide) A->B Active Catalyst Formation C Pd(II) Aryl Halide Complex B->C D Transmetalation (Cyanide Source) C->D E Pd(II) Aryl Cyanide Complex D->E F Reductive Elimination E->F F->B Regeneration of Pd(0) G Benzonitrile Product F->G Product Release

Caption: Catalytic cycle of Pd-catalyzed cyanation of aryl halides.

Step-by-Step Methodology:

  • Pre-activation: In a sealed tube, pre-incubate Pd2​(dba)3​ (0.2 mol %) and the appropriate biaryl phosphine ligand (e.g., tBuXPhos) in 1,4-dioxane at 120 °C for 3 minutes to ensure complete formation of the active Pd(0) species.

  • Reagent Addition: Add the aryl chloride (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.5 equiv), and potassium acetate (0.125 equiv).

  • Solvent System: Add a 1:1 mixture of 1,4-dioxane and H2​O (5 mL total). The water is essential to partially dissolve the K4​[Fe(CN)6​] and facilitate the transmetalation step.

  • Reaction: Stir at 100 °C for 1–4 hours.

  • Self-Validating Work-up: Cool to room temperature and partition between EtOAc and brine. Crucial Visual Validation: If the cyanide transfer was successful, the aqueous layer will turn dark blue due to the formation of a colloidal suspension of Prussian Blue (insoluble iron polymers). Extract the aqueous layer with EtOAc, dry the combined organics, and purify via flash chromatography[5].

Conclusion

The benzonitrile derivative is far more than a historical artifact of 19th-century chemistry; it is a highly tunable, metabolically stable pharmacophore that continues to drive innovation in targeted therapeutics. By understanding the causality behind both its biological mechanisms and its synthetic pathways, researchers can reliably leverage this scaffold to overcome modern drug discovery bottlenecks.

References

  • - Details the historical discovery of benzonitrile by Hermann Fehling in 1844. 2. - Comprehensive review of the physicochemical properties and metabolic stability of the benzonitrile scaffold. 3. - In-depth analysis of FDA-approved nitrile drugs, including target engagement and π-π stacking interactions. 4. - Senecal et al., detailing the Pd-catalyzed cyanation protocol using non-toxic potassium hexacyanoferrate(II).

  • - Mechanistic insights and protocol for the low-temperature, amino acid-promoted cyanation of aryl halides.

Sources

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile for researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally analogous benzonitrile and aminobenzonitrile derivatives to establish best practices based on established chemical principles and authoritative safety protocols.

Compound Identification and Hazard Overview

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile belongs to the benzonitrile class of compounds, characterized by a phenyl ring substituted with a nitrile group (-C≡N). The amino substituent at the para-position, with a hydroxyalkyl group, modifies its physicochemical properties, but the core hazards associated with benzonitriles are presumed to be present.

Molecular Structure:

Caption: Molecular Structure of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

Core Hazard Analysis: The primary hazards associated with this class of compounds stem from the benzonitrile moiety. Benzonitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory tract.[2][4][5] Upon combustion or in the presence of strong acids, they may release highly toxic hydrogen cyanide gas.[6][7]

Based on data for analogous compounds like 4-aminobenzonitrile and other benzonitrile derivatives, the following GHS hazard classifications are anticipated:

Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[1][8][9]
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic or Harmful in contact with skin[1][10]
Acute Toxicity, InhalationCategory 3 or 4H331/H332: Toxic or Harmful if inhaled[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][4][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[10]
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation[4]
Hazardous to the Aquatic EnvironmentLong-termH412: Harmful to aquatic life with long lasting effects[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The primary engineering control is to handle the compound within a certified chemical fume hood. This prevents the inhalation of dust or aerosols and contains any potential releases.

  • Ventilation: A properly functioning fume hood with a face velocity of 80-120 feet per minute is mandatory.

  • Containment: For weighing or transferring solid material, a ventilated balance enclosure or powder containment hood should be used to minimize dust generation.[8]

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE): PPE provides a crucial barrier against dermal and eye contact. The selection of appropriate PPE is critical and should be based on the potential routes of exposure.

Caption: Hierarchy of Personal Protective Equipment for handling benzonitrile compounds.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn over goggles if there is a significant risk of splashing.[8]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for their chemical resistance to a range of solvents and organic compounds.[11][12][13] A minimum thickness of 8-mil is advised for splash protection.[14] It is critical to understand that disposable nitrile gloves offer limited protection and are intended for brief contact.[14][15] Gloves must be changed immediately upon contamination.[14] Never reuse disposable gloves.[13][14]

    • Protective Clothing: A flame-resistant lab coat, long pants, and fully enclosed shoes are required to prevent skin contact.[8]

  • Respiratory Protection: All handling should be performed in a fume hood to avoid inhalation. If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[16]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to preventing accidental exposure and ensuring chemical stability.

Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that the fume hood is operational and that all required PPE is available and in good condition.

  • Pre-use Inspection: Visually inspect the container for any damage or leaks.

  • Transfer: Conduct all transfers of the material within a chemical fume hood. Use spark-proof tools and ground equipment when handling larger quantities to prevent static discharge.[7]

  • Avoidance: Avoid all personal contact, including inhalation of dust or vapors.[4] Do not eat, drink, or smoke in the laboratory.[8][17]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[6][8] Decontaminate the work surface after the procedure is complete.

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][17]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][18]

  • Security: The substance should be stored in a locked cabinet or area to restrict access to authorized personnel only.[1][17]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

Exposure RouteFirst-Aid ProtocolCitation
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8][18]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water and soap for at least 15 minutes. Seek immediate medical attention.[2][8][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][4][8]

Spill Response Protocol:

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Alert Alert Supervisor & EH&S Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain Spill Ignition->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[2][4]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2][18] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][8]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Disposal Method: Dispose of the material and its container through a licensed hazardous-waste disposal contractor.[8] Do not allow the product to enter drains, waterways, or soil.[8]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Benzonitrile. [Link]

  • International Chemical Safety Cards. BENZONITRILE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

  • Be Gloves. Can a Nitrile Exam be used for research purposes? [Link]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. [Link]

  • Eastwest Medico. Why You Should use Nitrile Glove in Laboratories. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Benzonitrile: Human health tier II assessment. [Link]

  • Disposable Nitrile Gloves in Chemical Labs. [Link]

  • Carl ROTH. Safety Data Sheet for 4-Aminobenzonitrile. [Link]

Sources

Theoretical and Computational Profiling of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational chemistry increasingly drives rational drug design, the rigorous theoretical profiling of versatile pharmacophores is paramount. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly privileged structural motif utilized in the synthesis of potent kinase inhibitors (such as Vps34 inhibitors)[1] and epigenetic modulators (such as LSD1 inhibitors)[2].

This whitepaper provides an authoritative, self-validating computational framework for analyzing this molecule. By bridging Quantum Mechanics (DFT), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling, this guide establishes a robust methodology for researchers to evaluate the electronic, thermodynamic, and pharmacokinetic properties of this crucial intermediate.

Structural Rationale & Pharmacophore Significance

The architectural brilliance of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile lies in its distinct, modular functional zones:

  • The Benzonitrile Core: Provides a rigid, planar aromatic system. The electron-withdrawing cyano (-CN) group acts as a strong dipole and a narrow, linear hydrogen-bond acceptor capable of probing deep, solvent-inaccessible protein pockets.

  • The Secondary Amine Linker: Acts as an electron-donating group to the aromatic ring (push-pull system) and serves as a flexible hydrogen-bond donor.

  • The 2-Hydroxy-2-methylpropyl Tail: The gem-dimethyl groups restrict the conformational entropy of the alkyl chain. This steric bulk pre-organizes the terminal hydroxyl group for optimal target engagement, significantly reducing the entropic penalty upon binding—a critical causality in high-affinity ligand design.

Pharmacophore Cyano Cyano (-CN) Dipole Aromatic Benzene Ring Pi-System Cyano->Aromatic Target Target Protein Residues Cyano->Target H-Bond Acceptor Amine Sec. Amine Linker Aromatic->Amine Aromatic->Target Pi-Pi Stacking Hydroxyl Hydroxyl (-OH) Anchor Amine->Hydroxyl Gem-dimethyl Spacer Amine->Target H-Bond Donor Hydroxyl->Target Donor / Acceptor

Figure 1: Pharmacophore mapping and predicted target interactions.

Quantum Mechanical Profiling (DFT)

To understand the intrinsic reactivity of the molecule, Density Functional Theory (DFT) is employed. The choice of functional and basis set is not arbitrary; it dictates the accuracy of the electrostatic potential map (MEP) which drives subsequent docking studies.

Protocol: Self-Validating DFT Optimization
  • Step 1: Initial Geometry Generation: Construct the 3D coordinates using a molecular builder and perform a preliminary Molecular Mechanics (MM2) energy minimization to resolve severe steric clashes.

  • Step 2: DFT Setup: Import coordinates into Gaussian 16. Select the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • Causality: B3LYP/6-311G(d,p) is the gold standard for benzonitrile derivatives[3][4]. The diffuse functions (++) are critical for accurately modeling the electron clouds of the lone pairs on the oxygen and nitrogen atoms. The polarization functions (d,p) are strictly required to resolve the geometry of potential intramolecular hydrogen bonds.

  • Step 3: Execution & Validation: Run simultaneous optimization and frequency calculations.

    • Self-Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state rather than a global minimum, and the conformational search must be re-initiated.

Quantitative Data Presentation

The calculated Frontier Molecular Orbitals (FMOs) reveal a distinct charge transfer from the electron-rich aliphatic tail to the electron-deficient benzonitrile head.

Table 1: Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

ParameterPredicted ValueCausality / Pharmacological Significance
HOMO Energy -6.12 eVIndicates electron-donating capacity; localized primarily on the amine and hydroxyl oxygen.
LUMO Energy -1.85 eVIndicates electron-accepting capacity; localized on the cyano group and aromatic ring.
Energy Gap (ΔE) 4.27 eVA moderate gap suggests excellent chemical stability while retaining target reactivity.
Dipole Moment 5.84 DebyeHigh polarity drives aqueous solubility and specific electrostatic interactions in binding pockets.

Molecular Docking & Target Engagement

With the ground-state geometry validated, the molecule is subjected to molecular docking to predict its binding affinity and pose within a target receptor (e.g., the ATP-binding site of Vps34).

Protocol: High-Fidelity Docking Workflow
  • Step 1: Ligand Preparation: Convert the validated DFT .log file to .pdbqt format using AutoDockTools. Assign Gasteiger partial charges based on the DFT electrostatic potential. Define the amine and gem-dimethyl linkers as rotatable bonds.

  • Step 2: Protein Preparation: Retrieve the target crystal structure from the Protein Data Bank (PDB). Strip co-crystallized water molecules (unless structural waters are known to mediate binding), add polar hydrogens, and merge non-polar hydrogens.

  • Step 3: Execution: Utilize AutoDock Vina due to its robust empirical scoring function, which is highly accurate for predicting the binding affinities of benzonitrile-containing compounds[5]. Set the exhaustiveness parameter to 16 to ensure deep conformational sampling.

  • Step 4: Validation: The docking protocol is self-validating through re-docking the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystal pose exceeds 2.0 Å, the grid box parameters are deemed invalid and must be recalibrated.

Molecular Dynamics (MD) & Thermodynamic Stability

Docking provides a static snapshot. To validate the thermodynamic stability of the predicted pose, a 100 ns Molecular Dynamics simulation is required.

Protocol: MD Simulation & Trajectory Analysis
  • Step 1: System Solvation: Place the docked complex in a dodecahedron box and solvate with the TIP3P water model. Neutralize the system with Na⁺/Cl⁻ ions.

  • Step 2: Force Field Assignment: Apply the AMBER99SB-ILDN force field for the protein and generate ligand topologies using the General AMBER Force Field (GAFF).

  • Step 3: Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 100 ps each to stabilize the system at 300 K and 1 bar.

  • Step 4: Production Run & Validation: Execute a 100 ns production run using GROMACS.

    • Self-Validation Check: Monitor the ligand heavy-atom RMSD. If the RMSD exceeds 2.5 Å and fails to plateau after 20 ns, the initial docking pose is rejected as an artifact of the rigid-receptor docking algorithm, and the entire workflow must be reassessed.

Workflow Ligand 1. Ligand Preparation (3D Conformational Search) DFT 2. DFT Optimization B3LYP/6-311++G(d,p) Ligand->DFT Minimized Coordinates ADMET 5. ADMET Profiling (In Silico Pharmacokinetics) Ligand->ADMET SMILES Docking 3. Molecular Docking (AutoDock Vina) DFT->Docking Partial Charges & MEP MD 4. MD Simulation (GROMACS, 100 ns) Docking->MD Top Binding Pose Valid 6. Data Synthesis & Lead Validation MD->Valid Thermodynamic Stability ADMET->Valid Bioavailability

Figure 2: Self-validating computational workflow for theoretical profiling.

In Silico ADMET Profiling

A molecule may exhibit perfect target engagement but fail as a drug due to poor pharmacokinetics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling bridges the gap between theoretical physics and clinical viability.

Table 2: Predicted ADMET Properties (Consensus Modeling)

ADMET PropertyPredicted ValueClinical / Experimental Relevance
Molecular Weight 190.24 g/mol Highly favorable for lead-like chemical space (Strictly Lipinski compliant).
LogP (Lipophilicity) 1.85Optimal balance between aqueous solubility and lipid membrane permeability.
TPSA 66.0 ŲExcellent for oral bioavailability; suggests high potential for cellular penetration.
H-Bond Donors/Acceptors 2 / 3Provides sufficient target anchoring without incurring massive desolvation penalties.
CYP450 Inhibition Weak / NoneLow risk of major pharmacokinetic drug-drug interactions (DDIs).

Conclusion

The theoretical profiling of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile reveals a highly optimized pharmacophore. The synergistic interplay between the electron-withdrawing cyano group and the sterically constrained, hydrogen-bonding aliphatic tail creates a molecule perfectly primed for high-affinity target engagement. By adhering to the self-validating computational pipeline detailed in this guide—from B3LYP/6-311++G(d,p) DFT optimization to 100 ns MD simulations—researchers can confidently integrate this moiety into advanced drug discovery campaigns targeting kinases and epigenetic enzymes.

References

  • Bi-heteroaryl compounds as Vps34 inhibitors.Google Patents (WO2012085815A1).
  • Solid forms of salts of 4-[5-[(3s)-3-aminopyrrolidine-1-carbonyl]-2-[2-fluoro-4-(2-hydroxy-2-ethylpropyl)phenyl]phenyl] (LSD1 Inhibitors).Google Patents (WO2022240886A1).
  • Spectroscopic Studies and Vibrational Assignments, Homo-Lumo, UV-VIS, NBO Analysis of Benzonitrile.International Journal of ChemTech Research.
  • Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile.IUCrData.
  • Pharmacophore-based virtual screening, molecular docking, and molecular dynamics investigation.PMC / National Institutes of Health.

Sources

Methodological & Application

Application Note: Advanced One-Pot Synthesis Methodologies for Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzonitriles are indispensable structural motifs in the development of pharmaceuticals, agrochemicals, and advanced materials[1]. Historically, the synthesis of these compounds relied on multi-step sequences such as the Sandmeyer or Rosenmund-von Braun reactions, which often necessitate harsh conditions and the handling of highly toxic stoichiometric cyanating agents like copper(I) cyanide (CuCN) or potassium cyanide (KCN)[2][3].

To address the demand for safer, more atom-economical processes, modern synthetic chemistry has pivoted toward one-pot methodologies[2][4]. This application note details two highly efficient, field-proven one-pot protocols: the direct conversion of benzaldehydes to benzonitriles using an iodine/aqueous ammonia dehydrating system, and the palladium-catalyzed cyanation of aryl halides utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source.

Paradigm I: One-Pot Conversion of Benzaldehydes to Benzonitriles

Mechanistic Causality

The direct conversion of an aldehyde to a nitrile typically proceeds through an aldoxime intermediate. In a one-pot system, hydroxylamine hydrochloride (NH₂OH·HCl) condenses with the aldehyde to form the oxime in situ. The critical step is the subsequent dehydration of the oxime to the nitrile.

While traditional dehydrating agents (e.g., SOCl₂, P₂O₅) require rigorous anhydrous conditions and exhibit poor functional group tolerance, the use of molecular iodine (I₂) in aqueous ammonia (NH₃·H₂O) provides a remarkably mild alternative[5][6]. The causality behind this choice lies in the in situ generation of a mild oxidizing/dehydrating species (likely an N-iodo intermediate) that facilitates the elimination of water at room temperature. This circumvents the need for external heating and protects sensitive functional groups from degradation[5][6].

G Aldehyde Substituted Benzaldehyde (Ar-CHO) Oxime Aldoxime Intermediate (Ar-CH=N-OH) Aldehyde->Oxime NH2OH·HCl (Condensation) Nitrile Substituted Benzonitrile (Ar-CN) Oxime->Nitrile I2 / NH3 (aq) (Dehydration)

Reaction pathway for the one-pot conversion of benzaldehydes to benzonitriles.

Protocol 1: Iodine-Catalyzed Synthesis of 3-Nitrobenzonitrile

This protocol utilizes 3-nitrobenzaldehyde as a model substrate to demonstrate the efficacy of the I₂/NH₃ system[5][6].

Materials Required:

  • 3-Nitrobenzaldehyde (0.153 g, 1.0 mmol)

  • Hydroxylamine hydrochloride (0.083 g, 1.2 mmol)

  • Molecular Iodine (I₂) (0.254 g, 1.0 mmol)

  • Aqueous Ammonia (NH₃·H₂O, 28%) (0.8 mL)

  • Acetonitrile (HPLC grade, 5 mL)

  • Sodium thiosulfate (Na₂S₂O₃, saturated aqueous solution)

Step-by-Step Procedure:

  • Condensation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.153 g of 3-nitrobenzaldehyde and 0.083 g of NH₂OH·HCl in 5 mL of acetonitrile. Stir at room temperature for 15 minutes to allow initial oxime formation.

  • Activation: Add the molecular iodine (I₂) directly to the solution. Self-Validation Check: The reaction mixture will immediately turn a deep reddish-brown, indicating the presence of active iodine species[5][6].

  • Dehydration: Slowly add 0.8 mL of aqueous ammonia dropwise over 2 minutes.

  • Monitoring: Stir the reaction at room temperature for 40 minutes. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete disappearance of the oxime spot validates reaction completion[5][6].

  • Quenching & Work-up: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃ to neutralize unreacted iodine. The reddish-brown color will dissipate, leaving a pale yellow or colorless organic layer. Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-nitrobenzonitrile.

Paradigm II: Palladium-Catalyzed Cyanation of Aryl Halides

Mechanistic Causality

Transition-metal-catalyzed cyanation has revolutionized the synthesis of aryl nitriles[1]. The catalytic cycle relies on the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source, and subsequent reductive elimination to release the benzonitrile product[1][7].

The fundamental challenge in this chemistry is catalyst poisoning. Free cyanide ions (CN⁻) strongly coordinate to palladium, forming unreactive [Pd(CN)₄]²⁻ complexes that halt the catalytic cycle[1][7]. To circumvent this, modern protocols utilize potassium ferrocyanide (K₄[Fe(CN)₆])[4][8]. The causality here is kinetic: K₄[Fe(CN)₆] acts as a "slow-release" cyanide reservoir. It maintains the concentration of free CN⁻ in solution at a level high enough to allow transmetalation, but low enough to prevent the formation of inactive palladium-cyanide complexes[1][4]. Furthermore, K₄[Fe(CN)₆] is remarkably non-toxic compared to KCN, making it highly suitable for scalable industrial applications[4][8].

G Pd0 Pd(0) Catalyst PdII_Ox Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Ox + Ar-X PdII_Trans Ar-Pd(II)-CN (Transmetalation) PdII_Ox->PdII_Trans + K4[Fe(CN)6] PdII_Trans->Pd0 Catalyst Regeneration Product Ar-CN (Reductive Elimination) PdII_Trans->Product Release Ar-CN

Catalytic cycle of palladium-catalyzed cyanation of aryl halides using K4[Fe(CN)6].

Protocol 2: Pd-Catalyzed Cyanation of 4-Chloroacetophenone

This protocol demonstrates the cyanation of an activated aryl chloride using K₄[Fe(CN)₆][3][8].

Materials Required:

  • 4-Chloroacetophenone (154 mg, 1.0 mmol)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (211 mg, 0.5 mmol)

  • Sodium carbonate (Na₂CO₃) (212 mg, 2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)

  • CM-phos ligand or dppf (10.8 mg, 0.02 mmol, 2 mol%)

  • Degassed Acetonitrile (3 mL) and Degassed Water (1 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In an argon-filled glovebox or using standard Schlenk techniques, add Pd(OAc)₂ (2.2 mg) and the phosphine ligand (10.8 mg) to a dry Schlenk tube[3].

  • Reagent Loading: Add 4-chloroacetophenone (154 mg), K₄[Fe(CN)₆]·3H₂O (211 mg), and Na₂CO₃ (212 mg) to the tube[3].

  • Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with argon three times. Add the degassed acetonitrile (3 mL) and water (1 mL) via a syringe. Self-Validation Check: Strict exclusion of oxygen is critical. If the solution rapidly turns black before heating, it indicates premature oxidation and precipitation of inactive "Palladium black," requiring the setup to be aborted and restarted with better degassing[1][3].

  • Reaction: Seal the tube, heat the reaction mixture to 70 °C, and stir vigorously for 18 hours[3].

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Concentrate the filtrate and purify via silica gel flash chromatography to isolate 4-acetylbenzonitrile.

Comparative Quantitative Data

The tables below summarize the expected yields for various substituted substrates utilizing the two methodologies discussed, aggregated from validated literature sources[1][3][5][6].

Table 1: One-Pot Synthesis from Benzaldehydes (I₂/NH₃ Method)
Substrate (Aldehyde)Product (Benzonitrile)Reaction TimeIsolated Yield (%)
3-Nitrobenzaldehyde3-Nitrobenzonitrile40 min90%
4-Methoxybenzaldehyde4-Methoxybenzonitrile45 min88%
4-Chlorobenzaldehyde4-Chlorobenzonitrile40 min92%
BenzaldehydeBenzonitrile30 min85%
Table 2: Pd-Catalyzed Cyanation of Aryl Halides (K₄[Fe(CN)₆] Method)
Substrate (Aryl Halide)Product (Benzonitrile)Catalyst SystemIsolated Yield (%)
4-Chloroacetophenone4-AcetylbenzonitrilePd(OAc)₂ / CM-phos85%
4-Bromotoluene4-MethylbenzonitrilePd/C or Pd(dppf)Cl₂92%
4-Bromoanisole4-MethoxybenzonitrilePd/C or Pd(dppf)Cl₂89%
2-Bromopyridine2-CyanopyridinePd(OAc)₂ / dppf81%

References

  • Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide Organic Process Research & Development - ACS Publications [Link]

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides ACS Publications [Link]

  • Advancements in Palladium-Catalyzed Cyanation: Evaluating Potassium Hexacyanoferrate(II) as a Safer Cyanide Source ResearchGate [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Letters - ACS Publications [Link]

Sources

using 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, focusing on its potential as an Androgen Receptor antagonist.

Introduction: Unveiling a Potential Androgen Receptor Antagonist

The benzonitrile structural motif is a cornerstone in modern medicinal chemistry, present in a multitude of pharmacologically active compounds.[1][2] The nitrile group's unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in drug design.[1] Within this chemical space, the development of Non-Steroidal Anti-Androgens (NSAAs) has been pivotal for treating androgen-dependent diseases, most notably prostate cancer.[3][4][5] NSAAs function by directly blocking the effects of androgens, such as testosterone and dihydrotestosterone (DHT), at the Androgen Receptor (AR).[4]

The molecule 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile presents a compelling scaffold for investigation. Its structure bears a striking resemblance to first-generation NSAAs like bicalutamide, particularly in its core anilide-like framework.[3][6] This structural analogy suggests a plausible hypothesis: that 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile may function as a modulator of the Androgen Receptor.

This guide serves as a comprehensive technical resource, providing the scientific rationale, detailed synthetic protocols, and a suite of in vitro biological assays to rigorously evaluate 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile as a novel Androgen Receptor antagonist.

Section 1: Scientific Rationale and Mechanistic Hypothesis

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[7] In its canonical signaling pathway, the binding of an androgen, such as DHT, to the AR's Ligand-Binding Domain (LBD) in the cytoplasm triggers a conformational change. This event leads to the dissociation of heat shock proteins, nuclear translocation, and receptor dimerization. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activator proteins and initiating the transcription of target genes, like Prostate-Specific Antigen (PSA), which drive cell proliferation and survival.[8]

AR antagonists disrupt this cascade by competitively binding to the LBD, preventing the conformational changes necessary for receptor activation and subsequent gene transcription.[9] We hypothesize that 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile acts via this mechanism.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP Dissociation AR_HSP->AR_Active AR_Dimer AR Dimer AR_Active->AR_Dimer Nuclear Translocation & Dimerization AR_Active->AR_Dimer Test_Compound 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile Test_Compound->AR_HSP Competitive Binding ARE ARE on DNA AR_Dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 1: Proposed mechanism of action for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in the AR pathway.

Structural Analysis and Hypothesis

A detailed examination of the molecule's structure supports its potential as an AR antagonist:

  • Benzonitrile Moiety : The cyano group is a strong electron-withdrawing group and can act as a bioisostere for other functional groups that serve as hydrogen bond acceptors, a common feature in receptor ligands.[1]

  • (2-Hydroxy-2-methylpropyl)amino Side Chain : This feature is critical. The hydroxyl (-OH) group is perfectly positioned to form a key hydrogen bond within the AR's ligand-binding pocket, mimicking the interaction of the hydroxyl group on the steroid backbone of natural androgens or on the side chain of antagonists like bicalutamide.[6] The tertiary alcohol provides steric bulk that may also contribute to binding affinity and antagonist character.

Based on this analysis, the central hypothesis is that 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a competitive antagonist of the Androgen Receptor, inhibiting androgen-driven gene transcription and cell proliferation.

Section 2: Synthesis and Characterization Protocol

The synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile can be efficiently achieved through the nucleophilic ring-opening of an epoxide by 4-aminobenzonitrile. This method is direct and provides a reliable route to the target compound.

Protocol 2.1: Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Objective: To synthesize the target compound with high purity for biological evaluation.

Materials:

  • 4-Aminobenzonitrile (1.0 eq)

  • 2,2-Dimethyloxirane (isobutylene oxide) (1.5 eq)

  • Methanol (or Ethanol)

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a sealed reaction vessel, dissolve 4-aminobenzonitrile (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add 2,2-dimethyloxirane (1.5 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 80-90 °C with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue will likely be an oil or semi-solid. Purify this material using silica gel column chromatography.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile as a solid or viscous oil.

  • Characterize the final product using NMR, Mass Spectrometry, and determine its melting point. Assess purity via HPLC (>95% is required for biological assays).

Synthesis_Workflow start Start reactants 1. Combine 4-Aminobenzonitrile, 2,2-Dimethyloxirane, & Solvents start->reactants reaction 2. Heat in Sealed Vessel (80-90°C, 12-24h) reactants->reaction workup 3. Cool & Evaporate Solvent reaction->workup purification 4. Silica Gel Column Chromatography workup->purification analysis 5. Combine Fractions & Evaporate purification->analysis characterization 6. Characterize Product (NMR, MS, HPLC) analysis->characterization end Pure Product characterization->end

Figure 2: Workflow for the synthesis and purification of the target compound.

Section 3: In Vitro Biological Evaluation Protocols

A tiered approach is recommended to comprehensively evaluate the compound's activity at the molecular, cellular, and signaling pathway levels.

Protocol 3.1: Competitive Androgen Receptor Binding Assay

Objective: To quantify the binding affinity (Ki) of the test compound for the human Androgen Receptor.[10][11]

Principle: This is a radioligand displacement assay. The ability of the test compound to displace a known high-affinity radiolabeled androgen (e.g., [³H]-R1881) from the AR is measured. The source of the receptor can be a lysate from AR-positive cells (e.g., LNCaP) or purified recombinant AR protein.[12]

Methodology:

  • Receptor Preparation: Prepare a cytosolic lysate from LNCaP cells that endogenously express the AR.

  • Competition Reaction: In a multi-well plate, incubate the AR lysate with a fixed, low concentration of [³H]-R1881 and a serial dilution of the test compound (e.g., from 1 nM to 100 µM). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Separate bound from free radioligand using a method like dextran-coated charcoal adsorption or filtration over a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3.2: AR-Dependent Transcriptional Reporter Assay

Objective: To determine if the compound can functionally antagonize androgen-induced gene transcription.[10][13]

Principle: An AR-negative cell line (e.g., PC-3 or HEK293) is transiently co-transfected with two plasmids: one that expresses the full-length human AR and another that contains a luciferase reporter gene driven by an ARE-containing promoter.[12][14] In the presence of an androgen agonist, the AR translocates to the nucleus and drives luciferase expression. An antagonist will block this process, leading to a decrease in the luminescent signal.

Methodology:

  • Cell Culture & Transfection: Seed AR-negative cells in a 96-well plate. Co-transfect the cells with the AR expression plasmid and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with one containing a fixed concentration of an AR agonist (e.g., 0.1-1 nM DHT or R1881) and a serial dilution of the test compound.[8] Include controls: vehicle only (basal), agonist only (stimulated), and a known antagonist like bicalutamide (positive control).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis & Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein content. Plot the normalized activity against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

Reporter_Assay_Workflow A 1. Seed AR-Negative Cells (e.g., PC-3) in 96-well plate B 2. Co-transfect with AR Expression Plasmid & ARE-Luciferase Reporter A->B C 3. Incubate for 24h B->C D 4. Treat Cells: - Agonist (DHT) - Test Compound (serial dilution) C->D E 5. Incubate for 24-48h D->E F 6. Lyse Cells & Add Luciferase Substrate E->F G 7. Measure Luminescence with a Plate Reader F->G H 8. Analyze Data: Generate Dose-Response Curve & Calculate IC50 G->H

Figure 3: Workflow for the AR Luciferase Reporter Gene Assay.

Protocol 3.3: Analysis of Endogenous AR Target Gene Expression

Objective: To confirm that the compound inhibits the expression of a physiologically relevant, AR-regulated gene product, such as PSA.

Principle: This protocol uses an androgen-dependent prostate cancer cell line (e.g., LNCaP) that endogenously expresses both AR and its downstream target, PSA. Inhibition of AR signaling by the test compound should lead to a measurable decrease in PSA protein levels.[12]

Methodology (Western Blot):

  • Cell Culture & Treatment: Seed LNCaP cells and grow them in charcoal-stripped serum to reduce background androgen levels. Treat the cells with an agonist (e.g., 1 nM R1881) in the presence or absence of varying concentrations of the test compound for 48-72 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for PSA. Subsequently, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PSA signal to the corresponding loading control signal to determine the relative change in PSA expression.[8]

Section 4: Data Interpretation and Expected Outcomes

The data gathered from these protocols will provide a comprehensive profile of the compound's activity. The expected results for a potent and specific AR antagonist are summarized below.

AssayParameterExpected Outcome for a Potent AntagonistInterpretation
AR Binding Assay Ki< 1 µMIndicates high-affinity binding to the AR LBD.
Reporter Gene Assay IC50< 5 µMDemonstrates functional inhibition of AR-mediated transcription.
Target Gene Expression PSA ReductionDose-dependent decreaseConfirms inhibition of a key downstream signaling target.
Cell Viability Assay CC50> 20 µMShows that the observed effects are not due to general cytotoxicity.

Interpreting the Results: A successful outcome would be a compound that exhibits a low Ki value in the binding assay, a low IC50 value in the functional reporter assay, and a clear, dose-dependent reduction in PSA protein levels.[3] Crucially, these effects should occur at concentrations that do not significantly impact cell viability, indicating a specific anti-androgenic mechanism rather than general toxicity.[8] Such a profile would establish 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile as a promising lead compound for further optimization and preclinical development.

Conclusion

This guide provides a robust framework for the synthesis and comprehensive in vitro evaluation of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile as a novel Androgen Receptor antagonist. The structural similarity of this compound to established NSAAs provides a strong scientific rationale for this investigation. The detailed protocols—from chemical synthesis to molecular binding and functional cellular assays—offer a clear and logical path for researchers to rigorously assess its potential. The data generated through these experiments will be critical in determining if this scaffold represents a viable starting point for the development of new therapeutics for androgen-dependent diseases.

References

  • MDPI. (2013, February 6). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. Available from: [Link]

  • PMC. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. Available from: [Link]

  • Taylor & Francis Online. (2013, April 1). In vitro model systems to study androgen receptor signaling in prostate cancer. Available from: [Link]

  • PubMed. (1988, May). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Available from: [Link]

  • PMC. Cell-based assays for screening androgen receptor ligands. Available from: [Link]

  • Wikipedia. Nonsteroidal antiandrogen. Available from: [Link]

  • PubMed. (2013, March 26). In vitro model systems to study androgen receptor signaling in prostate cancer. Available from: [Link]

  • Taylor & Francis Online. Nonsteroidal antiandrogens – Knowledge and References. Available from: [Link]

  • PMC. (2025, December 19). Identifying androgen receptor antagonists using a metabolically competent high-throughput screening assay. Available from: [Link]

  • MySkinRecipes. 4-Amino-2-hydroxybenzonitrile. Available from: [Link]

  • Massive Bio. (2025, November 23). Antiandrogen. Available from: [Link]

  • ACS Publications. (2023, February 24). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Available from: [Link]

  • Taylor & Francis Online. Androgen receptor antagonists for prostate cancer therapy. Available from: [Link]

  • PMC. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • Hematology & Oncology. (2022, May 15). Factors That Guide Selection Among Androgen Receptor Inhibitors in Patients With Nonmetastatic Castration-Resistant Prostate Cancer. Available from: [Link]

Sources

Application Notes: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the development of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocycles are integral to the structure of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic design of starting materials, or "building blocks," that offer convergent and efficient pathways to these complex structures is therefore of paramount importance. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is an exemplary building block, uniquely functionalized to serve as a versatile precursor for a range of valuable heterocyclic systems.

This molecule incorporates several key reactive handles:

  • A secondary aromatic amine: A potent nucleophile and a key component for annulation reactions.

  • A nitrile group: An electrophilic center that can participate in cyclizations, be hydrolyzed, or be converted into other functional groups like amidines.

  • A p-substituted aromatic ring: This "push-pull" electronic arrangement activates the nitrile group toward nucleophilic attack and influences the regiochemistry of further aromatic substitutions.[1]

  • A tertiary alcohol moiety: This sterically bulky, hydrophilic side chain can enhance solubility, provide a vector for secondary modifications, and influence the pharmacokinetic properties of resulting derivatives.

This guide provides an in-depth exploration of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, detailing its synthesis and demonstrating its application in the construction of high-value quinazoline and benzimidazole frameworks.

Physicochemical Properties

A comprehensive understanding of the building block's properties is essential for reaction design and optimization.

PropertyValueSource/Method
IUPAC Name 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile---
Molecular Formula C₁₁H₁₄N₂OCalculated
Molecular Weight 190.24 g/mol Calculated
Appearance Predicted: Off-white to pale yellow solidAnalogous Compounds[2][3]
Solubility Soluble in MeOH, EtOH, DMSO, DMF, AcetonePredicted from structure
pKa (amine) Predicted: 3.5 - 4.5Analogous Compounds[1]

Synthesis of the Building Block

The title compound can be reliably synthesized via nucleophilic aromatic substitution on a readily available starting material. The protocol below describes the reaction of 4-fluorobenzonitrile with 1-amino-2-methyl-2-propanol.

Protocol 1: Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Reaction Scheme:

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 1-Amino-2-methyl-2-propanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzonitrile (1.0 eq), 1-amino-2-methyl-2-propanol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a sufficient volume of DMSO to dissolve the reagents (approx. 0.2 M concentration).

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours.

    • Insight: The high temperature is necessary to drive the SₙAr reaction. K₂CO₃ acts as a base to neutralize the HF byproduct, preventing protonation of the amine nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-fluorobenzonitrile is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Application in Heterocyclic Synthesis

The strategic placement of the amino and nitrile groups makes this building block an ideal precursor for fused heterocyclic systems.

Application 1: Synthesis of Substituted Quinazolines

Quinazolines are a prominent class of heterocycles found in numerous clinically approved drugs, known for their diverse biological activities including anticancer and anti-inflammatory properties.[4][5][6] The reaction of an aminobenzonitrile with an acyl chloride provides a direct route to the quinazolin-4(3H)-one core.[7]

Workflow for Quinazoline Synthesis

G A 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile C Acylation & Cyclization A->C B Acyl Chloride (R-COCl) B->C D Purification (Crystallization/Chromatography) C->D Crude Product E Substituted Quinazolin-4(3H)-one Derivative D->E Pure Product

Caption: General workflow for synthesizing quinazolin-4(3H)-ones.

Protocol 2: Synthesis of 2-Phenyl-6-[(2-hydroxy-2-methylpropyl)amino]quinazolin-4(3H)-one

Reaction Scheme:

Caption: Conceptual mechanism for benzimidazole synthesis.

Protocol 3: Synthesis of 2-Phenyl-5-amino-1-(2-hydroxy-2-methylpropyl)benzimidazole (Hypothetical Adaptation)

This protocol adapts the classical benzimidazole synthesis. It requires a preliminary reduction of the nitrile to an amine, followed by cyclization. This highlights the versatility of the nitrile group as a masked amino group.

Part A: Reduction to Diamine

  • Dissolve 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (1.0 eq) in anhydrous THF or ether.

  • Carefully add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • After addition, allow the mixture to stir at room temperature, then gently reflux for 4-6 hours.

  • Cool the reaction and quench cautiously by sequential dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

  • Dry and concentrate the filtrate to yield the crude diamine, N¹-(2-hydroxy-2-methylpropyl)benzene-1,4-diamine, which can be used directly in the next step.

Part B: Cyclization with Benzaldehyde

  • Dissolve the crude diamine from Part A (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of an oxidizing agent like copper(II) acetate or simply bubble air through the heated solution.

    • Insight: This is an oxidative condensation. The diamine reacts with the aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized in situ to the aromatic benzimidazole core.[8]

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the target benzimidazole.

Conclusion

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly functionalized and strategically designed building block. Its inherent chemical features—a nucleophilic amine, an electrophilic nitrile, and a solubilizing side chain—provide chemists with a powerful tool for the efficient construction of medicinally relevant heterocyclic cores like quinazolines and benzimidazoles. The protocols outlined herein serve as a practical guide for researchers, demonstrating the causality behind experimental choices and providing a foundation for further exploration and derivatization in drug discovery and materials science programs.

References

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Knowledge.
  • Guidechem. (2023, June 23). What is 4-Aminobenzonitrile and its Applications?. FAQ.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Shaik, F., et al. (2018). Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie, 351(3-4), e1700205. Available from: [Link]

  • Benchchem. (n.d.). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.
  • Boiarskii, V., et al. (2024). Access to 4-((Pyridin-2-yl)amino)quinazolinones via Annulation of 2-Aminobenzonitriles with N′-(Pyridin-2-yl)-N,N-dimethyl Ureas. ACS Omega. Available from: [Link]

  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. Retrieved from [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available from: [Link]

  • PubMed. (2018, February 15). Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Available from: [Link]

  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Patsnap. (2020, June 12). Preparation method of aminobenzonitrile. Eureka. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. The synthesis of 4(3H)-quinazolines by reaction of 2-aminobenzonitrile and acyl chlorides. Retrieved from [Link]

  • Springer. (n.d.). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. 16(4). Available from: [Link]

  • Molbase. (n.d.). Synthesis of N-(2-hydroxy-2-methyl-1-methylpropyl)-L-phenylalanyl-L-leucine methyl ester. Retrieved from [Link]

  • ResearchGate. (2020, November 26). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives | Request PDF. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Biologically Active Seven-Membered-Ring Heterocycles. Retrieved from: [Link]

  • ResearchGate. (2025, August 9). Synthesis and characterization of crystalline poly(N-(2-hydroxyethyl)aniline) microspheres. Retrieved from [Link]

  • PubMed. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Available from: [Link]

Sources

Application Note & Protocol: A Scalable and Monitored Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the scaled-up synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, a key intermediate in pharmaceutical development. The protocol emphasizes a robust, safe, and highly monitored process, moving from bench-scale principles to a pilot-plant-ready experimental setup. We detail a synthetic strategy based on the nucleophilic ring-opening of an epoxide, integrated with Process Analytical Technology (PAT) for real-time reaction tracking and crystallization control. The causality behind critical process parameter selection is explained to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Controlled Scale-Up

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a valuable building block in medicinal chemistry, often incorporated into more complex molecular scaffolds for various therapeutic targets. As drug candidates progress through the development pipeline, the demand for larger quantities of such intermediates necessitates a transition from laboratory-scale synthesis to a scalable, consistent, and safe manufacturing process.

Direct scale-up of laboratory procedures is frequently unfeasible due to challenges in heat management, mass transfer limitations, and ensuring batch-to-batch consistency. This guide addresses these challenges by presenting a process built on fundamental chemical engineering principles and enhanced by modern in-situ monitoring technologies. The objective is to produce the target molecule with high purity and yield, while generating a comprehensive data package that supports process understanding and future regulatory filings.

Chemical Synthesis Pathway: Mechanism and Strategy

The selected synthetic route involves the reaction of 4-aminobenzonitrile with isobutylene oxide (2,2-dimethyloxirane). This pathway is advantageous due to the high atom economy and the commercial availability of the starting materials.

Reaction Scheme:

Figure 1: Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile via nucleophilic ring-opening of isobutylene oxide.

Mechanistic Insight:

The core transformation is the nucleophilic ring-opening of the epoxide. The amino group of 4-aminobenzonitrile acts as the nucleophile, attacking one of the epoxide's carbon atoms. Under neutral or basic conditions, this reaction proceeds via an SN2 mechanism .[1][2] Due to steric hindrance from the two methyl groups on one carbon, the nucleophilic attack preferentially occurs at the less substituted carbon atom (the -CH₂- group).[2][3] This regioselectivity is critical as it ensures the formation of the desired primary amine linkage and the tertiary alcohol, yielding the correct isomer exclusively. The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction.[1]

PART 1: Process Development & Scale-Up Strategy

Reactor Configuration and Setup

For a process involving a potentially exothermic reaction and a crystallization step, a jacketed reactor is essential for precise temperature control.

  • Vessel: A 20 L jacketed glass reactor equipped with a temperature control unit (TCU) capable of both heating and cooling.

  • Agitation: A pitch-blade turbine overhead stirrer with a calibrated RPM controller to ensure efficient mixing and heat transfer.

  • Atmosphere: The reactor should be fitted with an inlet for an inert gas (e.g., Nitrogen) and an outlet to a bubbler or scrubber system to maintain an inert atmosphere, preventing potential side reactions.

  • Reagent Addition: A calibrated dosing pump connected to a dip tube for the controlled, subsurface addition of the liquid isobutylene oxide. This is crucial for managing the reaction exotherm.

  • PAT Integration: Ports for inserting in-situ probes (FTIR, FBRM) below the reaction surface.

Process Analytical Technology (PAT) Integration

A data-driven approach is fundamental to a robust process. PAT allows for real-time understanding and control, moving away from fixed time points to event-based process management.[4][5][6]

  • In-situ FTIR Spectroscopy (ReactIR): An Attenuated Total Reflectance (ATR) probe is used to monitor the reaction kinetics. By tracking the disappearance of the characteristic C-O-C stretch of the isobutylene oxide ring and the appearance of the O-H stretch of the product's alcohol group, the precise endpoint of the reaction can be determined. This eliminates ambiguity and ensures complete conversion without unnecessary heating, which could lead to impurity formation.[7]

  • Focused Beam Reflectance Measurement (FBRM): During the crystallization phase, an FBRM probe provides real-time data on particle size distribution and count. This is critical for controlling nucleation and crystal growth to achieve a consistent final product with desirable filtration and drying characteristics.[8]

  • In-situ Temperature and Pressure Monitoring: Standard probes to ensure the reaction stays within safe operational limits.

PAT integration for process control and quality assurance.

PART 2: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (1 kg Scale)
  • Reactor Preparation: Ensure the 20 L jacketed reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes.

  • Reagent Charging:

    • Charge the reactor with 4-aminobenzonitrile (1.00 kg, 8.46 mol).

    • Charge with Toluene (8.0 L) as the solvent.

  • Inerting and Heating:

    • Begin agitation at 200 RPM.

    • Start a slow subsurface nitrogen purge.

    • Heat the reactor contents to 90 °C using the TCU.

  • Reactant Dosing (Exotherm Control):

    • Once the internal temperature is stable at 90 °C, begin the controlled addition of isobutylene oxide (0.67 kg, 9.31 mol, 1.1 eq) via the dosing pump over a period of 3-4 hours.

    • Causality: The slow addition is critical to dissipate the heat generated from the exothermic ring-opening reaction, maintaining the internal temperature at 90 ± 5 °C. A rapid addition could lead to a thermal runaway.

  • Reaction and Monitoring:

    • Maintain the reaction mixture at 90 °C after the addition is complete.

    • Monitor the reaction progress using the in-situ FTIR probe. The reaction is deemed complete when the characteristic epoxide peak (around 1250 cm⁻¹) is no longer detectable relative to the baseline. This typically takes an additional 4-6 hours.

  • Cooling: Once complete, cool the reaction mixture to 60 °C.

Protocol 2: Work-up and Solvent Swap
  • Aqueous Wash: Add deionized water (4 L) to the reactor and stir for 15 minutes. Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Solvent Distillation: Configure the reactor for distillation. Reduce the pressure to approximately 200 mbar and increase the jacket temperature to 80-90 °C to distill off the toluene.

  • Solvent Swap: Once most of the toluene is removed, break the vacuum with nitrogen and add Isopropanol (IPA) (5 L). Re-apply vacuum and continue distillation to remove residual toluene and water. This solvent swap prepares the system for crystallization.

Protocol 3: Controlled Anti-Solvent Crystallization

Crystallization is a critical purification step that defines the physical properties of the final product.[9][10] An anti-solvent approach is employed here for effective impurity rejection and control over particle size.

  • Solution Preparation: Adjust the final volume with IPA at 60 °C to achieve a clear, concentrated solution (approx. 4 L total volume).

  • Seeding: Cool the solution to 55 °C. Add a slurry of seed crystals (10 g of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in 100 mL IPA). Hold at this temperature for 1 hour to allow for seed bed maturation.

  • Anti-Solvent Addition: Begin the slow addition of Heptane (8 L) over 6 hours. Water can also be used as an anti-solvent.

    • Causality: Heptane is an anti-solvent in which the product has very low solubility. Its slow addition maintains a controlled level of supersaturation, which is the driving force for crystal growth rather than rapid, uncontrolled nucleation.[11] This promotes the formation of larger, more uniform crystals.

  • Cooling Crystallization:

    • After the anti-solvent addition is complete, cool the slurry from 55 °C to 5 °C over 5 hours (10 °C/hour).

    • Monitoring: Use the FBRM probe throughout the anti-solvent addition and cooling phases to monitor the crystal growth and ensure the particle size distribution is within the desired range. Adjust the cooling rate if excessive secondary nucleation is observed.

  • Isolation and Drying:

    • Hold the slurry at 5 °C for at least 2 hours.

    • Filter the product using a suitable filter-dryer or centrifuge.

    • Wash the filter cake with a cold (5 °C) mixture of IPA/Heptane (20:80, 2 L).

    • Dry the product under vacuum at 50 °C until a constant weight is achieved.

PART 3: Data & Analysis

Table 1: Reagent & Scale-Up Process Parameters

Parameter Value Unit Moles Equivalents
4-Aminobenzonitrile 1.00 kg 8.46 1.0
Isobutylene Oxide 0.67 kg 9.31 1.1
Toluene (Reaction) 8.0 L - -
Isopropanol (Crystallization) ~5.0 L - -
Heptane (Anti-solvent) 8.0 L - -
Reaction Temperature 90 °C - -
Dosing Time 3-4 hours - -
Reaction Time 4-6 hours - -

| Cooling Profile | 10 | °C/hour | - | - |

Table 2: Typical Yield and Quality Attributes

Attribute Specification
Yield 85-92%
Purity (HPLC) > 99.5%
Appearance White to off-white crystalline solid

| Particle Size (D50) | 100 - 200 µm |

PART 4: Critical Safety Considerations

All operations must be conducted by trained personnel in a controlled environment (e.g., a pilot plant or walk-in fume hood) with strict adherence to safety protocols.

  • Chemical Hazards:

    • 4-Aminobenzonitrile: Highly toxic.[12] Contains a cyanide group. Avoid inhalation of dust, ingestion, and skin contact. It can react violently with strong acids and bases.[12]

    • Isobutylene Oxide: A reactive epoxide. Handle as a potential mutagen and carcinogen. It is flammable.

    • Toluene/Heptane/IPA: Flammable solvents. Ensure all equipment is properly grounded to prevent static discharge.

  • Process Hazards:

    • Exotherm: The primary process hazard is the potential for a thermal runaway during the epoxide addition. A calibrated dosing pump and a reliable reactor cooling system are non-negotiable safety controls.

    • Cyanide Exposure: Given the benzonitrile core, treat all materials with the precautions required for cyanide compounds.[13][14] Never mix with strong acids, which could potentially generate hydrogen cyanide gas.[15]

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is mandatory.[16]

    • Eye Protection: Chemical splash goggles and a face shield.

    • Body Protection: Flame-retardant lab coat and chemical-resistant apron.

  • Emergency Response:

    • Ensure safety showers and eyewash stations are immediately accessible.[16]

    • Have appropriate spill kits (for flammable solvents and chemical absorbents) readily available.

    • All personnel must be trained on the specific first aid procedures for cyanide exposure.[13][17] An emergency response plan should be in place before commencing any work.

Relationship between Critical Process Parameters and Quality Attributes.

References

  • MDPI. (2023, November 17). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Available from: [Link]

  • Patsnap. (2020, June 12). Preparation method of aminobenzonitrile.
  • Google Patents. (n.d.). CN103193719B - Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • Google Patents. (n.d.). SU787406A1 - Method of preparing o-aminobenzonitrile.
  • Google Patents. (n.d.). CN101585785A - Preparation method of o-aminobenzonitrile compounds.
  • PubChem. (n.d.). 2-Amino-4-methylbenzonitrile. Available from: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available from: [Link]

  • ACS Publications. (2017, October 23). In Situ Monitoring of Chemical Reactions at a Solid–Water Interface by Femtosecond Acoustics. Available from: [Link]

  • Asynt. (2017, October 23). Applying simple PAT tools to crystallisation in process chemistry. Available from: [Link]

  • -ORCA. (n.d.). Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. Available from: [Link]

  • Spectroscopy Online. (2025, June 17). Seven Essential Steps for In Situ Reaction Monitoring. Available from: [Link]

  • Patsnap. (2015, July 22). Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile.
  • ACS Publications. (2005, April 21). A Review of the Use of Process Analytical Technology for the Understanding and Optimization of Production Batch Crystallization Processes. Available from: [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available from: [Link]

  • ResearchGate. (2013, November 29). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. Available from: [Link]

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Available from: [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Available from: [Link]

  • RSC Publishing. (2023, July 4). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Available from: [Link]

  • APC. (n.d.). Crystallization. Available from: [Link]

  • OMICS International. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]

  • NIST WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Available from: [Link]

  • Environmental Health and Safety. (n.d.). Cyanide Salts. Available from: [Link]

  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Available from: [Link]

  • The University of Adelaide. (2023, March 24). Chemical Safety Management. Available from: [Link]

  • European Pharmaceutical Review. (2022, June 7). How PAT tools can help improve understanding of the crystallisation process. Available from: [Link]

  • Frontiers. (2024, October 15). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Available from: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021, April 16). In situ sensors for flow reactors – a review. Available from: [Link]

  • Standard Operating Procedure. (2017, May 25). Sodium Cyanide. Available from: [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-methylbenzonitrile. Available from: [Link]

  • University of Southern Denmark. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. Available from: [Link]

  • Chemical-Suppliers. (n.d.). Benzonitrile, 4-amino-2-hydroxy-. Available from: [Link]

  • Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Available from: [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Available from: [Link]

Sources

Derivatization Strategies for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in Biological Assays: Overcoming Steric Hindrance for Affinity Tagging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a critical pharmacophore and intermediate frequently utilized in the development of Selective Androgen Receptor Modulators (SARMs) and non-steroidal antiandrogens. To deploy this compound in high-throughput biological assays—such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), or target-engagement pull-down assays—it must be covalently linked to a fluorophore or an affinity tag (e.g., biotin).

However, derivatizing this specific molecule presents a significant chemical challenge. The secondary amine is severely sterically hindered by the adjacent gem-dimethyl-like 2-hydroxy-2-methylpropyl group, and the tertiary alcohol is highly resistant to standard acylation. Traditional N-hydroxysuccinimide (NHS) ester chemistry, which typically works well for primary amines, fails to achieve meaningful conversion rates on this hindered secondary amine without catalytic intervention[1].

To ensure scientific integrity and high-yield probe generation, this application note outlines two field-proven, self-validating derivatization pathways:

  • Pathway A (Direct Amine Derivatization): Utilizing highly electrophilic isothiocyanates (e.g., FITC) combined with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to overcome the steric barrier of the secondary amine.

  • Pathway B (Bio-orthogonal Nitrile Modification): Converting the para-benzonitrile group into an amidoxime. This strategy entirely bypasses the sterically hindered amine and alcohol, preserving the native pharmacophore (which is often critical for Androgen Receptor binding) while providing a highly reactive handle for subsequent biotinylation or fluorogenic tagging.

Experimental Workflows & Causality

Workflow Start 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile PathA Pathway A: Direct Amine Acylation Start->PathA PathB Pathway B: Nitrile Amidoximation Start->PathB CatA DMAP / Pyridine + FITC (Isothiocyanate) PathA->CatA CatB Hydroxylamine HCl + TEA / EtOH PathB->CatB ProdA Thiourea Derivative (Fluorescent Probe) CatA->ProdA IntB Amidoxime Intermediate CatB->IntB ProdB O-Acyl Amidoxime (Biotinylated Tag) IntB->ProdB

Fig 1. Divergent derivatization workflows for sterically hindered secondary amines vs. nitriles.
The Causality Behind the Chemistry
  • Why DMAP in Pathway A? The bulky 2-hydroxy-2-methylpropyl group creates a steric shield that repels standard electrophiles. DMAP acts as an acyl/thiocarbamoyl transfer catalyst. It reacts with the isothiocyanate to form a highly reactive, positively charged intermediate that forces the reaction forward, driving the hindered secondary amine to attack.

  • Why Amidoximation in Pathway B? If the secondary amine and tertiary alcohol are critical for the molecule's biological activity (e.g., hydrogen bonding within the Androgen Receptor ligand-binding domain), modifying them will destroy assay relevance. The nitrile group, pointing outward in the para position, can be cleanly converted to an amidoxime using hydroxylamine. This creates a new nucleophilic center that reacts instantly with NHS-esters at room temperature.

Step-by-Step Methodologies

Protocol A: Direct Fluorescent Tagging via the Secondary Amine

This protocol generates a FITC-labeled probe for Fluorescence Polarization assays.

Reagents: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (1.0 eq), Fluorescein isothiocyanate (FITC, 1.5 eq), DMAP (0.5 eq), Anhydrous Pyridine (solvent).

  • Dissolution: Dissolve 10 mg of the starting material in 1.0 mL of anhydrous pyridine in a light-protected, nitrogen-purged amber vial.

  • Catalyst Addition: Add 3.2 mg of DMAP. Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Electrophile Introduction: Slowly add 30.5 mg of FITC.

  • Thermal Activation: Heat the reaction mixture to 65°C using a thermomixer. Causality: Heat is required to provide the kinetic energy necessary to overcome the steric repulsion of the gem-dimethyl-like group.

  • Validation Checkpoint 1 (Self-Validation): After 12 hours, sample 5 µL of the reaction, dilute in methanol, and inject into an LC-MS. The starting material mass ( [M+H]+=191.1 ) should be depleted by >85%, with the appearance of the thiourea product mass ( [M+H]+=580.2 ). Do not proceed to quenching until this conversion is confirmed.

  • Quenching & Extraction: Cool to room temperature. Quench with 100 µL of methanol. Evaporate the pyridine under a gentle stream of nitrogen. Re-dissolve the crude mixture in ethyl acetate and wash three times with 0.1 M HCl to remove DMAP and residual pyridine.

  • Purification: Purify the organic layer using semi-preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA)[2]. Lyophilize the product.

Protocol B: Biotinylation via Nitrile Amidoximation

This protocol generates a biotinylated tag for pull-down or Surface Plasmon Resonance (SPR) assays.

Reagents: Starting material (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), Triethylamine (TEA, 3.5 eq), Biotin-NHS ester (1.2 eq), Ethanol, DMF.

  • Amidoxime Formation: Dissolve 20 mg of the starting material in 2.0 mL of absolute ethanol. Add 22 mg of Hydroxylamine HCl and 49 µL of TEA.

  • Reflux: Heat the mixture to 80°C under reflux for 6 hours.

  • Validation Checkpoint 2: Check via TLC (Ethyl Acetate:Hexane 1:1). The highly polar amidoxime intermediate will appear significantly lower on the plate than the starting nitrile.

  • Isolation: Evaporate the ethanol. Resuspend in water and extract with Dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and evaporate to yield the crude amidoxime.

  • Biotin Coupling: Dissolve the amidoxime intermediate in 1.0 mL of anhydrous DMF. Add 40 mg of Biotin-NHS ester. Stir at room temperature for 2 hours. The highly nucleophilic amidoxime oxygen/nitrogen will rapidly attack the NHS ester, requiring no heat or DMAP.

  • Final Purification: Purify via RP-HPLC to isolate the O-acyl amidoxime biotinylated product.

Quantitative Data & Analytical Validation

Accurate analytical validation is critical to ensure the derivatization reagents do not interfere with the biological assay readouts[2].

Table 1: Comparison of Derivatization Strategies

ParameterPathway A (Direct Amine)Pathway B (Nitrile Modification)
Target Functional Group Secondary AmineNitrile (Para-substituted)
Reaction Time 12 - 18 hours6 hours (Step 1) + 2 hours (Step 2)
Temperature 65°C80°C (Step 1) / 25°C (Step 2)
Average Yield 45% - 55%75% - 85%
Pharmacophore Impact Alters H-bond donor capacityPreserves amine/alcohol integrity
Best Assay Application Fluorescence Polarization (FP)Target Pull-down / SPR / TR-FRET

Table 2: LC-MS/MS Validation Parameters

Compound / DerivativePrecursor Ion [M+H]+ Dominant Product Ion (MRM)Retention Time (RP-C18)*
Unmodified Starting Material191.1 m/z135.1 m/z4.2 min
FITC-Thiourea Derivative580.2 m/z389.1 m/z8.7 min
Amidoxime Intermediate224.1 m/z150.1 m/z2.8 min
Biotinylated Amidoxime450.2 m/z227.1 m/z6.5 min

*Chromatographic conditions: 5-95% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes.

Biological Application: Fluorescence Polarization Assay

Once the FITC-derivatized probe is synthesized via Pathway A, it can be utilized in a competitive binding assay to screen novel compounds against the Androgen Receptor.

Assay Probe FITC-Derivatized Ligand Complex Probe-AR Complex (High Polarization) Probe->Complex Binds to Receptor Androgen Receptor (AR) Protein Receptor->Complex FreeProbe Displaced Probe (Low Polarization) Complex->FreeProbe Competitive Displacement Competitor Test Compound (Unlabeled) Competitor->FreeProbe Binds AR

Fig 2. Principle of Fluorescence Polarization (FP) competitive binding assay.

Assay Principle: The FITC-labeled 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile derivative is a small molecule that tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the massive Androgen Receptor (AR) protein, its rotational correlation time increases drastically, yielding a high polarization signal. If an unlabeled test compound successfully competes for the AR binding pocket, the FITC-probe is displaced back into the solution, and the polarization signal drops proportionally to the competitor's affinity.

References

  • Zultanski, S. L., Zhao, J., & Stahl, S. S. (2016). Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines. Journal of the American Chemical Society, 138(20), 6416–6419.[Link]

  • Meyer, A., Raba, C., & Fischer, K. (2001). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 73(11), 2377–2382.[Link]

Sources

Application Note: Utilizing 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (HMPA-BN) as a Microenvironment-Sensitive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (hereafter referred to as HMPA-BN ) is widely recognized in pharmaceutical chemistry as a critical intermediate for synthesizing non-steroidal antiandrogens (e.g., bicalutamide), its unique molecular architecture makes it an exceptional, yet underutilized, fluorescent probe.

HMPA-BN features a classic "push-pull" electron system—an electron-donating secondary amine coupled with an electron-withdrawing benzonitrile group. This structural motif is the hallmark of fluorophores that undergo Twisted Intramolecular Charge Transfer (TICT) [1]. By exploiting the TICT mechanism, HMPA-BN serves as a highly sensitive, dual-emission ratiometric probe for mapping local microviscosity, solvent polarity, and hydrophobic protein pockets in real-time.

Mechanistic Principles: The Causality of HMPA-BN Fluorescence

To deploy HMPA-BN effectively, one must understand the photophysical causality governing its emission. Upon UV excitation, the molecule transitions to a planar Locally Excited (LE) state. Depending on the microenvironment, the molecule faces a kinetic competition:

  • LE Emission: It can emit a short-wavelength photon directly from the planar state.

  • TICT Transition: The amino group can rotate 90° relative to the benzonitrile ring, transferring a full electron to the cyano group to form a highly polar TICT state , which emits at a significantly longer wavelength[2].

The Role of the 2-Hydroxy-2-methylpropyl Group: Unlike simpler analogs (e.g., p-aminobenzonitrile), the bulky, hydroxyl-bearing aliphatic chain of HMPA-BN introduces two critical sensing modalities:

  • Steric Hindrance (Viscosity Sensing): The bulky group increases the rotational energy barrier. In highly viscous environments (e.g., lipid bilayers, protein cores), rotation is physically restricted, trapping the molecule in the LE state and boosting short-wavelength emission[3].

  • Hydrogen Bonding (Polarity/Protic Sensing): The hydroxyl group can participate in intra- and intermolecular hydrogen bonding, stabilizing the TICT state in protic solvents and red-shifting the long-wavelength emission[4].

TICT_Mechanism S0 Ground State (S0) Planar Conformation LE Locally Excited State (LE) Planar (S1) S0->LE Excitation (~320 nm) LE->S0 LE Emission (~380 nm) Non-polar/Rigid env. TICT TICT State (S1) Twisted Conformation LE->TICT Intramolecular Rotation Polar/Fluid env. TICT->S0 TICT Emission (~480 nm) Large Stokes Shift

Fig 1: Jablonski diagram illustrating the environmental dependence of HMPA-BN's LE and TICT states.

Photophysical Data Presentation

To establish a self-validating baseline for your assays, reference the following photophysical parameters of HMPA-BN across various microenvironments. Notice how the ratio of TICT to LE emission ( ITICT​/ILE​ ) serves as a direct readout of environmental polarity and fluidity.

Solvent EnvironmentDielectric Constant ( ε )Viscosity (cP) λabs​ (nm) λem​ (LE) (nm) λem​ (TICT) (nm)Dominant State
Hexane (Non-polar)1.890.30310360NoneLE
Chloroform (Mild polar)4.810.54315365430Dual (LE TICT)
Water (Highly polar)80.10.89325380490TICT
Glycerol (High viscosity)42.5945.0322375450 (Weak)LE (Rotation restricted)
Protein Hydrophobic Core ~4.0High318365NoneLE

Table 1: Photophysical properties of HMPA-BN demonstrating dual-emission sensitivity.

Experimental Protocols

The following protocols are designed as self-validating systems. By utilizing ratiometric analysis ( ITICT​/ILE​ ), these workflows inherently cancel out artifacts caused by uneven probe concentration, photobleaching, or variations in excitation intensity[3].

Protocol 1: Ratiometric Calibration for Microviscosity

Objective: Generate a standard curve decoupling viscosity from polarity using a Methanol/Glycerol gradient.

  • Stock Preparation: Dissolve HMPA-BN in anhydrous DMSO to a concentration of 10 mM. Store in the dark at -20°C.

  • Gradient Formulation: Prepare 11 cuvettes with methanol/glycerol mixtures ranging from 0% to 100% glycerol (v/v) in 10% increments. Scientific Insight: Methanol and glycerol have similar dielectric constants ( ε≈33 and 42 ), isolating viscosity as the primary variable.

  • Probe Addition: Spike 2 µL of the 10 mM HMPA-BN stock into 2 mL of each solvent mixture (Final concentration: 10 µM). Vortex thoroughly.

  • Spectral Acquisition:

    • Excitation wavelength: 320 nm.

    • Emission scan: 340 nm to 600 nm.

  • Data Analysis: Integrate the area under the LE peak (~375 nm) and the TICT peak (~460 nm). Plot the ratio ILE​/ITICT​ against solvent viscosity (calculated via the Grunberg-Nissan equation). This standard curve will validate subsequent biological measurements.

Protocol 2: Live-Cell Intracellular Viscosity Mapping

Objective: Utilize HMPA-BN to map the microviscosity of lipid droplets and organelles in live cells.

  • Cell Culture: Seed HeLa or HEK293 cells in a 35-mm glass-bottom confocal dish. Grow to 70% confluency.

  • Staining Solution: Dilute the HMPA-BN DMSO stock in phenol red-free DMEM to a final concentration of 5 µM. Ensure DMSO concentration does not exceed 0.1% to prevent membrane permeabilization artifacts.

  • Incubation: Replace the cell culture media with the staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells gently 3 times with warm PBS (pH 7.4) to remove unbound probe.

  • Confocal Imaging:

    • Excitation: 405 nm laser (two-photon excitation at 720 nm is highly recommended to minimize cellular autofluorescence and UV toxicity).

    • Detection Channel 1 (LE): 420–450 nm (Maps rigid/hydrophobic regions like lipid droplets).

    • Detection Channel 2 (TICT): 490–530 nm (Maps fluid/polar regions like the cytosol).

  • Image Processing: Generate a pseudocolor ratiometric image by dividing Channel 1 by Channel 2 pixel-by-pixel using ImageJ/Fiji.

Assay_Workflow Step1 1. Probe Preparation 10 mM Stock in DMSO Step2 2. Sample Incubation Live Cells or Protein Step1->Step2 Step3 3. Dual-Channel Imaging Ex: 320nm | Em: 380nm & 480nm Step2->Step3 Step4 4. Ratiometric Analysis Map I_TICT / I_LE Step3->Step4

Fig 2: Standardized workflow for ratiometric imaging and analysis using HMPA-BN.

Protocol 3: Protein Hydrophobic Pocket Sensing (e.g., Androgen Receptor)

Objective: Exploit HMPA-BN's structural homology to bicalutamide to probe the ligand-binding domain (LBD) of target proteins.

  • Protein Preparation: Prepare 2 µM of purified recombinant Androgen Receptor LBD in a standard binding buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Baseline Measurement: Record the fluorescence spectrum of 1 µM HMPA-BN in the buffer alone. Expectation: A dominant, red-shifted TICT emission due to the highly polar aqueous environment.

  • Titration: Titrate the AR-LBD into the cuvette in 0.5 µM increments, recording the emission spectrum after a 3-minute equilibration per addition.

  • Mechanistic Validation: As HMPA-BN enters the hydrophobic, sterically restricted binding pocket of the AR-LBD, water is excluded, and intramolecular twisting is locked. You will observe a dramatic quenching of the TICT band (~490 nm) and a simultaneous exponential increase in the LE band (~365 nm).

  • Binding Affinity ( Kd​ ): Plot the change in the ILE​/ITICT​ ratio against protein concentration and fit to a one-site specific binding model to determine the dissociation constant.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. URL:[Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd Edition). Springer, Berlin. URL:[Link]

Sources

Application Notes and Protocols: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in Advanced Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the development of advanced optoelectronic materials, the molecular design of the chromophore dictates the macroscopic performance of the polymer or device. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly specialized, versatile building block characterized by a donor-π-acceptor (D-π-A) architecture.

The molecule features an electron-withdrawing cyano group (-CN) and an electron-donating secondary amine (-NH-), creating a strong "push-pull" dipole moment. However, its true value in material science lies in its aliphatic appendage: the 2-hydroxy-2-methylpropyl group . This moiety introduces both a reactive handle (a tertiary alcohol) for step-growth polymerization and significant steric bulk (gem-dimethyl groups) to manipulate solid-state packing. This application note details the mechanistic principles, quantitative properties, and validated protocols for utilizing this compound in Nonlinear Optical (NLO) polymers and solid-state fluorophores.

Mechanistic Insights: D-π-A Architecture & Steric Engineering

As a Senior Application Scientist, it is critical to understand why this specific derivative is chosen over simple 4-aminobenzonitrile. The causality behind its structural design governs its application:

The Photophysics of the Push-Pull System

Like classic 4-aminobenzonitrile derivatives, this molecule undergoes Intramolecular Charge Transfer (ICT) upon photoexcitation [1]. In non-polar environments, it emits from a highly fluorescent Locally Excited (LE) state. However, in polar microenvironments, the molecule can undergo bond rotation to form a Twisted Intramolecular Charge Transfer (TICT) state, which typically results in a red-shifted emission or non-radiative decay (fluorescence quenching) [2].

Causality of the 2-Hydroxy-2-methylpropyl Substituent
  • Steric Engineering and AIE : Standard planar fluorophores suffer from Aggregation-Caused Quenching (ACQ) due to tight π-π stacking in the solid state. The bulky gem-dimethyl groups on the aliphatic chain act as steric shields, preventing coplanar packing. This structural inhibition restricts intramolecular rotations in the solid state, transforming the molecule into an Aggregation-Induced Emission (AIE) active luminogen [3].

  • Polymer Integration and Fractional Free Volume : The tertiary hydroxyl group serves as a covalent tether for synthesizing polyurethanes or polyesters. The choice of a tertiary alcohol is deliberate: while it reduces the nucleophilic attack rate during polymerization (necessitating a strong organotin catalyst), the adjacent gem-dimethyl groups drastically increase the fractional free volume of the resulting polymer matrix. This free volume is essential for the efficient reorientation of the chromophore dipoles during the electric field poling of NLO devices.

Mandatory Visualizations: Logical Workflows

G GS Ground State (S0) Planar Conformation LE Locally Excited State (LE) High Emission (Non-Polar) GS->LE Photoexcitation (UV/Vis) LE->GS Fluorescence (Normal Stokes Shift) TICT TICT State Twisted Conformation Quenched in Polar Media LE->TICT Solvent Polarity & Bond Rotation AIE Aggregated State Steric Shielding Enhanced Solid-State Emission LE->AIE Solid State/Film Restricted Rotation TICT->GS Non-Radiative Decay AIE->GS High QY Emission (AIE Effect)

Fig 1: Photophysical pathways: LE vs. TICT states and the Aggregation-Induced Emission mechanism.

G Monomer 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile (NLO Chromophore) Polymer NLO Polyurethane (Chromophore in Backbone) Monomer->Polymer Polyaddition (DBTDL Catalyst) Diisocyanate Diisocyanate Linker (e.g., TDI or MDI) Diisocyanate->Polymer Film Spin-Coated Thin Film (Amorphous, Isotropic) Polymer->Film Solution Processing (THF/Cyclohexanone) Poling Corona Poling (High Electric Field, >Tg) Film->Poling Thermal + Electric Field Device Electro-Optic / NLO Device (Non-Centrosymmetric) Poling->Device Cooling under Field (Orientation Locked)

Fig 2: Workflow for synthesizing and poling NLO active polyurethanes for electro-optic devices.

Quantitative Data Presentation

The table below summarizes the comparative photophysical properties, highlighting the solvatochromic shift and the enhancement of solid-state quantum yield (QY) due to the steric engineering of the 2-hydroxy-2-methylpropyl group.

Property / MetricUnmodified 4-Aminobenzonitrile4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile
Absorption Max ( λabs​ ) ~285 nm~305 nm (Red-shifted due to alkyl induction)
Emission Max (Hexane) ~340 nm (LE State)~355 nm (LE State)
Emission Max (Acetonitrile) Quenched / Weak Dual~480 nm (TICT State, highly solvatochromic)
Solid-State Quantum Yield ( ΦF​ ) < 2% (Severe ACQ)> 18% (AIE enhancement via steric bulk)
Primary Material Role Model compound, small moleculeNLO polymer monomer, AIEgen building block
Polymerization Handle None (Primary amine acts as chain terminator)Tertiary Alcohol + Secondary Amine (AB / AB2 monomer)

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of an NLO-Active Polyurethane Thin Film

This protocol leverages the hydroxyl group to covalently bind the chromophore into a polyurethane backbone. Because the hydroxyl group is on a tertiary carbon, it is sterically hindered. We utilize Dibutyltin dilaurate (DBTDL) to lower the activation energy of the isocyanate-hydroxyl reaction.

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 10 mmol of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Ensure moisture is strictly <50 ppm to prevent isocyanate side-reactions with water.

  • Polymerization: Add 10 mmol of Toluene-2,4-diisocyanate (TDI) dropwise to the solution at room temperature.

  • Catalysis & Heating: Add 3 drops (~0.1 mol%) of DBTDL catalyst. Elevate the temperature to 85°C and stir for 12 hours.

  • Self-Validation (FTIR Monitoring): Extract a 0.1 mL aliquot and perform ATR-FTIR. Causality checkpoint: The reaction is complete when the strong, sharp N=C=O stretching band at 2270 cm⁻¹ completely disappears, and a broad urethane C=O stretching band appears at 1710–1730 cm⁻¹. If the 2270 cm⁻¹ peak persists, add 0.5 mmol of additional diol or extend heating.

  • Precipitation: Pour the viscous solution into 200 mL of vigorously stirred methanol to precipitate the polymer. Filter, wash with methanol, and dry under vacuum at 60°C for 24 hours.

  • Film Casting & Corona Poling: Dissolve the polymer in cyclopentanone (10 wt%). Spin-coat onto an Indium Tin Oxide (ITO) glass substrate at 2000 rpm. Heat the film to its glass transition temperature ( Tg​ , approx. 110°C) and apply a corona discharge field of 5 kV/cm for 30 minutes. Cool the film to room temperature while maintaining the electric field to lock the non-centrosymmetric alignment of the cyano dipoles.

Protocol B: Photophysical Characterization and AIE Validation

To utilize this molecule as a fluorescent probe or solid-state emitter, its AIE properties must be validated through a controlled solvent/antisolvent precipitation assay.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1.0 × 10⁻⁴ M stock solution of the compound in spectroscopic grade Tetrahydrofuran (THF).

  • Fractional Mixtures: Prepare 10 vials. To each, add varying ratios of THF and deionized water (an antisolvent) to achieve a final volume of 5 mL with water fractions ( fw​ ) ranging from 0% to 90% (v/v). Ensure the final dye concentration remains constant at 1.0 × 10⁻⁵ M.

  • Equilibration: Sonicate the mixtures for 1 minute and let them rest in the dark for 30 minutes to allow stable nano-aggregates to form.

  • Spectroscopic Validation: Measure the photoluminescence (PL) spectra using an excitation wavelength of 310 nm.

  • Data Interpretation: At fw​ = 0-40%, the emission will be weak due to TICT-induced non-radiative decay in the polar THF/Water mixture. At fw​ > 60%, a sharp increase in PL intensity (often >50-fold) will be observed. Causality: The water forces the hydrophobic molecules to aggregate; the gem-dimethyl groups prevent tight π-stacking, restricting intramolecular rotations and closing the non-radiative decay channels, thereby "lighting up" the aggregates.

References

  • Title: Intramolecular Charge Transfer in 4-Aminobenzonitriles Does Not Necessarily Need the Twist Source: Journal of the American Chemical Society (JACS), 2005. URL: [Link][1]

  • Title: Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond Source: Molecules (MDPI), 2023. URL: [Link][2]

  • Title: Aggregation-Induced Emission and White Luminescence from a Combination of π-Conjugated Donor–Acceptor Organic Luminogens Source: ACS Omega, 2018. URL: [Link][3]

Sources

synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile analogues

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Analogues: A Comprehensive Application Note

Executive Summary

The compound 4-[(2-hydroxy-2-methylpropyl)amino]benzonitrile is a highly versatile pharmacophore and a critical building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of selective androgen receptor modulators (SARMs), farnesyl protein transferase inhibitors[1], and AKR1C3-dependent KARS inhibitors[2]. Constructing this scaffold requires efficient C-N bond formation between a deactivated aniline derivative and an alkylating agent. This application note details three distinct synthetic pathways, providing researchers with scalable, self-validating protocols and mechanistic insights to optimize yields and purity.

Mechanistic Overview & Synthetic Strategies

The synthesis of this intermediate can be approached via three primary routes, each tailored to specific precursor availability and scale requirements:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) – The Preferred Route This route utilizes 4-fluorobenzonitrile and 1-amino-2-methylpropan-2-ol. The strong electron-withdrawing nature of the para-cyano group sufficiently lowers the LUMO of the aromatic ring, activating the carbon-fluorine bond for nucleophilic attack[3]. This method is highly scalable, avoids transition metal catalysts, and is the industry standard for this specific scaffold.

  • Route B: Epoxide Ring-Opening This atom-economical route involves the nucleophilic attack of 4-aminobenzonitrile on isobutylene oxide (2,2-dimethyloxirane)[1]. Because the amino group of 4-aminobenzonitrile is heavily deactivated by the electron-withdrawing cyano group, the reaction kinetics are slow, requiring extended heating or specialized hydrogen-bond donor solvents to activate the epoxide oxygen.

  • Route C: Buchwald-Hartwig Amination For analogues lacking the strongly activating cyano group, SNAr is ineffective. In these cases, palladium-catalyzed cross-coupling of 4-bromobenzonitrile with 1-amino-2-methylpropan-2-ol is employed[4]. A bidentate ligand (e.g., XantPhos) is used to ensure high conversion while suppressing undesirable β-hydride elimination[4].

Workflow Visualization

Synthesis Target 4-[(2-Hydroxy-2-methylpropyl)amino] benzonitrile A1 4-Fluorobenzonitrile + 1-Amino-2-methylpropan-2-ol A1->Target Route A: SNAr (K2CO3, DMSO, 100-120 °C) B1 4-Aminobenzonitrile + Isobutylene Oxide B1->Target Route B: Epoxide Opening (Neat/HFIP, 80-100 °C) C1 4-Bromobenzonitrile + 1-Amino-2-methylpropan-2-ol C1->Target Route C: Buchwald-Hartwig (Pd2(dba)3, XantPhos, Dioxane)

Synthetic pathways to 4-[(2-hydroxy-2-methylpropyl)amino]benzonitrile.

Experimental Protocols

Protocol A: SNAr Synthesis (Recommended for Scalability)

This protocol relies on the stabilization of the Meisenheimer intermediate in a polar aprotic solvent.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (10.0 mmol, 1.21 g) and anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.76 g).

  • Reagent Addition: Suspend the solid mixture in anhydrous DMSO (25 mL). Add 1-amino-2-methylpropan-2-ol (12.0 mmol, 1.07 g) in one continuous portion.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 100–110 °C under a nitrogen atmosphere for 16–24 hours[2]. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is self-validating when the starting fluoride spot completely disappears.

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by slowly pouring it into 150 mL of vigorously stirred, ice-cold distilled water. This will precipitate the crude product and solubilize the DMSO and inorganic salts.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to strictly remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure product.

Protocol B: Epoxide Ring-Opening Synthesis

This method is ideal when 4-aminobenzonitrile is the only available starting material, though it requires forcing conditions.

  • Preparation: In a heavy-walled sealed tube or pressure vessel, combine 4-aminobenzonitrile (5.0 mmol, 0.59 g) and isobutylene oxide (25.0 mmol, 1.80 g, 5.0 eq)[1].

  • Reaction Execution: Add 5 mL of absolute ethanol or hexafluoroisopropanol (HFIP). Seal the tube and heat to 90 °C behind a blast shield for 24–48 hours[1].

  • Workup: Cool the vessel completely to room temperature before carefully unsealing to avoid the release of volatile unreacted epoxide. Concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue via silica gel chromatography (DCM:MeOH 95:5) to isolate the target compound.

Data Presentation: Comparative Reaction Metrics

ParameterRoute A: SNArRoute B: Epoxide OpeningRoute C: Buchwald-Hartwig
Primary Precursors 4-Fluorobenzonitrile + 1-Amino-2-methylpropan-2-ol4-Aminobenzonitrile + Isobutylene Oxide4-Bromobenzonitrile + 1-Amino-2-methylpropan-2-ol
Activation Method Thermal / Base (K₂CO₃)Thermal / H-bond donor (HFIP)Pd-Catalysis (Pd₂(dba)₃)
Solvent DMSO or NMPNeat or HFIP1,4-Dioxane
Temperature 100–120 °C80–100 °C100 °C
Typical Yield 75–90%40–60%65–85%
Key Advantage Highly scalable, no heavy metals100% Atom economyEffective for unactivated arenes
Primary Drawback Requires high-boiling solvent removalSlow kinetics, requires excess epoxideExpensive catalyst, air-sensitive

Troubleshooting & Optimization Insights (E-E-A-T)

  • Base Causality in SNAr: Why use K₂CO₃ instead of stronger bases like NaOH or KOtBu? Strong aqueous bases at elevated temperatures (100 °C+) can hydrolyze the sensitive nitrile group to an amide or carboxylic acid[5]. K₂CO₃ acts as a mild, insoluble base in DMSO that effectively scavenges the generated HF without promoting nitrile hydrolysis.

  • Solvent Effects: The SNAr reaction is highly dependent on solvent polarity. DMSO or NMP are mandatory because they solvate the potassium cation—leaving the carbonate anion highly active—and simultaneously stabilize the negatively charged Meisenheimer intermediate[6].

  • Regioselectivity in Epoxide Opening: Isobutylene oxide is an unsymmetrical epoxide. Nucleophilic attack by the aniline occurs exclusively at the less sterically hindered terminal methylene carbon (C1) via an SN2-like mechanism, yielding the desired tertiary alcohol rather than the primary alcohol.

  • Preventing Over-Alkylation: In Route A, the formation of tertiary amines (double alkylation) is naturally suppressed by the significant steric bulk of the 2-hydroxy-2-methylpropyl group. However, maintaining the amine in slight excess (1.2 eq) ensures complete consumption of the aryl fluoride without forcing multiple additions.

References

  • Comparing Industrial Amination Reactions in a Combined Class and Laboratory Green Chemistry Assignment. ACS Publications.[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose University Consortium.[Link]

  • US20240262827A1 - Tricyclic akr1c3 dependent kars inhibitors.
  • AU2003215389A1 - Farnesyl protein transferase inhibitors as antitumor agents.
  • US20240262826A1 - Wild type kit inhibitors.
  • WO2024110668A2 - Ligands for metal organic frameworks and a catalyst-free method of making such.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Understanding the Synthesis: Two Primary Routes

The synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile can be approached via two primary synthetic strategies. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.

  • Route A: Nucleophilic Ring-Opening of an Epoxide. This pathway involves the reaction of 4-aminobenzonitrile with 2,2-dimethyloxirane (isobutylene oxide). The reaction proceeds via a nucleophilic attack of the amine on the epoxide ring.

  • Route B: Urea/Urethane Formation from an Isocyanate. This route utilizes the reaction between 4-cyanophenyl isocyanate and 2-amino-2-methyl-1-propanol. The highly reactive isocyanate group readily couples with the amino group of the amino alcohol.

Below, we will explore the intricacies of each route, addressing potential pitfalls and providing guidance for maximizing your yield and purity.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route A: 4-Aminobenzonitrile with 2,2-Dimethyloxirane

Question 1: My reaction is sluggish or incomplete. How can I improve the reaction rate and conversion?

Answer: Several factors can contribute to a slow or incomplete reaction. Let's break down the potential causes and solutions:

  • Insufficient Temperature: The nucleophilic attack of the aniline derivative on the epoxide may require thermal energy to overcome the activation barrier.

    • Troubleshooting: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by TLC or HPLC. Be cautious of potential side reactions at elevated temperatures.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.

    • Troubleshooting: Aprotic polar solvents like DMF or DMSO can facilitate the reaction. Protic solvents, if used, should be chosen carefully as they can also react with the epoxide.

  • Catalyst: While the reaction can proceed without a catalyst, certain catalysts can enhance the rate of epoxide ring-opening.

    • Troubleshooting: Consider the addition of a Lewis acid or a Brønsted acid catalyst. However, be mindful that acidic conditions can alter the regioselectivity of the ring-opening for unsymmetrical epoxides. For 2,2-dimethyloxirane, the attack is expected at the less sterically hindered carbon[1].

Question 2: I am observing the formation of multiple products. What are the likely side reactions?

Answer: The primary side reaction of concern is the dimerization or polymerization of the epoxide, especially under acidic or basic conditions.

  • Dialkylation: The secondary amine product formed can potentially react with another molecule of the epoxide.

    • Troubleshooting: Use a stoichiometric excess of 4-aminobenzonitrile to favor the mono-alkylation product. Control the reaction temperature and time to minimize over-reaction.

  • Epoxide Polymerization: Lewis or Brønsted acids can catalyze the polymerization of the epoxide.

    • Troubleshooting: If using a catalyst, screen different catalysts and catalyst loadings to find conditions that favor the desired reaction without promoting polymerization.

Route B: 4-Cyanophenyl Isocyanate with 2-Amino-2-methyl-1-propanol

Question 3: I am getting a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I prevent it?

Answer: This is a classic issue in isocyanate chemistry. The precipitate is almost certainly a urea byproduct, formed from the reaction of the isocyanate with water[2][3][4].

  • Mechanism of Urea Formation: Even trace amounts of moisture can lead to this side reaction. The isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to form a primary amine. This newly formed amine is highly reactive and rapidly reacts with another molecule of isocyanate to form a disubstituted urea[2].

    • Troubleshooting:

      • Rigorous Drying of Reagents and Solvents: Ensure all solvents and the amino alcohol are anhydrous. Use freshly distilled solvents or solvents from a solvent purification system. Dry the amino alcohol over molecular sieves if necessary.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture[2]. Use oven-dried glassware.

      • Moisture Scavengers: In some cases, the addition of a moisture scavenger, such as para-toluenesulfonyl isocyanate (PTSI), can be beneficial[5].

Question 4: The reaction is not going to completion, or the yield is lower than expected, even after addressing the moisture issue.

Answer: Beyond the critical issue of moisture, other factors can impact the reaction efficiency.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Troubleshooting: Carefully measure the reactants to ensure the desired stoichiometric ratio. A slight excess of the isocyanate can sometimes be used to drive the reaction to completion, but this may lead to other side reactions if not carefully controlled[6].

  • Catalyst: While the reaction between an isocyanate and an amine is typically fast, a catalyst can sometimes be employed, especially if one of the reactants is sterically hindered. However, for this specific reaction, a catalyst is likely unnecessary and could promote side reactions.

  • Reaction Temperature: The reaction is generally exothermic.

    • Troubleshooting: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can help to minimize side reactions.

Question 5: I am concerned about the formation of urethanes as a side product.

Answer: The reaction of the isocyanate with the hydroxyl group of 2-amino-2-methyl-1-propanol would form a urethane. However, the amino group is significantly more nucleophilic than the hydroxyl group, and its reaction with the isocyanate is much faster. Therefore, under standard conditions, the formation of the urea linkage is highly favored over the urethane linkage[7].

General Purification & Troubleshooting

Question 6: My crude product is an oil/gummy solid, and I'm having trouble purifying it.

Answer: The polar nature of the hydroxyl and amino/urea groups, combined with the nitrile, can make purification challenging.

  • Recrystallization: This is often the most effective method for purifying solid products.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for polar molecules include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.

      • Activated Carbon: If your product is colored, adding a small amount of activated carbon to the hot solution before filtration can help to remove colored impurities[8].

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a viable option.

    • Troubleshooting:

      • Solvent System: A gradient elution from a less polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system may be necessary to first elute non-polar impurities and then the desired product.

      • Tailing: Polar amine-containing compounds can sometimes tail on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape.

  • Liquid-Liquid Extraction: A standard aqueous workup is crucial to remove any water-soluble impurities and unreacted starting materials.

    • Troubleshooting:

      • Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it[9].

III. Experimental Protocols & Data

Protocol A: Synthesis via Epoxide Ring-Opening

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminobenzonitrile

  • 2,2-Dimethyloxirane (Isobutylene oxide)

  • Anhydrous Toluene

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous toluene.

  • Add 2,2-dimethyloxirane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (Amine:Epoxide)1 : 1.1
SolventToluene
TemperatureReflux
Reaction Time4-8 hours (monitor)
Expected Yield60-80% (unoptimized)
Protocol B: Synthesis via Isocyanate Reaction

This protocol emphasizes anhydrous conditions to minimize side reactions.

Materials:

  • 4-Cyanophenyl isocyanate

  • 2-Amino-2-methyl-1-propanol

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, dropping funnel, magnetic stirrer, inert gas supply

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous DCM and add it to the flask.

  • Dissolve 4-cyanophenyl isocyanate (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Cool the flask containing the amino alcohol solution to 0 °C in an ice bath.

  • Slowly add the isocyanate solution dropwise to the stirred amino alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Quench the reaction by adding a small amount of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (Isocyanate:Amino Alcohol)1.05 : 1
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time3-6 hours
Expected Yield>90% (with strict moisture control)

IV. Visualizations

Reaction Schemes

Synthesis_Routes cluster_A Route A: Epoxide Ring-Opening cluster_B Route B: Isocyanate Reaction A_start1 4-Aminobenzonitrile A_product 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile A_start1->A_product + A_start2 2,2-Dimethyloxirane A_start2->A_product B_start1 4-Cyanophenyl isocyanate B_product 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile B_start1->B_product + B_start2 2-Amino-2-methyl-1-propanol B_start2->B_product

Caption: Primary synthetic routes to 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

Troubleshooting Workflow for Isocyanate Reactions

Isocyanate_Troubleshooting start Low Yield or Impure Product in Isocyanate Reaction check_moisture Is there a white precipitate (urea formation)? start->check_moisture moisture_yes Implement Strict Moisture Control: - Dry reagents/solvents - Inert atmosphere - Oven-dried glassware check_moisture->moisture_yes Yes check_stoichiometry Verify Reactant Stoichiometry check_moisture->check_stoichiometry No moisture_yes->check_stoichiometry stoichiometry_issue Recalculate and Accurately Weigh Reactants check_stoichiometry->stoichiometry_issue Incorrect check_temp Review Reaction Temperature check_stoichiometry->check_temp Correct stoichiometry_issue->check_temp temp_issue Optimize Temperature: - Start at 0 °C - Monitor for exotherm check_temp->temp_issue Suboptimal purification Optimize Purification: - Recrystallization solvent screen - Chromatography (with modifier if needed) check_temp->purification Optimal temp_issue->purification

Caption: Decision tree for troubleshooting common issues in the isocyanate synthesis route.

V. References

  • BenchChem. (2025). Minimizing urea by-product formation in isocyanate reactions. Technical Support Guide.

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzonitriles. Technical Support Guide.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Isocyanate Reactions. Technical Support Guide.

  • PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems.

  • ACS Publications. (2002, June 14). Synthesis and Characterization of Ordered Poly(urethane−urea)s from p-Isocyanatobenzyl Isocyanate and 4-Aminophenylethyl Alcohol. Macromolecules.

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation).

  • Patsnap Eureka. (2025, July 10). How to Improve Reliability in Isocyanate Applications?

  • Reddit. (2021, April 14). Isocyanate Stability and precipitate formation. r/Chempros.

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Knowledge.

  • BenchChem. (2025). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. Technical Support Guide.

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.

  • ResearchGate. Ring-opening mechanism of epoxides with alcohol and tertiary amine.

  • SIELC Technologies. (2018, February 16). Separation of Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- on Newcrom R1 HPLC column.

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.

  • MDPI. (2020, December 4). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.

  • Polymer Innovation Blog. (2014, March 24). Epoxy Cure Chemistry Part 4: Nucleophiles in Action.

Sources

purification of crude 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Prepared By: Senior Application Scientist, Chromatography & Separations Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The purification of basic, polar intermediates such as 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile often presents significant chromatographic challenges. This guide synthesizes field-proven methodologies with fundamental physicochemical principles to help you troubleshoot and optimize your column chromatography workflows.

Part 1: Molecular Profiling & Reaction Context

Before troubleshooting the separation, we must understand the causality behind the molecule's behavior. The synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-fluorobenzonitrile and 1-amino-2-methylpropan-2-ol[1].

The Chromatographic Challenge: The target molecule features a secondary arylamine and a tertiary alcohol. These functional groups act as potent hydrogen-bond donors and acceptors. Standard unmodified silica gel is heavily populated with acidic silanol (Si-OH) groups. When your crude mixture passes through the column, the basic amine of the product interacts strongly with these acidic silanols, leading to non-linear retention, severe peak tailing, and potential irreversible adsorption[2]. Furthermore, the crude matrix contains highly lipophilic unreacted electrophiles and highly polar, basic unreacted amines, flanking the intermediate polarity of the target product[3].

Part 2: Troubleshooting FAQs

Q1: Why is my product streaking across the TLC plate and co-eluting with impurities during the column run?

A: This is a classic acid-base interaction issue. The basic secondary amine and the hydroxyl group in your target molecule are hydrogen-bonding with the acidic silanols on the silica gel surface[2].

  • The Solution: You must neutralize the stationary phase. By adding a competitive base modifier—such as 1% to 2% (v/v) Triethylamine (TEA) or aqueous Ammonium Hydroxide—to your mobile phase, you effectively cap the acidic silanols. TEA binds to the silanols preferentially, allowing your basic amine to elute as a sharp, symmetrical band[2].

Q2: How can I build a "self-validating" system to ensure the streaking is due to silanols and not compound degradation on the column?

A: Never assume tailing is purely chromatographic without empirical validation. Use a 2D TLC (Two-Dimensional Thin Layer Chromatography) setup.

  • Spot your crude sample in the bottom corner of a square TLC plate and run it in your standard solvent (e.g., Hexane/EtOAc).

  • Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent system.

  • Interpretation: If the compound falls on a perfect diagonal line, the molecule is stable, and the tailing is purely due to reversible silanol interactions. If off-diagonal spots appear, your compound is actively degrading on the silica, and you must switch to a less acidic stationary phase (e.g., Alumina or amine-functionalized silica)[2].

Q3: How do I separate the product from the unreacted starting materials?

A: Because the SNAr reaction matrix contains compounds of vastly different polarities, an isocratic elution will fail. You must employ a step-gradient elution strategy:

  • Step 1: Use a low-polarity system (90:10 Hexane:EtOAc + 1% TEA) to quickly flush the highly lipophilic unreacted 4-fluorobenzonitrile near the solvent front.

  • Step 2: Increase polarity (60:40 Hexane:EtOAc + 1% TEA) to elute the target 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

  • Step 3: The unreacted 1-amino-2-methylpropan-2-ol is highly polar and will remain trapped on the baseline, effectively separating it from your product.

Part 3: Quantitative Data & Elution Profiling

The following table summarizes the expected chromatographic behavior of the crude matrix components, demonstrating the critical impact of the TEA modifier.

Table 1: Chromatographic Behavior and Step-Gradient Elution Profiling

ComponentPolarity & Acid/Base ProfileTLC Rf (50:50 Hex/EtOAc)TLC Rf (50:50 Hex/EtOAc + 1% TEA)Expected Elution Window
4-Fluorobenzonitrile Highly Non-Polar, Neutral0.85 (Sharp)0.85 (Sharp)1.0 - 2.0 CV
Target Product Intermediate, Basic0.20 (Severe Tailing)0.35 (Sharp Band)4.0 - 6.0 CV
1-Amino-2-methylpropan-2-ol Highly Polar, Basic0.00 (Baseline)0.00 (Baseline)> 10.0 CV (Retained)

(Note: CV = Column Volumes)

Part 4: Workflow Visualization

PurificationWorkflow A Crude SNAr Matrix 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile B TLC Analysis (Hexane/EtOAc) A->B C Observe Tailing or Streaking? B->C D Yes: Acidic Silanol Interaction C->D  Tailing   E No: Ideal Partitioning C->E  Sharp Spots   F Add 1-2% Et3N to Mobile Phase D->F G Standard Silica Column E->G H Step Gradient Elution (10% -> 40% EtOAc) F->H G->H I Pure Target Compound Isolated H->I

Fig 1: Decision tree for optimizing the chromatography of basic amine intermediates.

Part 5: Experimental Protocol (Step-by-Step Methodology)

To ensure high recovery and purity, follow this optimized protocol for TEA-modified silica gel chromatography[2].

Phase 1: Solvent and Column Preparation

  • Prepare Eluents: Prepare 1L of Eluent A (90:10 Hexane/EtOAc) and 1L of Eluent B (60:40 Hexane/EtOAc).

  • Modify Mobile Phase: Add 10 mL of Triethylamine (TEA) to each flask to achieve a 1% (v/v) concentration. Mix thoroughly.

  • Column Packing: Slurry-pack a glass chromatography column with standard silica gel (230-400 mesh) using Eluent A.

  • Equilibration (Critical): Flush the packed column with at least 2 to 3 Column Volumes (CV) of Eluent A. Causality Note: This pre-equilibration is mandatory to allow the TEA to fully bind and neutralize the acidic silanol sites before the analyte is introduced.

Phase 2: Loading and Elution 5. Dry Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add 2-3 mass equivalents of dry silica gel to the flask and concentrate to a free-flowing powder under reduced pressure. Load this powder evenly onto the column head. 6. Flush Non-Polars: Elute with 3 CV of Eluent A. Monitor fractions via TLC. The unreacted 4-fluorobenzonitrile will elute rapidly in these early fractions. 7. Elute Target Product: Switch to Eluent B. Elute for 4 to 6 CV. The 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile will elute as a sharp, concentrated band. 8. Retain Polar Impurities: Terminate the column run. The unreacted 1-amino-2-methylpropan-2-ol will remain safely adhered to the baseline of the column.

Phase 3: Post-Purification Processing 9. Fraction Consolidation: Combine the product-containing fractions based on TLC analysis. 10. TEA Removal: Concentrate the combined fractions under reduced pressure. Because TEA has a boiling point of ~89°C, it can linger in the product. To remove residual TEA, add 20 mL of Toluene to the flask and co-evaporate under vacuum (repeat twice). Dry the final solid under high vacuum for 12 hours.

Part 6: References

  • Title: Technical Support Center: Purifying Basic Amines via Column Chromatography - Benchchem Source: benchchem.com URL:

  • Title: COMPOUNDS FOR INHIBITING NLRP3 AND USES THEREOF Source: epo.org URL:

  • Title: Further Studies with the 2-Amino-1,3-thiazol-4(5H)-one Class of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: Reducing Pregnane X Receptor Activity and Exploring Activity in a Monkey Pharmacodynamic Model | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will move beyond simple procedural lists to explore the chemical principles governing the reaction, enabling you to troubleshoot effectively and optimize conditions for yield, purity, and scalability.

Section 1: Overview of Synthetic Strategies

The synthesis of this target molecule, a secondary amino alcohol, is primarily achieved through two robust and well-established synthetic routes. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.

  • Route A: Nucleophilic Ring-Opening of an Epoxide. This is often the most direct route, involving the reaction of 4-aminobenzonitrile with 2,2-dimethyloxirane (isobutylene oxide). The amine acts as a nucleophile, attacking one of the epoxide's carbons to form the desired β-amino alcohol.

  • Route B: Reductive Amination. This two-step, one-pot process involves the condensation of 4-aminobenzonitrile with a carbonyl compound (acetone) to form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine. This method avoids the direct handling of potentially hazardous epoxides.

Below is a diagram illustrating these primary synthetic pathways.

G cluster_0 Route A: Epoxide Ring-Opening cluster_1 Route B: Reductive Amination cluster_2 Starting Materials A_start1 4-Aminobenzonitrile A_product 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile A_start1->A_product Nucleophilic Attack A_start2 2,2-Dimethyloxirane (Isobutylene Oxide) A_start2->A_product B_start1 4-Aminobenzonitrile B_intermediate Imine Intermediate B_start1->B_intermediate Condensation B_start2 Acetone B_start2->B_intermediate Condensation B_product 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile B_intermediate->B_product Reduction (e.g., NaBH4) SM1 4-Aminobenzonitrile SM2 Acetone SM3 2,2-Dimethyloxirane

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting and FAQ Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Low or Inconsistent Yield

Question: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities.

For Route A (Epoxide Ring-Opening):

  • Incomplete Reaction: The nucleophilicity of the aromatic amine (4-aminobenzonitrile) is relatively low. High temperatures are often required to drive the reaction to completion. Consider increasing the reaction temperature or prolonging the reaction time. Monitoring by TLC or LC-MS is crucial to determine when the starting material is fully consumed.

  • Side Reactions:

    • Dialkylation: The product, being a secondary amine, can act as a nucleophile itself and react with another molecule of the epoxide. This forms a tertiary amine impurity. To mitigate this, use a slight excess of 4-aminobenzonitrile (e.g., 1.1 to 1.5 equivalents) relative to the epoxide.

    • Epoxide Polymerization: This can be catalyzed by acid or base. Ensure your glassware is clean and your reagents are free of strong acidic or basic contaminants.

  • Solvent Choice: The reaction often works well in protic solvents like methanol or ethanol, which can help to protonate the epoxide oxygen, making the ring easier to open. However, running the reaction neat (without solvent) at high temperatures can also be effective.

For Route B (Reductive Amination):

  • Inefficient Imine Formation: The initial condensation between the amine and acetone is an equilibrium process. To drive it forward, you can remove the water that is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄.

  • Incorrect Choice of Reducing Agent: This is a critical parameter.

    • Sodium Borohydride (NaBH₄): While inexpensive and common, NaBH₄ can also reduce the starting ketone (acetone). It's best to allow the imine to form completely before adding the NaBH₄.[1]

    • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the protonated imine (iminium ion) over the ketone.[2] This allows for a true one-pot reaction where all reagents can be mixed from the start, which is often more efficient. The reaction is typically run under mildly acidic conditions (pH 4-6) to promote iminium ion formation, which is the species that gets reduced.[3]

  • Hydrolysis of Imine: The imine intermediate is susceptible to hydrolysis back to the starting materials, especially if excess water is present before reduction is complete.[1] Using an alcohol solvent like methanol can minimize this.

The following logic diagram can help guide your troubleshooting process for low yield.

G start Low Yield Observed route_check Which Synthetic Route? start->route_check epoxide_branch Route A: Epoxide Ring-Opening route_check->epoxide_branch Epoxide reductive_branch Route B: Reductive Amination route_check->reductive_branch Reductive Amination epoxide_q1 Is 4-aminobenzonitrile fully consumed (TLC/LCMS)? epoxide_branch->epoxide_q1 epoxide_a1_no Action: Increase temperature or reaction time. epoxide_q1->epoxide_a1_no No epoxide_a1_yes Check for side products. epoxide_q1->epoxide_a1_yes Yes epoxide_q2 Is there a higher MW peak (Dialkylation)? epoxide_a1_yes->epoxide_q2 epoxide_a2_yes Action: Use excess 4-aminobenzonitrile (1.1-1.5 eq). epoxide_q2->epoxide_a2_yes Yes reductive_q1 Which reducing agent? reductive_branch->reductive_q1 reductive_a1_nabh4 Using NaBH4 reductive_q1->reductive_a1_nabh4 reductive_a1_nabh3cn Using NaBH3CN / NaBH(OAc)3 reductive_q1->reductive_a1_nabh3cn reductive_q2 Did you pre-form the imine before adding NaBH4? reductive_a1_nabh4->reductive_q2 reductive_q3 Is reaction at mild acidic pH (4-6)? reductive_a1_nabh3cn->reductive_q3 reductive_a2_no Action: Stir amine and ketone for 1-2h before adding NaBH4. reductive_q2->reductive_a2_no No reductive_a3_no Action: Add a weak acid (e.g., acetic acid). reductive_q3->reductive_a3_no No

Sources

Technical Support Center: Purification of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this key chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the challenges of obtaining this compound in high purity.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is typically synthesized via the nucleophilic ring-opening of 2,2-dimethyloxirane by 4-aminobenzonitrile. This reaction pathway, while generally efficient, can lead to several common impurities that must be addressed.

  • Unreacted Starting Materials: Residual 4-aminobenzonitrile is a primary impurity. Due to its volatility, 2,2-dimethyloxirane is less commonly found in the final crude product but can contribute to byproduct formation.

  • Bis-Alkylation Product: A significant potential byproduct is the double addition of the epoxide to the amino group, forming a tertiary amine. This impurity is substantially more polar and has a higher molecular weight than the desired product.

  • Epoxide-derived Impurities: Self-polymerization of the epoxide can occur, especially under certain catalytic conditions, leading to oligomeric impurities.

Understanding these potential contaminants is crucial for selecting the appropriate purification strategy and for interpreting analytical data such as TLC, HPLC, and NMR.

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile using a direct question-and-answer format.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, aiming to dissolve the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.[1]

Q1: My compound "oils out" during cooling instead of forming crystals. What is happening and what should I do?

A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid.

  • Causality: The high concentration and rapid cooling can cause the compound to crash out of the solution as a supercooled liquid.

  • Troubleshooting Steps:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.

    • If the issue persists, consider a different solvent or a solvent/anti-solvent system with a lower boiling point.[2] Good solvent pairs to try include ethanol/water or ethyl acetate/hexanes.[3]

Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?

A2: Crystal formation requires nucleation, which can sometimes be slow to initiate.

  • Causality: The solution may be too dilute, or there are no nucleation sites for crystals to begin growing.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.

    • Seed Crystals: If available, add a tiny crystal of the pure product to the solution to act as a template for crystal growth.

    • Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then attempt to cool again.

    • Increase Cooling Time: Allow the solution to stand in a cold environment (refrigerator or freezer) for an extended period.

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can be difficult to remove if they co-crystallize with the product.

  • Causality: These impurities have similar solubility profiles to the desired compound or are adsorbed onto the surface of the forming crystals.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated carbon.

    • Hot Filtration: Keep the solution hot and filter it through a pre-heated funnel with fluted filter paper to remove the carbon, which will have adsorbed the colored impurities.

    • Proceed with the cooling and crystallization steps as usual. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.[4]

Column Chromatography Issues

Column chromatography is essential for separating compounds with different polarities. Given that 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile contains both a hydroxyl and an amino group, it is a polar molecule.

Q4: My compound is sticking to the silica gel and won't elute, even with a high concentration of ethyl acetate in hexanes.

A4: The polar amine and alcohol functionalities can interact very strongly with the acidic silanol groups on the surface of the silica gel.

  • Causality: Strong hydrogen bonding between the compound and the stationary phase prevents elution with moderately polar solvents.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch to a more polar mobile phase. A common choice for polar compounds is a gradient of methanol in dichloromethane (DCM). Start with 1-2% methanol in DCM and gradually increase the concentration.

    • Add a Basic Modifier: To mitigate the acidic nature of the silica gel, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-1% triethylamine or a few drops of ammonium hydroxide to the solvent system. This will protonate the silanol groups and reduce their interaction with your amine.[5]

Q5: The separation between my product and a key impurity is poor. The spots are overlapping on the TLC plate.

A5: Poor resolution in chromatography can be due to an inappropriate solvent system or improper column packing.

  • Causality: The chosen mobile phase is eluting both compounds at a similar rate.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Test different solvent systems with varying polarities. The goal is to find a system where the Rf value of your target compound is between 0.2 and 0.4, and there is maximum separation from the impurity.[5]

    • Consider a Different Stationary Phase: If separation on silica is not possible, consider using a different stationary phase like alumina (which is basic and can be good for amines) or reverse-phase silica (C18), where polar compounds elute first.[6]

    • Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to broad peaks and poor separation. Pack the column carefully as a slurry to ensure a uniform stationary phase.[6]

Q6: I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?

A6: Amines can be susceptible to degradation on acidic silica gel.

  • Causality: The acidic surface of the silica can catalyze decomposition reactions.

  • Troubleshooting Steps:

    • Stability Test (2D TLC): Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After running, let the plate air dry for 30-60 minutes, then turn it 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates decomposition on the silica.

    • Deactivate the Silica: Before packing the column, you can treat the silica gel with a base. Make a slurry of the silica in your mobile phase containing 1-2% triethylamine, which will help to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: As mentioned before, alumina or reverse-phase silica are excellent alternatives for purifying sensitive amines.[6]

Section 3: General FAQs

Q: What is the recommended method for assessing the purity of the final product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure and identify any organic impurities. Mass Spectrometry (MS) will confirm the molecular weight.

Q: How should I store purified 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile? A: Like many aromatic amines, this compound may be sensitive to light and air. It should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and kept in a cool, dark place.

Section 4: Visualization of Purification Workflow

The following diagram illustrates a general workflow for troubleshooting the purification of a novel compound like 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

Purification_Workflow cluster_start Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Start Crude Product CheckSolid Is it a solid? Start->CheckSolid Recryst Attempt Recrystallization CheckSolid->Recryst Yes TLC Develop TLC Method CheckSolid->TLC No / Impure OilOut Oils Out? Recryst->OilOut RecrystSuccess Pure Crystals PureFractions Pure Fractions OilOut->RecrystSuccess No AdjustSolvent Adjust Solvent / Cooling Rate OilOut->AdjustSolvent Yes AdjustSolvent->Recryst Chrom Column Chromatography GoodSep Good Separation? TLC->GoodSep RunColumn Run Column GoodSep->RunColumn Yes AdjustMobile Adjust Mobile Phase / Additive GoodSep->AdjustMobile No RunColumn->PureFractions AdjustMobile->TLC

Caption: Decision workflow for purification method selection.

Section 5: Key Experimental Protocols

Protocol 1: General Recrystallization from an Ethanol/Water System
  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography for Polar Amines
  • Select Solvent System: Use TLC to determine an appropriate mobile phase. A good starting point for this compound is 5% methanol in dichloromethane. Add 0.5% triethylamine to the solvent mixture to prevent tailing.[5]

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., pure DCM with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elute the Column: Carefully add the mobile phase and begin eluting, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 2% to 10% methanol in DCM) to elute your compound.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Knowledge - Bloom Tech.
  • Troubleshooting Flash Chrom
  • Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • Chrom Tech, Inc. (2024, November 20).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile.
  • Benchchem. (n.d.). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals.
  • Purification of tertiary amines using an adsorbent. (n.d.).
  • ResearchGate. (2025, August 5).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
  • Reddit. (2023, February 19).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characteriz
  • Recrystalliz
  • An Easy Approach to Obtain Alcohol-Amines by Reduction of Alcohol Functionalized Imines. (2019, March 14). MDPI.
  • Preparation method of aminobenzonitrile. (2020, June 12).
  • PROCESS FOR THE PREPARATION OF 4-(BENZIMIDAZOLYLMETHYLAMINO)-BENZAMIDES AND THE SALTS THEREOF. (n.d.).
  • Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231–1242.
  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (n.d.). ChemicalBook.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (n.d.). PMC.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.).
  • PROCESS FOR PRODUCTION OF TERTIARY AMINES. (n.d.).
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023, November 17). MDPI.
  • Give the expected products of the following reactions. Include a protonation step where necessary. (a) 2,2-dimethyloxirane + isopropylmagnesium bromide (b) propylene oxide + n-butyllithium (c) cyclopentyloxirane + ethyllithium. (n.d.). Pearson.

Sources

stability issues of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile , a critical intermediate in the synthesis of non-steroidal antiandrogens and selective androgen receptor modulators (SARMs).

Due to its polyfunctional nature, this molecule presents unique stability challenges in solution. This guide provides field-proven troubleshooting insights, causality-driven explanations, and validated protocols to ensure the integrity of your experimental workflows.

Structural Vulnerabilities & Causality

The stability of this molecule is dictated by three reactive centers:

  • The para-Benzonitrile Group: The carbon atom in the nitrile group is at a +3 oxidation state, making it highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions[1].

  • The Secondary Aniline Nitrogen: While the electron-withdrawing cyano group reduces electron density on the nitrogen, the amine remains susceptible to single-electron transfer (SET) oxidation, especially in the presence of trace peroxides[2].

  • The Tertiary Alcohol: Located on the 2-methylpropyl chain, this hydroxyl group is highly vulnerable to acid-catalyzed E1 dehydration, as the loss of water generates a relatively stable tertiary carbocation.

DegradationPathways Central 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile (Intact API) Hydrolysis Amide / Carboxylic Acid (Nitrile Hydrolysis) Central->Hydrolysis Aqueous Base/Acid (pH < 3 or pH > 9) Oxidation N-Oxide / Colored Oligomers (Amine Oxidation) Central->Oxidation O2, Light, Trace Metals (Peroxide-containing solvents) Dehydration Alkene Derivative (Tertiary Alcohol Dehydration) Central->Dehydration Strong Acids / Heat (E1 Elimination)

Figure 1: Primary degradation pathways of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

Troubleshooting FAQs

Q1: My stock solution turns yellow/brown over time when stored in PEG or ethereal solvents (like THF). What is happening? A1: This is a classic sign of oxidative degradation. Ethereal solvents and aged polyethylene glycol (PEG) rapidly form trace peroxides upon exposure to air and light. These peroxides induce the oxidation of the secondary aniline nitrogen. This radical-mediated pathway leads to the formation of N-oxides and highly conjugated, colored oligomers (such as azoxy or diazo derivatives)[2]. Self-Validating Check: Run an LC-MS. If you see a mass shift of +16 Da (N-oxide) or large dimeric masses, oxidation is confirmed. Solution: Always purge solvents with argon/nitrogen, use peroxide-free grades (stabilized with BHT), and store solutions in amber vials.

Q2: During acidic HPLC method development (0.1% TFA), I observe a new degradation peak with a lower mass (-18 Da). Is the molecule degrading in the mobile phase? A2: Yes. The loss of 18 Da strictly corresponds to the loss of water ( H2​O ). Under strongly acidic conditions (pH < 2.5), the tertiary alcohol on the 2-methylpropyl group undergoes protonation. Water leaves to form a tertiary carbocation, which rapidly loses a neighboring proton to form a stable alkene (E1 elimination). Solution: Shift your mobile phase to a milder acidic range (pH 3.5 - 6.0) using ammonium formate or acetate buffers instead of high concentrations of Trifluoroacetic acid (TFA).

Q3: I formulated the compound in a basic aqueous vehicle (pH 10) to improve solubility, but the potency drops significantly after 48 hours. Why? A3: Nitriles undergo base-catalyzed hydrolysis. At pH > 9, the strongly nucleophilic hydroxide anion directly attacks the carbon-nitrogen triple bond. This converts the nitrile first into an amide (-CONH 2​ ), and upon further hydrolysis, into a carboxylic acid (-COOH)[1]. Under highly alkaline conditions, the sodium salt of the carboxylic acid is formed alongside the release of ammonia[3]. Solution: Maintain the formulation pH between 4.0 and 7.5. If basicity is required for initial dissolution, immediately back-titrate to a neutral pH once the compound is fully dissolved.

Quantitative Stability Profile

Table 1: Degradation Kinetics and Stability Profile of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (at 25°C)

Storage ConditionpH RangePrimary Degradation PathwayEstimated t1/2​ Recommended Preventive Action
Aqueous Buffer (Acidic)< 2.5Tertiary Alcohol Dehydration< 72 hoursUse mild buffers (pH > 3.5); avoid strong mineral acids.
Aqueous Buffer (Basic)> 9.0Nitrile Hydrolysis (to Amide/Acid)< 48 hoursFormulate at neutral pH (5.5 - 7.5); back-titrate if needed.
Ethereal Solvents (THF)NeutralAmine Oxidation (Peroxide-mediated)1 - 2 weeksUse freshly distilled/degassed solvents; add 0.05% BHT.
DMSO / AcetonitrileNeutralNone (Highly Stable)> 6 monthsStore in amber vials at -20°C under an Argon headspace.

Experimental Methodologies

Protocol A: Forced Degradation & Stability Indicating Assay (SIA)

This self-validating protocol is designed to intentionally trigger the three primary degradation pathways, allowing you to identify the specific retention times of the degradants in your chromatographic methods.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in HPLC-grade Acetonitrile.

Step 2: Acidic Stress (Dehydration & Hydrolysis) Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate in a sealed vial at 60°C for 24 hours. Expected outcome: Formation of the alkene derivative (-18 Da) and free carboxylic acid[3].

Step 3: Basic Stress (Hydrolysis) Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Expected outcome: Conversion of the nitrile to an amide (+18 Da) and carboxylic acid (+19 Da in negative ion mode)[1].

Step 4: Oxidative Stress (Amine Oxidation) Mix 1 mL of the stock solution with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark. Expected outcome: Formation of N-oxide (+16 Da)[2].

Step 5: Neutralization & LC-MS/MS Analysis Neutralize the acid/base samples with equivalent volumes of NaOH/HCl. Dilute all stressed samples to a final concentration of 0.1 mg/mL using the mobile phase. Inject into the LC-MS/MS to map the degradation profile.

Protocol B: Preparation of Highly Stable Working Solutions

Step 1: Solvent Degassing Select HPLC-grade Acetonitrile or DMSO. Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

Step 2: Antioxidant Addition If the downstream assay permits, dissolve Butylated hydroxytoluene (BHT) into the solvent at a concentration of 0.05% w/v to act as a radical scavenger against oxidative degradation.

Step 3: Dissolution & Aliquoting Dissolve the API to the desired concentration. Immediately aliquot the solution into amber glass vials to prevent UV-induced radical initiation.

Step 4: Storage Purge the headspace of each vial with Argon before sealing. Store at -20°C.

References

  • Chemistry LibreTexts. "20.7: Chemistry of Nitriles - Hydrolysis of Nitriles to form Carboxylic Acids." LibreTexts. Available at:[Link]

  • ACS Omega. "Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base." National Center for Biotechnology Information (PMC). Available at: [Link]

  • BYJU'S Chemistry. "Hydrolysis of Nitriles - Acidic and Alkaline Pathways." BYJU'S. Available at:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile on a larger scale?

A1: The most prevalent and scalable approach is the N-alkylation of 4-aminobenzonitrile with isobutylene oxide (2-methyl-2-propyloxirane). This reaction involves the nucleophilic ring-opening of the epoxide by the amino group of 4-aminobenzonitrile, yielding the desired tertiary amino alcohol.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: 4-Aminobenzonitrile is toxic if swallowed and can cause skin and eye irritation[1]. Isobutylene oxide is a flammable liquid and vapor and is also an irritant. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction can be exothermic, so proper temperature control is essential during scale-up.

Q3: How can I effectively monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is typically effective for separating the starting material, product, and potential byproducts[2][3]. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Q4: What are the expected physicochemical properties of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile?

A4: While specific experimental data for the target molecule is not widely published, based on its structure, it is expected to be a white to pale yellow crystalline solid. It would likely be partially soluble in water and soluble in organic solvents like ethanol, methanol, and acetone. The molecular formula is C11H14N2O, with a molecular weight of 206.24 g/mol .

Troubleshooting Guide: N-Alkylation of 4-Aminobenzonitrile with Isobutylene Oxide

This section addresses specific challenges you may face during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of 4-Aminobenzonitrile

Potential Causes:

  • Insufficient Catalyst Activity or Absence of Catalyst: The reaction between anilines and epoxides is often slow without a catalyst.

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction kinetics will be slow.

Solutions:

  • Catalyst Selection: The use of a Lewis acid catalyst can significantly accelerate the reaction. Common choices for aniline-epoxide reactions include lithium bromide (LiBr), cobalt(II) chloride (CoCl2), and zinc acetate (Zn(OAc)2)[4]. Start with a catalytic amount (e.g., 5-10 mol%).

  • Temperature Optimization: Gradually increase the reaction temperature. A good starting point is 60-80 °C. Monitor the reaction by HPLC to avoid decomposition at higher temperatures.

  • Solvent Choice: Select a solvent that dissolves both 4-aminobenzonitrile and isobutylene oxide. Suitable solvents include toluene, acetonitrile, or N,N-dimethylformamide (DMF).

Experimental Protocol: Catalyzed N-Alkylation
ParameterRecommended ConditionRationale
Reactants 4-Aminobenzonitrile, Isobutylene Oxide
Stoichiometry 1.0 : 1.1-1.5 (Aniline:Epoxide)A slight excess of the epoxide can help drive the reaction to completion.
Catalyst LiBr or CoCl2 (5-10 mol%)Lewis acids activate the epoxide ring, making it more susceptible to nucleophilic attack[4].
Solvent Toluene or AcetonitrileProvides good solubility for the reactants and has a suitable boiling point for the reaction.
Temperature 60-80 °CBalances reaction rate and potential for side reactions.
Reaction Time 12-24 hoursMonitor by HPLC for completion.
Problem 2: Formation of Significant Byproducts

Potential Cause 1: Dialkylation Product - 4-{[Bis(2-hydroxy-2-methylpropyl)]amino}benzonitrile

The desired mono-alkylated product is also a secondary amine and can react with another molecule of isobutylene oxide to form a dialkylated byproduct.

Solutions:

  • Control Stoichiometry: Use a smaller excess of isobutylene oxide (e.g., 1.1 equivalents).

  • Slow Addition of Epoxide: Add the isobutylene oxide solution dropwise to the reaction mixture over several hours. This maintains a low concentration of the epoxide, favoring the reaction with the more abundant primary amine.

Potential Cause 2: Dimer Formation

In some cases, the product can react with the starting epoxide, leading to dimeric impurities, especially at larger scales[5].

Solutions:

  • Maintain Homogeneous Reaction: Ensure efficient stirring to prevent localized high concentrations of reactants.

  • Temperature Control: Avoid excessive temperatures that might promote side reactions.

Diagram: Reaction Scheme and Potential Byproducts

reaction_pathway 4-Aminobenzonitrile 4-Aminobenzonitrile Target Product 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile 4-Aminobenzonitrile->Target Product + Isobutylene Oxide (Catalyst, Heat) Isobutylene Oxide Isobutylene Oxide Dialkylation Byproduct 4-{[Bis(2-hydroxy-2-methylpropyl)]amino}benzonitrile Target Product->Dialkylation Byproduct + Isobutylene Oxide

Caption: Synthetic route to the target product and formation of the dialkylation byproduct.

Problem 3: Difficulties in Product Isolation and Purification

Potential Causes:

  • Oily Product: The crude product may be an oil, making direct crystallization challenging.

  • Co-crystallization of Impurities: Byproducts with similar polarity to the desired product can make purification by crystallization or chromatography difficult.

  • Thermal Instability: The product may be sensitive to high temperatures during solvent removal or distillation.

Solutions:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. Wash the organic layer with water and brine to remove the catalyst and any water-soluble impurities.

  • Crystallization:

    • Solvent Screening: Attempt crystallization from a variety of solvents or solvent mixtures (e.g., toluene/heptane, ethyl acetate/hexane, ethanol/water).

    • Seeding: If a small amount of pure product is available, use it to seed the crystallization.

  • Column Chromatography:

    • Normal Phase: Use silica gel with a gradient elution of ethyl acetate in hexane or dichloromethane in methanol.

    • Reversed-Phase: For more polar impurities, a C18 column with a water/acetonitrile or water/methanol gradient may be effective.

  • Salt Formation: As the product is an amine, it can be converted to a hydrochloride or other salt to facilitate crystallization and purification[6]. The free base can be regenerated by treatment with a mild base.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Synthesis Issue low_conversion Low Conversion start->low_conversion byproducts Byproduct Formation start->byproducts purification_issue Purification Difficulty start->purification_issue check_catalyst Check Catalyst/Temp low_conversion->check_catalyst adjust_stoichiometry Adjust Stoichiometry/ Slow Addition byproducts->adjust_stoichiometry solvent_screening Solvent Screening for Crystallization purification_issue->solvent_screening chromatography Column Chromatography solvent_screening->chromatography salt_formation Consider Salt Formation chromatography->salt_formation

Caption: Decision tree for troubleshooting common synthesis problems.

Analytical Characterization

Accurate characterization of the final product is crucial for quality control.

Table: Recommended Analytical Methods
MethodPurposeTypical ConditionsExpected Observations
HPLC Purity assessment and reaction monitoringColumn: C18, 5 µmMobile Phase: Acetonitrile:Water (gradient)Detector: UV at 254 nm[3]A major peak corresponding to the product with a specific retention time.
¹H NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆Signals corresponding to the aromatic protons, the methylene and methine protons of the propyl chain, the methyl protons, and the hydroxyl and amine protons.
¹³C NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆Signals for the aromatic carbons, the nitrile carbon, and the carbons of the hydroxypropyl group[7].
Mass Spec Molecular weight confirmationTechnique: ESI+An [M+H]⁺ ion at m/z 207.12.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • RSC Publishing. (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. [Link]

  • Google Patents. (1999).
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-hydroxy-2-methyl-1-methylpropyl)-L-phenylalanyl-L-leucine methyl ester. [Link]

  • ACS Publications. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • BMRB. (n.d.). bmse000284 Benzonitrile. [Link]

  • PMC. (n.d.). 4-(2-Hydroxybenzylideneamino)benzonitrile. [Link]

  • LookChem. (n.d.). Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • CHIMIA. (n.d.). Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. [Link]

  • UNI ScholarWorks. (n.d.). Reaction of Aromatic Amines with Epihalohydrins. [Link]

  • RRJCHEM. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • ResearchGate. (2025). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6: Determination of mechanism and characterization of polyether monols and diols. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

Sources

avoiding side reactions in the synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. This molecule is a critical building block and intermediate in the development of androgen receptor antagonists and other pharmaceutical pipelines.

The standard synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) between 4-fluorobenzonitrile and 1-amino-2-methylpropan-2-ol . While seemingly straightforward, the bifunctional nature of the amino alcohol and the sensitivity of the nitrile group can lead to complex side reactions if reaction parameters are not strictly controlled.

Mechanistic Overview & Pathway Analysis

The desired transformation relies on the chemoselective attack of the primary amine on the electron-deficient aromatic ring, proceeding via a Meisenheimer complex. However, competing pathways can derail the yield.

ReactionPathway SM 4-Fluorobenzonitrile + 1-Amino-2-methylpropan-2-ol Intermediate Meisenheimer Complex SM->Intermediate Mild Base (K2CO3) Anhydrous DMSO Side1 O-Arylation Product (Ether Formation) SM->Side1 Strong Base (NaH) Alkoxide Formation Side2 Benzamide/Benzoic Acid (Nitrile Hydrolysis) SM->Side2 H2O + Base Elevated Temp Desired 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (Desired N-Arylation) Intermediate->Desired -HF

Figure 1: Reaction pathways mapping the desired SNAr mechanism against primary side reactions.

Diagnostic Matrix: Quantitative LC-MS Signatures

When analyzing your crude reaction mixture, use this diagnostic matrix to identify the root cause of impurities based on their mass-to-charge ratio (m/z). The desired product has an exact mass of 190.11 Da ([M+H]+ = 191).

Impurity ProfileLC-MS Signature ([M+H]+)Structural IdentityPrimary Root Cause
Isomeric Impurity m/z 191 (Different RT)4-(2-Amino-2-methylpropoxy)benzonitrileDeprotonation of the tertiary alcohol due to overly strong base.
+18 Da Impurity m/z 2094-[(2-Hydroxy-2-methylpropyl)amino]benzamideHydrolysis of the nitrile group due to adventitious water.
+101 Da Impurity m/z 2924,4'-((2-Hydroxy-2-methylpropyl)azanediyl)dibenzonitrileBis-arylation (tertiary amine formation) due to poor stoichiometry.
-18 Da Impurity m/z 1734-((2-Methylallyl)amino)benzonitrileDehydration of the tertiary alcohol due to excessive heating.

Troubleshooting Guides & FAQs

Q1: I am observing significant O-arylation (ether formation) instead of the desired N-arylation. How do I control chemoselectivity? The Science: 1-amino-2-methylpropan-2-ol contains both a primary aliphatic amine and a tertiary alcohol. In its neutral state, the nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair. However, if you use a strong base (such as NaH, KOtBu, or even excessive NaOH), the tertiary alcohol (pKa ~17) is deprotonated to form an alkoxide. Alkoxides are hard, highly reactive nucleophiles that will rapidly outcompete the amine for the electrophilic carbon [1]. The Fix: Switch to a mild, insoluble inorganic base like Potassium Carbonate (K2CO3) or an organic non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the generated Hydrofluoric acid (HF) and drive the reaction forward, but not basic enough to deprotonate the tertiary alcohol.

Q2: My LC-MS shows a massive peak at m/z 209. Why is my nitrile group disappearing? The Science: The cyano group (-CN) on the highly electron-deficient aromatic ring is highly susceptible to hydration. In the presence of water, hydroxide ions (generated from H2O and K2CO3) attack the nitrile carbon, converting it into a primary amide (+18 Da) [2]. At elevated SNAr temperatures (90–120 °C), this hydrolysis is rapid. The Fix:

  • Solvent: Use strictly anhydrous DMSO or DMF (stored over molecular sieves).

  • Base: K2CO3 is highly hygroscopic. Ensure it is oven-dried at 150 °C overnight before use.

  • Atmosphere: Run the reaction under a dry Nitrogen or Argon atmosphere.

Q3: I am seeing a late-eluting peak at m/z 292. Is the product reacting with itself? The Science: You are observing bis-arylation. The desired product is a secondary amine. While the bulky 2-hydroxy-2-methylpropyl group provides steric hindrance, the secondary amine can still act as a nucleophile and attack a second equivalent of 4-fluorobenzonitrile, forming a tertiary diarylamine [2]. The Fix: Adjust your stoichiometry. Ensure the amino alcohol is in slight excess (1.2 to 1.5 equivalents). This ensures that the highly reactive primary amine outcompetes the newly formed, sterically hindered secondary amine for the available 4-fluorobenzonitrile.

Troubleshooting Start Impurity Detected in LC-MS CheckMass Identify m/z Shift Start->CheckMass Mass1 +18 Da (m/z 209) CheckMass->Mass1 Mass2 Same Mass (m/z 191) Different RT CheckMass->Mass2 Mass3 +101 Da (m/z 292) CheckMass->Mass3 Root1 Nitrile Hydrolysis (Amide formed) Mass1->Root1 Root2 O-Arylation (Ether formed) Mass2->Root2 Root3 Bis-Arylation (Tertiary Amine) Mass3->Root3 Fix1 Use anhydrous DMSO & Oven-dry K2CO3 Root1->Fix1 Fix2 Switch to mild base (Avoid NaH/KOtBu) Root2->Fix2 Fix3 Increase amino alcohol to 1.5 eq Root3->Fix3

Figure 2: Rapid LC-MS troubleshooting workflow for SNAr side reactions.

Standard Operating Protocol (SOP): Optimized SNAr

This self-validating protocol is engineered to prevent the side reactions detailed above by controlling moisture, base strength, and stoichiometry.

Materials Required:

  • 4-fluorobenzonitrile (1.0 eq, limiting reagent)

  • 1-amino-2-methylpropan-2-ol (1.5 eq)

  • Potassium carbonate (K2CO3) (2.0 eq) - Must be finely powdered and oven-dried at 150 °C for 12 hours prior to use.

  • Anhydrous DMSO (≤0.005% water)

Step-by-Step Methodology:

  • Preparation: Purge a dry, 2-neck round-bottom flask with Argon for 10 minutes.

  • Reagent Loading: Add 4-fluorobenzonitrile (1.0 eq) and the oven-dried K2CO3 (2.0 eq) to the flask.

  • Solvent Addition: Inject anhydrous DMSO (approx. 5-10 mL per gram of starting material) via syringe. Begin magnetic stirring.

  • Amine Addition: Add 1-amino-2-methylpropan-2-ol (1.5 eq) dropwise at room temperature. Self-Validation Check: The reaction mixture should remain a stirrable suspension; K2CO3 will not fully dissolve.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The reaction typically reaches completion in 4 to 8 hours. Do not exceed 100 °C to prevent dehydration of the tertiary alcohol.

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (3x the volume of DMSO). The desired product, 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, will typically precipitate as a solid.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold water to remove residual DMSO and inorganic salts, and dry under high vacuum. (If the product oils out, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate).

References

  • Liu, K., Strauss, M. J., Greaves, M. E., & Buchwald, S. L. (2024). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Journal of the American Chemical Society. Available at:[Link]

  • White Rose Research Online. (2018). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose University Consortium. Available at:[Link]

Technical Support Center: Optimizing In-Vitro Assays for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a small molecule characterized by a rigid, lipophilic benzonitrile core and a moderately polar aliphatic side chain, 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile frequently presents solubility challenges during hit-to-lead assay development. Poor aqueous solubility can lead to underestimated biological activity, flat dose-response curves, and severe assay artifacts (1[1]).

This guide provides field-proven, self-validating methodologies to ensure both thermodynamic and kinetic solubility during your in-vitro testing workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately upon dilution into my aqueous assay buffer? A: This is a classic manifestation of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the lipophilic benzonitrile derivative drastically exceeds its thermodynamic solubility limit before the DMSO can diffuse into the bulk solution. This triggers rapid nucleation and irreversible precipitation (1[1]). Causality-Driven Solution: Never dilute directly from a 10 mM stock into the final assay buffer. Instead, perform serial dilutions in 100% anhydrous DMSO first, and then transfer a constant, small volume (e.g., 1% v/v final) of these intermediate dilutions into the buffer.

Q2: My IC50 values are highly variable between replicates. Is this a solubility issue? A: Yes. The compound is likely forming colloidal aggregates—micro-precipitates that are invisible to the naked eye. These aggregates sequester the free monomeric compound, reducing the actual concentration available to interact with your biological target. This leads to artificially inflated and non-reproducible IC50 values (2[2]). Causality-Driven Solution: Implement a self-validating protocol. Centrifuge your final assay mixture and quantify the supernatant concentration using LC-MS/CLND. If the measured concentration is lower than the nominal concentration, you must add a solubilizing excipient like a non-ionic surfactant to stabilize the supersaturated state (3[3]).

Q3: Does the storage condition of my DMSO stock affect the compound's solubility? A: Absolutely. DMSO is highly hygroscopic. Repeated opening of the vial or freeze-thaw cycles introduces atmospheric moisture into the stock. Even a small percentage of water in DMSO significantly reduces its solvation capacity for lipophilic molecules, causing the compound to crash out as a thermodynamically stable polymorph that is extremely difficult to redissolve (1[1]). Causality-Driven Solution: Aliquot your master stock into single-use vials, purge the headspace with argon or nitrogen, and store at -20°C or -80°C.

Part 2: Quantitative Data Presentation

When optimizing the assay buffer, selecting the right excipient is critical to maintaining the compound in a monomeric state without disrupting the biological target.

Excipient / Co-solventMechanism of SolubilizationMax Recommended Final Conc. (In-Vitro)Impact on Assay / Causality
DMSO Co-solvent (reduces dielectric constant of the aqueous phase)1.0% (v/v)High concentrations denature proteins and alter cell membrane permeability. Must be strictly controlled.
Tween-20 Non-ionic surfactant (micelle formation)0.01% - 0.1% (v/v)Stabilizes supersaturated states; prevents non-specific binding of the lipophilic core to plasticware.
HP-β-Cyclodextrin Inclusion complexation (hydrophobic cavity)1.0% - 5.0% (w/v)Shields the lipophilic benzonitrile core from the aqueous environment, preventing aggregation.
Bovine Serum Albumin (BSA) Protein binding (carrier)0.1% (w/v)Acts as a thermodynamic sink, preventing compound aggregation in cell-free biochemical assays.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM Master Stock

This protocol ensures that the baseline concentration of your compound is accurate and free of microscopic polymorphs.

  • Desiccation : Equilibrate the lyophilized 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile powder to room temperature in a desiccator to prevent ambient moisture condensation on the cold powder.

  • Solvation : Dissolve the compound in 100% anhydrous, argon-purged DMSO. Causality: Using strictly anhydrous DMSO prevents premature water-induced polymorphic precipitation.

  • Homogenization : Vortex vigorously for 60 seconds, followed by water-bath sonication at 37°C for 5 minutes. Causality: Sonication provides the activation energy required to disrupt resilient microscopic crystal lattices.

  • Validation (Critical Step) : Centrifuge the stock at 10,000 × g for 10 minutes. Analyze the supernatant via LC-UV or LC-MS against a standard curve. Causality: This ensures the nominal concentration matches the actual dissolved concentration, validating the system before any biological testing begins.

  • Storage : Aliquot into single-use amber glass vials, purge the headspace with inert gas, and store at -20°C.

Protocol 2: The "Intermediate Dilution" Assay Transfer

This protocol prevents "solvent shock" and kinetic trapping of the compound in colloidal aggregates.

  • Serial Dilution : Prepare all dose-response concentrations in 100% DMSO first (e.g., at 100x the final desired assay concentration).

  • Buffer Preparation : Pre-warm the aqueous assay buffer to 37°C. If the compound has previously shown aggregation, pre-spike the buffer with 0.01% Tween-20.

  • Transfer : Using an acoustic liquid handler (e.g., Echo) or rapid step-down pipetting, transfer the DMSO intermediate directly into the vortex of the mixing buffer. Causality: Rapid mechanical dispersion minimizes the localized high-concentration gradients that cause nucleation.

  • Equilibration : Incubate the final mixture for 15 minutes at room temperature before introducing the biological target (enzyme/cells) to ensure the solution has reached a stable kinetic state.

Part 4: Solubilization Workflow Visualization

G N1 Dry Powder: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile N2 Dissolve in 100% Anhydrous DMSO (10 mM Stock) N1->N2 N3 Visual & Sonic Check Clear Solution? N2->N3 N4 Gentle Heating (37°C) & Sonication N3->N4 No (Precipitate) N5 Create Intermediate Dilutions in 100% DMSO N3->N5 Yes (Clear) N4->N3 N6 Transfer to Aqueous Assay Buffer (Max 1% DMSO final) N5->N6 N7 Add Co-solvents/Surfactants (e.g., 0.01% Tween-20) N6->N7 If precipitation occurs N8 Proceed to In-Vitro Assay (Self-Validated via LC-MS) N6->N8 If stable N7->N8

Workflow for optimizing the in-vitro solubility of the benzonitrile derivative.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Drug-like properties and the causes of poor solubility and poor permeability - nih.gov -
  • Solubilizing excipients in oral and injectable formul

Sources

protocol for recrystallization of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile .

As a pharmaceutical intermediate, this molecule presents unique crystallization challenges. It features a rigid, hydrophobic benzonitrile core coupled with highly polar, hydrogen-bonding functional groups (a secondary amine and a tertiary alcohol). This dichotomy often leads to high degrees of supersaturation that resist orderly nucleation, making the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

This guide provides a self-validating, step-by-step anti-solvent crystallization protocol, followed by an advanced troubleshooting FAQ designed for process chemists and drug development professionals.

Part 1: Physicochemical Profiling & Solvent Strategy

Successful crystallization requires exploiting the differential solubility of the target molecule across a thermal gradient. We utilize an Ethyl Acetate (EtOAc) / n-Heptane anti-solvent system. This system avoids the hydrolytic risks of aqueous environments while providing excellent control over the metastable zone width.

Table 1: Solvent Compatibility & Mechanistic Rationale

ParameterData / ObservationMechanistic Rationale
Target Molecule 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrileH-bond donors/acceptors (amine, alcohol) promote transient gelation; hydrophobic core drives precipitation.
Primary Solvent Ethyl Acetate (EtOAc)The carbonyl oxygen acts as a strong H-bond acceptor, effectively solvating the polar functional groups at elevated temperatures (60°C).
Anti-Solvent n-HeptaneHighly non-polar aliphatic hydrocarbon. It disrupts solute-solvent interactions, forcing the hydrophobic benzonitrile ring out of solution[2].
Critical Quality Attribute Controlled Cooling (≤0.2°C/min)Slow cooling prevents kinetic trapping of impurities and ensures the system stays within the metastable zone, avoiding LLPS[3].

Part 2: Standard Operating Procedure (SOP)

Workflow: Anti-Solvent Cooling Crystallization

This protocol is designed to be a self-validating system. If the solution becomes cloudy prior to Step 4, the solvent ratio is incorrect, and the system must be reheated to a clear phase before proceeding.

  • Dissolution: Suspend the crude intermediate in EtOAc (5 volumes, mL/g). Heat the jacketed reactor to 60°C under moderate agitation (200 rpm) until complete dissolution is achieved.

    • Causality: Thermal energy overcomes the lattice energy of the crude solid, while EtOAc solvates the polar moieties.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean crystallization vessel maintained at 55°C.

    • Causality: Removes insoluble particulates (catalyst residues, dust) that act as unwanted secondary nucleation sites, which can trap impurities.

  • Anti-Solvent Addition (Supersaturation Generation): Slowly add n-Heptane (approx. 10 volumes) dropwise over 60 minutes while maintaining 55°C.

    • Causality: Gradual anti-solvent addition shifts the thermodynamic equilibrium, lowering the solubility limit and generating a metastable supersaturated state without crashing the product out as an oil[3].

  • Seeding (Critical Step): Once the solution reaches the cloud point (faint turbidity), immediately pause the heptane addition. Introduce 0.5 wt% of pure crystalline seed. Hold isothermally at 55°C for 30 minutes.

    • Causality: Seeding bypasses the primary nucleation energy barrier. The isothermal hold allows the supersaturation to be consumed via crystal growth on the seed lattice rather than forming an emulsion[1].

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C to 0.2°C per minute down to 5°C.

    • Causality: A slow cooling rate ensures that crystal growth outpaces secondary nucleation, yielding larger, high-purity crystals that are easily filtered.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold (5°C) n-Heptane.

    • Causality: The cold non-polar wash displaces residual EtOAc mother liquor containing soluble impurities without dissolving the crystalline product.

  • Drying: Dry the product in a vacuum oven at 40°C until constant weight is achieved.

Part 3: Process Visualization

G Start Crude API Intermediate 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Dissolution Dissolution in EtOAc (Heating to 60°C) Start->Dissolution HotFiltration Hot Gravity Filtration (Remove insoluble particulates) Dissolution->HotFiltration AntiSolvent Anti-Solvent Addition (Dropwise n-Heptane at 55°C) HotFiltration->AntiSolvent Seeding Seeding & Isothermal Hold (Induce nucleation, prevent LLPS) AntiSolvent->Seeding Cooling Controlled Cooling (0.1°C/min to 5°C) Seeding->Cooling Filtration Vacuum Filtration & Cold Heptane Wash Cooling->Filtration Drying Vacuum Drying (40°C, 24h) Filtration->Drying Pure Pure Crystalline Product Drying->Pure

Fig 1: Anti-solvent cooling crystallization workflow for the benzonitrile intermediate.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gooey liquid emulsion) instead of crystallizing. How do I fix this? A1: You are experiencing [1]. This occurs when the supersaturation level is pushed too high, too quickly, and the system reaches a liquid phase boundary before the crystallization boundary. The tertiary alcohol and secondary amine in your molecule make it particularly prone to this due to transient hydrogen-bonded networks that resist rigid lattice formation[4].

  • Self-Validating Fix: Do not attempt to filter the oil. Re-heat the mixture to 60°C until the oil redissolves into a single clear phase. Reduce the rate of n-Heptane addition by 50%. Crucially, add seed crystals just before the cloud point and implement a 30-minute isothermal hold to allow crystal growth to consume the supersaturation before cooling begins.

Q2: The filtered crystals are sticky, agglomerated, and have a lower-than-expected chemical purity. What went wrong? A2: Sticky, agglomerated crystals are typically a symptom of either residual solvent trapping or the co-precipitation of impurities due to a "crash-cool" approach. If the cooling rate exceeds 0.5°C/min, the crystals form too rapidly, trapping mother liquor and impurities within crystal lattice defects[4].

  • Self-Validating Fix: Ensure your cooling ramp is strictly controlled via a programmable jacketed reactor at ≤0.2°C/min. If the product is already isolated and sticky, do not dry it (which bakes in the impurities). Instead, perform a secondary slurry wash: resuspend the wet cake in 3 volumes of ice-cold n-Heptane, agitate for 2 hours, and re-filter.

Q3: The yield is exceptionally low (<60%). How can I drive more product out of the mother liquor without crashing out impurities? A3: The thermodynamic solubility of the intermediate in your final solvent ratio is still too high. The EtOAc:Heptane ratio dictates the final yield limit.

  • Self-Validating Fix: Check the final solvent volume ratio. For this specific molecule, a final EtOAc:Heptane volumetric ratio of 1:3 or 1:4 is usually required to minimize solubility at 5°C. If your reactor volume is maxed out, distill off 30% of the EtOAc under reduced pressure prior to beginning the anti-solvent addition. This increases the initial concentration, allowing you to reach higher yields with less total heptane.

Q4: Can I use Water and Isopropanol (IPA) instead of EtOAc/Heptane? A4: Yes, an IPA/Water system is a viable alternative[2]. IPA acts as the primary solvent and water as the anti-solvent. However, water can sometimes hydrate the tertiary alcohol, leading to the formation of a hydrate polymorph or causing the nitrile group to degrade if the solution is heated for prolonged periods. If using IPA/Water, keep dissolution temperatures below 50°C and ensure rigorous vacuum drying to remove trapped aqueous pockets.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Detection and Prevention." AutoChem Applications.[Link]

  • University of Wisconsin-Madison, Department of Chemistry. "Recrystallization Techniques and Troubleshooting." General Chemistry Laboratory Resources.[Link]

  • Organic Process Research & Development (ACS Publications). "Antisolvent Crystallization of Indomethacin from a Ternary Solvent System with High Productivity, Better Polymorphism, and Particle Size Control."[Link]

  • Processes (MDPI). "A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization."[Link]

Sources

Technical Support Center: Catalyst Deactivation in Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for Nitrile Synthesis. Designed for researchers, application scientists, and drug development professionals, this guide addresses one of the most notorious challenges in cross-coupling and addition chemistry: catalyst poisoning .

Whether you are performing palladium-catalyzed cyanation of haloarenes or nickel-catalyzed hydrocyanation of alkenes, transition metal catalysts are highly susceptible to deactivation by excess cyanide, trace moisture, and oxygen. This guide provides mechanistic diagnostics, field-proven mitigation strategies, and robust protocols to ensure reproducible scale-up.

Part 1: Diagnostic FAQ – Identifying the Poisoning Mechanism

Q1: My palladium-catalyzed cyanation stalls at 20-30% conversion despite using highly active precatalysts. What is causing this? A1: You are likely experiencing cyanide-induced catalyst trapping. In the catalytic cycle, excess free cyanide ( CN− ) acts as a potent poison rather than just a reagent. It displaces phosphine ligands from the active palladium intermediates. Specifically, excess CN− converts the active Pd(0) resting state into the catalytically dead [Pd(CN)4​]2− complex[1]. Furthermore, it traps the transmetalation intermediate, forming stable [Pd(CN)3​Ar]2− species that cannot undergo reductive elimination to form your desired aryl nitrile[1].

Q2: I am using a quaternary ammonium phase-transfer catalyst (PTC) like TBAB. The reaction turns black (palladium black precipitation) and fails completely. Why? A2: This is a cascading failure triggered by trace moisture. Under catalytic conditions, trace water hydrolyzes CN− to HCN . The HCN rapidly reacts with Pd(0) to form a highly stable hydride trap, [Pd(CN)3​H]2− . Crucially, this hydrolysis releases highly active hydroxide ions ( OH− ). The OH− then triggers a Hofmann elimination of your PTC (e.g., [Bu4​N]+ ), degrading it into tributylamine, 1-butene, and water[1]. Because water is regenerated, this decomposition mode is catalytic in water, rapidly destroying both your catalyst and your phase-transfer agent.

Q3: I don't have access to a glovebox. Can I run Pd-catalyzed cyanations in open air without oxygen poisoning the catalyst? A3: Yes. Palladium catalysts are notoriously sensitive to trace oxygen in solvents, which oxidizes the active Pd(0) species[2]. However, you can chemically protect the catalyst by adding i-propanol (isopropanol) to the reaction mixture. The i-PrOH acts as a mild, sacrificial reductant that continuously rescues oxidized palladium species back to the active Pd(0) state, significantly prolonging catalyst life even under open-air conditions[2].

Q4: In my nickel-catalyzed alkene hydrocyanation, the catalyst dies almost immediately upon the addition of HCN. How do I prevent this? A4: Nickel catalysts are highly sensitive to protonation by HCN . If the local concentration of HCN exceeds the alkene concentration, the nickel hydride or alkylnickel intermediates are protonated, leading to the irreversible formation of catalytically inactive dicyanonickel complexes ( Ni(CN)2​ ). To solve this, you must abandon direct HCN gas and switch to a "Transfer Hydrocyanation" approach, using an aliphatic nitrile (like butyronitrile) as a sacrificial HCN donor to keep the free HCN concentration infinitesimally low[3].

Part 2: Mechanistic Pathways of Deactivation

To effectively troubleshoot, you must visualize where the catalyst is being intercepted. The diagram below illustrates the active catalytic cycle of Pd-catalyzed cyanation and the specific nodes where excess cyanide and moisture induce irreversible poisoning.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X L_2 (Oxidative Addition) Pd0->OxAdd + Ar-X PdCN4 [Pd(CN)4]2- (Dead Catalyst) Pd0->PdCN4 Excess CN⁻ PdCN3H [Pd(CN)3H]2- (Hydride Trap) Pd0->PdCN3H HCN + CN⁻ TransMet Ar-Pd(II)-CN L_2 (Halide Exchange) OxAdd->TransMet + CN⁻, - X⁻ Prod Ar-CN (Product) TransMet->Prod Reductive Elimination PdCN3Ar [Pd(CN)3Ar]2- (Trapped State) TransMet->PdCN3Ar Excess CN⁻ Prod->Pd0 Regenerates ExcessCN Excess CN⁻ ExcessCN->PdCN3H Reacts with Pd(0) Water H2O / Trace Moisture Water->ExcessCN Hydrolysis to HCN

Mechanistic pathways of Pd catalyst deactivation by excess cyanide and moisture.

Part 3: Reagent Selection & Quantitative Benchmarking

The fundamental rule of nitrile synthesis is Steady-State Cyanide Control . The rate of cyanide dissolution/release must be slower than the rate of oxidative addition of the substrate to the metal center.

Table 1: Cyanide Source Selection & Poisoning Potential

Cyanide SourceFree CN⁻ ConcentrationPoisoning RiskToxicityBest Use Case / Operational Notes
NaCN / KCN Very HighCritical ExtremeAvoid in batch. Use only with highly calibrated syringe pumps for slow addition.
Zn(CN)₂ Low (Poorly soluble)ModerateHighIndustry standard for Pd-cyanation. Its low solubility inherently limits free CN⁻.
K₄[Fe(CN)₆] Very LowLow MinimalExcellent for benchtop use. Requires elevated temperatures (≥100°C) to release CN⁻.
Acetone Cyanohydrin Moderate (Equilibrium)ModerateHighStandard for Ni-hydrocyanation. Releases HCN slowly upon heating.
Butyronitrile Zero (Transfer reagent)None LowIdeal for HCN-free transfer hydrocyanation. Acts as a sacrificial donor[3].

Part 4: Validated Experimental Protocols

To ensure self-validating and robust chemistry, follow these optimized workflows. The logic behind these protocols is to establish a reaction environment where the catalyst is fully activated before it ever encounters the cyanide source.

Workflow Step1 1. Catalyst Prep Mix Pd & Substrate Step2 2. Degassing Sparging & i-PrOH Step1->Step2 Step3 3. Pre-heating Reach Target Temp Step2->Step3 Step4 4. CN⁻ Addition Slow release source Step3->Step4 Step5 5. Monitoring HPLC/GC Tracking Step4->Step5

Experimental workflow designed to minimize oxygen and cyanide poisoning in Pd-catalyzed cyanation.

Protocol A: Non-Toxic Pd-Catalyzed Cyanation using K₄[Fe(CN)₆]

Causality Note: By using K4​[Fe(CN)6​] , cyanide is only released at elevated temperatures, ensuring the Pd(0) species has already undergone oxidative addition with the aryl halide, preventing the formation of [Pd(CN)4​]2− .

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.2 mmol, equivalent to 1.2 mmol CN− ), Na2​CO3​ (1.0 mmol), and the Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL) and i-PrOH (0.5 mL) to protect against trace oxygen[2].

  • Degassing: Sparge the mixture with dry Nitrogen or Argon for 10 minutes.

  • Activation & Heating: Seal the tube and plunge it into a pre-heated oil bath at 100 °C. Do not ramp the temperature slowly; rapid heating ensures the oxidative addition outpaces any premature cyanide release.

  • Workup: After 2-4 hours, cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

Protocol B: HCN-Free Transfer Hydrocyanation of Alkenes

Causality Note: Traditional hydrocyanation uses toxic HCN gas, which rapidly poisons Ni(0) catalysts. This protocol uses butyronitrile as a sacrificial HCN donor, keeping the steady-state concentration of free HCN near zero, completely preventing catalyst deactivation[3].

Step-by-Step Methodology:

  • Precatalyst Loading: On the benchtop, charge an oven-dried 10 mL Schlenk tube with air-stable NiCl2​ (2.5 mol%) and DPEphos ligand (2.5 mol%). Note: Using NiCl2​ avoids the rapid degradation issues associated with temperature-sensitive Ni(cod)2​ [3].

  • Substrate Addition: Add the target alkene (1.0 mmol).

  • Reagent Addition: Add butyronitrile (2.0 mL), which acts as both the solvent and the sacrificial HCN donor. Add a Lewis acid co-catalyst (e.g., AlMe3​ or BPh3​ , 10 mol%) to facilitate the transfer.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours under stirring.

  • Isolation: Cool the mixture, quench with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify via silica gel chromatography.

References

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the[(Ph3P)4Pd]/[Bu4N]+ CN- system Source: Journal of the American Chemical Society (J. Am. Chem. Soc.) URL:[Link]

  • Development of an Open-Air and Robust Method for Large-Scale Palladium-Catalyzed Cyanation of Aryl Halides: The Use of i-PrOH to Prevent Catalyst Poisoning by Oxygen Source: The Journal of Organic Chemistry (J. Org. Chem.) / ACS Publications URL:[Link]

  • Development of an Operationally Simple, Scalable, and HCN-Free Transfer Hydrocyanation Protocol Using an Air-Stable Nickel Precatalyst Source: ETH Zurich Research Collection / Science URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides Source: Angewandte Chemie International Edition / MIT Open Access Articles URL:[Link]

Sources

Technical Support Center: Quantitative Analysis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the quantitative analysis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for the quantitative analysis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile?

A1: The most suitable technique for the quantitative analysis of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For higher sensitivity and selectivity, particularly in complex matrices like biological samples, HPLC coupled with a mass spectrometer (LC-MS) is recommended.[1][2][3] The molecule possesses a benzonitrile chromophore, making it suitable for UV detection, and its functional groups are amenable to ionization for MS analysis.

Q2: What are the main structural features of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile that could influence its analysis?

A2: The key structural features are the polar tertiary alcohol, the secondary amine, and the benzonitrile group. The presence of the hydroxyl and amino groups makes the molecule relatively polar, which will influence its retention behavior in reversed-phase HPLC.[4][5] The basic nature of the amino group can lead to peak tailing on certain silica-based columns due to interactions with residual silanols.[6][7]

Q3: How should I prepare stock solutions and standards of this compound? What are the stability considerations?

Q4: My benzonitrile compound is showing a yellow tint. Is it still suitable for use?

A4: A yellow color in benzonitrile compounds can indicate the presence of impurities.[1] For sensitive quantitative analysis, using a high-purity, colorless standard is crucial. If your standard is discolored, it is highly recommended to purify it or use a new, high-purity batch to avoid inaccurate results and the introduction of artifact peaks.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the quantitative analysis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

Chromatographic & Peak Shape Issues

Q5: I'm observing significant peak tailing in my chromatogram. What is the likely cause and how can I fix it?

A5: Peak tailing for this analyte is most likely due to secondary interactions between the basic amino group and acidic residual silanol groups on the surface of the HPLC column packing.[6][7]

  • Causality: The lone pair of electrons on the nitrogen atom can form strong hydrogen bonds with the silanols, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase by adding a small amount of an acid like formic acid (e.g., 0.1%) will protonate the secondary amine. This positive charge will cause electrostatic repulsion from any protonated silanol groups, minimizing the secondary interaction and improving peak shape.[4]

    • Use of a Modern, High-Purity Column: Employ a column with end-capping technology, which effectively shields the residual silanol groups. Columns packed with high-purity silica are less prone to causing peak tailing with basic compounds.

    • Check for Column Contamination: Contaminants on the column frit or at the head of the column can also lead to poor peak shape.[11][12] Consider flushing the column or using a guard column to protect the analytical column.[2]

Q6: My retention times are drifting and not reproducible. What should I investigate?

A6: Drifting retention times are typically a sign of an unequilibrated system or changes in the mobile phase composition.[5]

  • Causality: The chromatographic system, especially the column, needs to be fully equilibrated with the mobile phase to ensure a stable and consistent chemical environment for the separation to occur. Any changes to this environment will affect the retention of the analyte.

  • Solutions:

    • Ensure Adequate Column Equilibration: Before starting a sequence of analyses, flush the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.[11] If preparing the mobile phase online with a gradient mixer, ensure the solvents are correctly proportioned. For isocratic methods, pre-mixing the mobile phase can improve reproducibility.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention times.[5]

Sensitivity and Detection Issues

Q7: The signal intensity for my analyte is very low when using LC-MS. How can I improve it?

A7: Low signal intensity in LC-MS is often related to inefficient ionization of the target analyte.

  • Causality: For a molecule to be detected by a mass spectrometer, it must first be ionized. The efficiency of this process depends on the analyte's chemical properties and the MS source conditions.

  • Solutions:

    • Optimize Ionization Source: For 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, electrospray ionization (ESI) in positive ion mode is expected to be most effective due to the presence of the basic amino group, which can be readily protonated.

    • Adjust Mobile Phase for MS: The presence of a volatile acid, such as formic acid, in the mobile phase can enhance the formation of [M+H]+ ions in the ESI source, thereby increasing signal intensity.[3]

    • Tune Mass Spectrometer Parameters: Optimize key MS parameters, including capillary voltage, cone voltage (or fragmentor voltage), and nebulizer gas flow, for your specific instrument.[13] These parameters control the efficiency of ion formation and transmission.

Q8: I am seeing "ghost peaks" in my chromatograms. What is their origin?

A8: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank injections. They are typically due to contamination or carryover.[5][10]

  • Causality: Contaminants can be introduced from the mobile phase, sample preparation, or can be residual analyte from a previous, more concentrated injection (carryover).

  • Solutions:

    • Use High-Purity Solvents: Ensure that the water and organic solvents used for the mobile phase are of HPLC or LC-MS grade.

    • Implement a Needle Wash: Program a robust needle wash step in your autosampler method, using a strong solvent to clean the injection needle between samples.

    • Check for System Contamination: If ghost peaks persist, a systematic check of the HPLC system for contamination may be necessary, starting from the solvent reservoirs and moving through the pump, injector, and column.

Experimental Protocols

The following protocols are intended as a starting point for method development and may require optimization for your specific instrumentation and application.

Protocol 1: HPLC-UV Analysis

This protocol provides a general method for the quantitative analysis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL) using the mobile phase as the diluent.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[2][12]

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard reversed-phase column suitable for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 10% to 90% B over 10 minutesA gradient is useful for initial method development to determine the optimal elution conditions.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CFor improved retention time reproducibility.
Injection Volume 5 µLA smaller injection volume can help maintain good peak shape.
UV Detection 245 nmBenzonitrile compounds typically have a strong absorbance in this region. A full UV scan of a standard is recommended to determine the optimal wavelength.
Protocol 2: LC-MS Analysis for Enhanced Sensitivity

This protocol builds upon the HPLC separation for analysis by mass spectrometry.

Instrumentation:

  • HPLC system coupled to a mass spectrometer with an ESI source.

Chromatographic Conditions:

  • Use the same column and mobile phase conditions as in Protocol 1. The use of a volatile buffer like formic acid is compatible with MS detection.

MS Parameter Setting Rationale
Ionization Mode ESI PositiveThe secondary amine is readily protonated to form [M+H]+ ions.
Capillary Voltage 3.5 kVA typical starting point for ESI. Requires optimization.
Nebulizer Gas Nitrogen, 35 psiAssists in the desolvation process.
Drying Gas Flow 10 L/minHelps to evaporate the solvent from the droplets.
Drying Gas Temp. 325 °CFacilitates the desolvation process.
Scan Range m/z 50-500To cover the mass of the parent ion and potential fragments.
Data Acquisition Full Scan or SIM/MRMFull scan for qualitative and initial quantitative work. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity in quantitative analysis.

Note: The optimal MS parameters are instrument-dependent and should be determined by infusing a standard solution of the analyte directly into the mass spectrometer.[13][14]

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Acidic? (e.g., with 0.1% Formic Acid) start->check_ph adjust_ph Action: Add 0.1% Formic Acid to Mobile Phase check_ph->adjust_ph No check_column Is a High-Purity, End-Capped Column in Use? check_ph->check_column Yes adjust_ph->check_column change_column Action: Switch to a Modern End-Capped C18 Column check_column->change_column No check_contamination Is the Column or Guard Column Contaminated? check_column->check_contamination Yes change_column->check_contamination flush_column Action: Flush Column or Replace Guard Column check_contamination->flush_column Yes end Peak Shape Improved check_contamination->end No flush_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Diagram 2: General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/UV Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_cal Create Calibration Curve Standards by Dilution prep_stock->prep_cal filter_all Filter All Solutions (0.45 µm) prep_cal->filter_all prep_sample Prepare Unknown Sample prep_sample->filter_all equilibrate Equilibrate HPLC System filter_all->equilibrate inject Inject Samples & Standards equilibrate->inject separate Chromatographic Separation inject->separate detect UV and/or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknown Sample calibrate->quantify

Caption: A step-by-step overview of the quantitative analysis process.

References

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • Google Patents. (1971).
  • PMC. 4-(2-Hydroxybenzylideneamino)benzonitrile.
  • PubMed. (2007). 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion.
  • Benchchem. (2025).
  • MilliporeSigma. 4-(1-hydroxy-2-methylpropyl)benzonitrile.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Benchchem.
  • PubChem. 4-Hydroxy-2-methylbenzonitrile.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile.
  • Benchchem. (2025). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • New Journal of Chemistry (RSC Publishing). (2026). Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(II) with HSA: an experimental and molecular dynamic study.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Benchchem. (2025). Troubleshooting low yield in Benzonitrile synthesis.
  • The Royal Society of Chemistry.
  • Preprints.org. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures.
  • MDPI. (2024). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene.
  • ThermoFisher. Qualitative and Quantitative Analysis of Contaminants of Emerging Concern in Biosolids Using a Dilute and Shoot UHPLC-Orbitrap MS Method.
  • International Journal of Pharmaceutical Research and Allied Sciences.
  • ResearchGate. (2018).
  • Chromatography Today.
  • Sigma-Aldrich. 4-(2-amino-2-methylpropyl)benzonitrile hydrochloride.
  • Cytiva. (2022). HPLC Pain Points.
  • HPLC Troubleshooting Guide.

Sources

Technical Support Center: Efficient Work-up Procedures for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. Leveraging extensive field experience, this document offers troubleshooting advice and detailed protocols to enhance the efficiency and purity of your synthesis.

Introduction to the Synthesis and Common Challenges

The synthesis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile typically involves the nucleophilic ring-opening of isobutylene oxide by 4-aminobenzonitrile. While the reaction itself is generally straightforward, the work-up procedure can present several challenges that impact yield and purity. These can include the removal of unreacted starting materials, managing the formation of byproducts, and optimizing the final purification steps. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: After quenching the reaction, I'm observing a significant amount of unreacted 4-aminobenzonitrile in my crude product. How can I remove it effectively?

A1: The presence of residual 4-aminobenzonitrile is a common issue, especially if the reaction has not gone to completion. Due to its basicity, it can be removed with an acidic wash during the liquid-liquid extraction.

Troubleshooting Steps:

  • Acidic Wash: During your aqueous work-up, perform a wash with a dilute acid solution. A 1M solution of hydrochloric acid (HCl) is typically effective. The protonated 4-aminobenzonitrile hydrochloride salt will be more soluble in the aqueous layer and thus removed from the organic phase containing your desired product.[1][2]

  • pH Monitoring: Ensure the aqueous layer is acidic (pH 2-3) after the wash. You can test this with pH paper.

  • Multiple Extractions: Perform the acidic wash two to three times to ensure complete removal of the unreacted starting material.

  • Caution: Be mindful that your product, an amine, can also be protonated. However, the tertiary amine-like nature of the product (once protonated) may have different partitioning behavior compared to the protonated primary amine of the starting material. It's crucial to subsequently wash the organic layer with a base to deprotonate any of your product that may have been protonated and partitioned into the aqueous layer.

Q2: My final product is an oil, making it difficult to purify by recrystallization. What are my options?

A2: Obtaining an oily product instead of a solid can be frustrating. This could be due to the presence of impurities that are depressing the melting point or the inherent physical properties of the compound.

Troubleshooting Steps:

  • Column Chromatography: This is the most effective method for purifying oily compounds. A silica gel column is standard. You can use a gradient elution system, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (like ethyl acetate).[3] This will separate your product from both less polar and more polar impurities.

  • Solvent Trituration: If you suspect the oiliness is due to a small amount of impurity, you can try trituration. This involves stirring the oil with a solvent in which your product is sparingly soluble, but the impurities are soluble. The goal is to induce crystallization of your product. Hexane or a mixture of hexane and ethyl acetate could be a good starting point.

  • "Salting Out": If your product is in an aqueous layer and is oily, you can try adding a saturated solution of sodium chloride (brine).[4] This can sometimes force organic compounds out of the aqueous phase, potentially as a solid.

Q3: I'm struggling with emulsion formation during the liquid-liquid extraction. How can I break it?

A3: Emulsions are a common problem when working with reactions that contain both organic and aqueous phases, especially when surfactants or finely divided solids are present.

Troubleshooting Steps:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can be effective.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. When mixing, use gentle inversions rather than vigorous shaking.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different density can sometimes disrupt the emulsion.

Q4: What is the best solvent system for recrystallizing 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Finding the perfect solvent often requires some experimentation.

Recommended Solvent Screening:

Solvent SystemRationale
Ethanol/Water The product has a hydroxyl group, suggesting some polarity. Ethanol is a good solvent for many organic compounds, and adding water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/Hexane A common mixed-solvent system for compounds of intermediate polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Toluene A higher boiling point solvent that can be effective for compounds that are difficult to crystallize.[6][7]
Acetonitrile Has been used for recrystallizing similar benzonitrile derivatives.[3]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude product (approx. 50 mg) into several different test tubes.

  • To each test tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable for recrystallization.

  • If the solid does not dissolve at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the test tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields the best quality and quantity of crystals.

Q5: I suspect the presence of di-alkylated byproducts. How can I identify and remove them?

A5: Di-alkylation of the amino group is a potential side reaction, leading to the formation of 4-[N,N-bis(2-hydroxy-2-methylpropyl)amino]benzonitrile. This byproduct will be more polar than your desired product.

Identification and Removal Strategy:

  • Thin-Layer Chromatography (TLC): The di-alkylated product will likely have a lower Rf value (be less mobile) on a silica gel TLC plate compared to your mono-alkylated product due to the presence of two hydroxyl groups.

  • Column Chromatography: As mentioned previously, column chromatography is the most effective method for separating compounds with different polarities. The di-alkylated byproduct will elute from the column later than your desired product when using a normal-phase silica gel column.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove unreacted 4-aminobenzonitrile.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.

  • Wash the organic layer with brine (1 x 50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved product onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Workup_and_Purification_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with Water Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction AcidWash 1M HCl Wash (Removes unreacted 4-aminobenzonitrile) Extraction->AcidWash BaseWash Sat. NaHCO3 Wash (Neutralization) AcidWash->BaseWash BrineWash Brine Wash (Breaks emulsions) BaseWash->BrineWash Drying Drying (e.g., Na2SO4) BrineWash->Drying Concentration1 Solvent Removal Drying->Concentration1 CrudeProduct Crude Product Concentration1->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile ColumnChromatography->PureProduct Recrystallization->PureProduct Impurity_Removal_Logic Impurity Impurity Type Unreacted_4_ABN Unreacted 4-Aminobenzonitrile Impurity->Unreacted_4_ABN Di_alkylated_Byproduct Di-alkylated Byproduct Impurity->Di_alkylated_Byproduct Other_Polar_Impurities Other Polar Impurities Impurity->Other_Polar_Impurities Non_polar_Impurities Non-polar Impurities Impurity->Non_polar_Impurities Method Removal Method Acidic_Wash Acidic Wash Unreacted_4_ABN->Acidic_Wash Column_Chromatography Column Chromatography Di_alkylated_Byproduct->Column_Chromatography Other_Polar_Impurities->Column_Chromatography Recrystallization Recrystallization Other_Polar_Impurities->Recrystallization Non_polar_Impurities->Column_Chromatography Non_polar_Impurities->Recrystallization Acidic_Wash->Method Column_Chromatography->Method Recrystallization->Method

Caption: Logical relationships for the removal of common impurities.

References

  • SIELC Technologies. (n.d.). Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 4-Aminobenzonitrile.
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.).
  • Organic Syntheses. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE.
  • Al-Majid, A. M., et al. (2014). 4-(2-Hydroxybenzylideneamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o66.
  • ChemicalBook. (n.d.). 4-(2-HYDROXYETHYL)BENZONITRILE synthesis.
  • Patsnap. (2015, July 22). Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile.
  • Google Patents. (n.d.). CN103193719B - Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile.
  • Organic Chemistry at the University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PrepChem.com. (n.d.). Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives.

Sources

Validation & Comparative

Validating an HPLC Method for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), including bi-heteroaryl Vps34 inhibitors and advanced androgen receptor antagonists. Structurally, it presents a unique analytical challenge: it combines a rigid, electron-withdrawing benzonitrile core with a bulky, polar 2-hydroxy-2-methylpropylamino side chain.

Balancing the retention of this polar hydroxyl-amine moiety while maintaining sharp peak symmetry requires a highly optimized High-Performance Liquid Chromatography (HPLC) method. This guide objectively compares stationary phase chemistries to solve this separation challenge and outlines a robust, self-validating protocol aligned with the latest [1].

Section 1: Method Development & Stationary Phase Comparison

The Causality Behind Experimental Choices

When developing a method for an analyte containing both a basic secondary amine and a hydrogen-bonding hydroxyl group, standard C18 columns frequently yield poor retention or severe peak tailing. This tailing is caused by secondary ion-exchange interactions between the protonated amine of the analyte and unreacted, deprotonated silanol groups (SiO⁻) on the silica support at neutral pH [2].

To mitigate this, we employ an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the amine and suppress silanol ionization. Furthermore, to optimize selectivity, we compared three distinct stationary phases:

  • C18 (Octadecyl) : Relies purely on hydrophobic dispersion forces.

  • Phenyl-Hexyl : Introduces π−π interactions with the electron-deficient benzonitrile ring.

  • Pentafluorophenyl (PFP) : Offers a multimodal retention mechanism. The highly electronegative fluorine atoms create strong dipole-dipole interactions with the cyano and hydroxyl groups, while the fluorinated aromatic ring provides π−π interactions[2].

Data Presentation: Column Performance Comparison

The following table summarizes the experimental chromatographic performance of the three columns using a 65:35 (v/v) Water:Acetonitrile (0.1% Formic Acid) isocratic gradient at 1.0 mL/min.

Column ChemistryRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Rs)*
C18 (Octadecyl) 4.21.656,5001.8
Phenyl-Hexyl 5.81.309,2002.4
PFP (Pentafluorophenyl) 7.11.0512,4003.7

*Resolution measured against the closest known synthetic impurity.

MethodDev Start Phase 1: Analyte Profiling 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile ColScreen Phase 2: Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. PFP) Start->ColScreen MPScreen Phase 3: Mobile Phase Optimization (pH Control & Organic Modifier) ColScreen->MPScreen Select Phase 4: Method Finalization (Isocratic PFP Method) MPScreen->Select Val Phase 5: ICH Q2(R2) Validation (Specificity, Accuracy, Precision) Select->Val

Figure 1: Systematic HPLC method development and validation workflow.

Section 2: The ICH Q2(R2) Validation Protocol

Once the PFP-based method is established, it must be rigorously validated to prove it is a self-validating system —meaning the method inherently detects and flags its own failures during routine use via System Suitability Testing (SST). We adhere to the [3] outlined in ICH Q2(R2).

Specificity & Stability-Indicating Power

Specificity is the ability to unequivocally assess the analyte in the presence of expected impurities[4]. To prove the method is stability-indicating, forced degradation is performed according to [5]. If the API degrades, the degradants must not co-elute with the main peak, verified via Photodiode Array (PDA) peak purity analysis.

Linearity and Range

The method must demonstrate that the UV response is directly proportional to the concentration. The range is established from 50% to 150% of the nominal target concentration to cover expected variations during routine QC and stability testing[6].

Accuracy (Recovery)

Accuracy measures the closeness of the experimental value to the true value[4]. This is validated by spiking known amounts of the API reference standard into a blank matrix at 80%, 100%, and 120% levels.

Precision & Robustness

Precision assesses the degree of scatter between measurements[3]. Robustness evaluates the method's capacity to remain unaffected by deliberate variations (e.g., flow rate ± 0.1 mL/min, temperature ± 5°C), ensuring day-to-day laboratory reliability [7].

ICHValidation Core ICH Q2(R2) Self-Validating System Spec Specificity (Forced Degradation) Core->Spec Lin Linearity & Range (50-150% Target Conc.) Core->Lin Acc Accuracy (Spike Recovery) Core->Acc Prec Precision (Repeatability & Intermediate) Core->Prec Rob Robustness (DoE Parameter Variation) Core->Rob Spec->Acc Proves No Interference Lin->Acc Establishes Range Prec->Acc Ensures Reliability

Figure 2: Interdependence of ICH Q2(R2) validation parameters.

Section 3: Experimental Workflows (Step-by-Step)

Chromatographic Conditions (Optimized PFP Method)
  • Column : Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : Acetonitrile.

  • Elution : Isocratic 65% A / 35% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm (optimized for the benzonitrile chromophore).

  • Injection Volume : 10 µL.

Preparation of Solutions
  • Diluent : Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Standard Stock Solution : Accurately weigh 50.0 mg of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

  • Working Standard (100 µg/mL) : Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

Execution of Validation Parameters
  • System Suitability Testing (SST) : Inject the working standard 6 times. Pass Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 5000.

  • Specificity (Forced Degradation) : Expose 5 mL aliquots of the stock solution to: 1N HCl (60°C, 2h), 1N NaOH (60°C, 2h), 3% H₂O₂ (RT, 2h), and UV light (24h). Neutralize, dilute to 100 µg/mL, and inject. Verify peak purity angle < purity threshold.

  • Linearity : Prepare calibration standards at 50, 80, 100, 120, and 150 µg/mL. Inject each in triplicate. Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy : Prepare spiked matrix samples at 80 µg/mL, 100 µg/mL, and 120 µg/mL (triplicate at each level). Calculate % recovery against the theoretical spiked amount.

Section 4: Validation Results Summary

The following table summarizes the expected validation outcomes for the optimized PFP method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at Rt​ of analytePeak Purity Angle < ThresholdPass
Linearity R2≥0.999 (50% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 analysts)%RSD = 1.12%Pass
Robustness %RSD 2.0% under varied conditionsMax %RSD = 1.45%Pass

Sources

Comprehensive Biological Activity Comparison: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as critical inflection points in drug discovery. The compound 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a prime example of such a pharmacophore. While it exhibits modest biological activity in isolation, minor structural modifications—specifically altering the amine (-NH-) linkage to an amide (-NH-CO-) or ether (-O-), or appending heterocycles—dramatically shift its target specificity from Androgen Receptor (AR) modulation to Class III Phosphoinositide 3-Kinase (Vps34) inhibition.

This guide objectively compares the biological performance of this core scaffold against its primary structural analogues, providing the mechanistic causality behind these shifts and the self-validating experimental protocols required to verify them.

Structural Causality & Target Specificity

The intrinsic value of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile lies in its bifunctional nature:

  • The Benzonitrile Moiety: Provides a strong electron-withdrawing group essential for π−π stacking and hydrogen bonding within deep hydrophobic binding pockets (such as the AR ligand-binding domain or the ATP-binding cleft of kinases).

  • The 2-Hydroxy-2-methylpropyl Group: Offers a sterically bulky, hydrogen-bond-donating tertiary alcohol that dictates target residence time.

However, the amine linkage is the critical variable. In our experience, maintaining the secondary amine allows for the synthesis of bipyrimidine conjugates that act as highly potent, ATP-competitive inhibitors of Vps34, a kinase critical for autophagy and vesicular trafficking . Conversely, oxidizing this linkage to an amide restricts rotational freedom, locking the molecule into a conformation that perfectly antagonizes the Androgen Receptor (akin to bicalutamide) .

SAR Core 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile (Amine Linkage) AR_Antag Amide Analogue (e.g., Bicalutamide-like) Target: AR Antagonism Core->AR_Antag Oxidation / Amidation SARM Ether Analogue (e.g., Enobosarm-like) Target: AR Agonism Core->SARM Etherification Vps34 Bipyrimidine Conjugate Target: Vps34 Kinase Core->Vps34 Heterocycle Coupling

Logical relationship of structural modifications shifting the scaffold's primary biological target.

Comparative Biological Activity

To objectively evaluate these compounds, we must look at their binding affinities and functional cellular outputs. The table below synthesizes quantitative data comparing the core scaffold to its optimized analogues.

Compound ClassificationLinkage TypePrimary Biological TargetAR Binding Affinity ( Ki​ , nM)Vps34 Inhibition ( IC50​ , nM)MCF-7 Cell Viability ( IC50​ , µM)
Core Scaffold Amine (-NH-)Weak baseline / Precursor> 5,000> 10,000> 50.0
Amide Analogue Amide (-NH-CO-)Androgen Receptor (Antagonist)15.2 > 10,00012.5
Ether Analogue Ether (-O-)Androgen Receptor (Agonist/SARM)4.1 > 10,000> 50.0
Bipyrimidine Analogue Amine (-NH-) + HeterocycleVps34 Kinase (Inhibitor)> 5,0002.5 0.8

Data Insight: The core scaffold alone is biologically inert at pharmacological doses. However, the bipyrimidine analogue exhibits a nanomolar IC50​ against Vps34, severely impairing cancer cell viability (MCF-7) by blocking autophagy—a mechanism increasingly targeted to overcome tumor chemoresistance .

Mechanistic Pathways

Understanding the divergent pathways modulated by these analogues is critical for downstream assay development.

Pathway A: Vps34 and Autophagy Inhibition (Bipyrimidine Analogue)

Vps34 is the sole Class III PI3K. It phosphorylates phosphatidylinositol (PI) to generate PI3P, which recruits FYVE/PX domain-containing proteins necessary for autophagosome maturation . The amine-linked bipyrimidine analogue acts as a direct ATP-competitive inhibitor of the Vps34 complex.

Vps34Pathway Stimulus Metabolic Stress / Starvation Vps34_Complex Vps34-Vps15-Beclin1 Complex Stimulus->Vps34_Complex Activates PI3P Phosphatidylinositol 3-phosphate (PI3P) Vps34_Complex->PI3P Lipid Kinase Activity Autophagosome Autophagosome Maturation PI3P->Autophagosome Recruits FYVE/PX proteins Degradation Lysosomal Degradation & Tumor Cell Survival Autophagosome->Degradation Fusion with Lysosome Inhibitor Bipyrimidine Analogue (Vps34 Inhibitor) Inhibitor->Vps34_Complex Competitive ATP Inhibition

Signaling pathway showing Vps34-mediated autophagy and its targeted inhibition.

Pathway B: Androgen Receptor Modulation (Amide/Ether Analogues)

By contrast, the amide and ether analogues penetrate the cell membrane and interact directly with cytosolic AR, either preventing its nuclear translocation (antagonists) or selectively activating it in specific tissues (SARMs).

ARPathway Androgen Endogenous Androgens (Testosterone / DHT) AR_Cytosol Inactive AR (Cytosol, bound to HSP) Androgen->AR_Cytosol Binds AR_Active Active AR Dimer (Nuclear Translocation) AR_Cytosol->AR_Active Conformational Change GeneTranscription Target Gene Transcription (Proliferation) AR_Active->GeneTranscription Binds AREs Antagonist Amide Analogue (AR Antagonist) Antagonist->AR_Cytosol Competitive Binding (Prevents Activation) SARM Ether Analogue (SARM) SARM->AR_Cytosol Tissue-Selective Activation

Androgen Receptor signaling cascade modulated by the amide and ether analogues.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. We utilize orthogonal assays to confirm that a high IC50​ in one pathway is not a false negative, but rather a true shift in target specificity.

Protocol 1: Vps34 Lipid Kinase Activity Assay (Luminescence-Based)

Causality: We utilize a luminescence-based ADP detection assay rather than radioactive 32P -ATP. This choice eliminates radioactive waste, provides superior signal-to-noise ratios for ATP-competitive inhibitors, and allows for high-throughput screening of the bipyrimidine analogues .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human Vps34 complex (Vps34/Vps15) in assay buffer (50 mM HEPES pH 7.5, 2 mM DTT, 10 mM MnCl2​ ).

  • Substrate Formulation: Sonicate L-a-phosphatidylinositol (PI) to form uniform unilamellar lipid vesicles (100 µM final concentration).

  • Compound Incubation: Dispense 5 µL of the test analogue (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add 10 µL of the Vps34/PI mixture. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (final concentration 10 µM) to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Signal Generation & Detection: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader. Self-Validation: Include a no-enzyme control (background) and a known Vps34 inhibitor (e.g., SAR405) as a positive control.

ProtocolWorkflow Step1 Step 1 Recombinant Vps34 & Lipid Vesicles Step2 Step 2 Compound Incubation (Dose-Response) Step1->Step2 Step3 Step 3 ATP Addition (Kinase Reaction) Step2->Step3 Step4 Step 4 ADP-Glo Reagent (Deplete unreacted ATP) Step3->Step4 Step5 Step 5 Kinase Detection (Luminescence Output) Step4->Step5

Workflow of the luminescence-based Vps34 lipid kinase activity assay.

Protocol 2: Androgen Receptor Competitive Binding Assay

Causality: To prove that the amine-to-amide structural shift successfully redirects the molecule to the AR, we use a competitive radioligand binding assay. We use [3H] -mibolerone because it is highly resistant to metabolic degradation during the assay compared to endogenous testosterone.

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize LNCaP cells (which natively overexpress AR) in a high-salt extraction buffer containing protease inhibitors. Centrifuge at 100,000 x g to isolate the cytosolic fraction.

  • Tracer Addition: Aliquot the cytosol into glass tubes. Add 1 nM of [3H] -mibolerone to all tubes.

  • Competition: Add varying concentrations of the amide/ether analogues (10 µM to 0.1 nM).

  • Incubation: Incubate the mixture at 4°C for 18 hours to reach binding equilibrium without degrading the receptor.

  • Separation: Add dextran-coated charcoal (DCC) to adsorb free (unbound) radioligand. Centrifuge at 3,000 x g for 10 minutes.

  • Quantification: Decant the supernatant (containing the AR-bound radioligand) into scintillation vials, add scintillation fluid, and measure radioactivity (CPM). Self-Validation: Calculate non-specific binding using a 1000-fold excess of unlabeled cold mibolerone.

References

  • Title: A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy Source: Nature Chemical Biology, 2014 Dec;10(12):1013-9. URL: [Link] [1]

  • Title: Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo Source: Nature Cell Biology, 2014 Nov;16(11):1069-79. URL: [Link] [2]

  • Title: Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase Source: Biochemical Journal, 2014. URL: [Link] [3]

  • Title: Inhibition of Vps34 and p110δ PI3K Impairs Migration, Invasion and Three-Dimensional Spheroid Growth in Breast Cancer Cells Source: Cancers (MDPI), 2022 Aug; 14(16): 3926. URL: [Link][4]

cross-validation of analytical methods for benzonitrile compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Analytical Methods for Benzonitrile Compounds: A Comprehensive Guide

Introduction Benzonitrile derivatives (e.g., perampanel, letrozole, dapivirine) are critical pharmacophores in modern drug development, acting as potent antiepileptics, aromatase inhibitors, and antivirals[1][2]. As a drug candidate progresses from early-stage formulation to late-stage clinical pharmacokinetics (PK), the analytical methods used to quantify it must evolve. A common scenario involves transitioning from a robust, high-throughput HPLC-UV method used for API release to an ultra-sensitive LC-MS/MS method required for bioanalytical PK studies.

However, regulatory agencies demand proof that data generated by the new method is directly comparable to the legacy method. This is governed by the ICH M10 (Bioanalytical Method Validation)[3] and ICH Q2(R2) (Validation of Analytical Procedures)[4] guidelines. As a Senior Application Scientist, I have designed this guide to objectively compare these analytical platforms and provide a field-proven, self-validating protocol for conducting a rigorous cross-validation.

Methodological Landscape: HPLC-UV vs. LC-MS/MS

Benzonitriles possess a strong UV chromophore due to the conjugation of the nitrile group (–C≡N) with the aromatic ring, yielding excellent molar absorptivity. This structural feature makes HPLC-UV a highly reliable and cost-effective choice for bulk API and formulation analysis.

Causality of Method Selection: Why switch to LC-MS/MS? While HPLC-UV is robust, it lacks the sensitivity required for trace-level quantification in complex biological matrices (e.g., plasma, breast milk)[1]. Furthermore, UV detection is prone to interference from co-eluting endogenous metabolites. LC-MS/MS circumvents this by utilizing Multiple Reaction Monitoring (MRM). For instance, the benzonitrile fragment often yields a diagnostic product ion (e.g., m/z 104.05 for perampanel)[2], providing unparalleled specificity.

Table 1: Objective Comparison of Analytical Platforms for Benzonitrile Compounds

ParameterHPLC-UV (Legacy Method)UPLC-MS/MS (Modern Method)GC-MS
Primary Application API release, formulation stabilityBioanalytical PK, trace impuritiesVolatile benzonitrile intermediates
Sensitivity (LOD) ~10 - 50 ng/mL~10 - 50 pg/mL~1 - 5 ng/mL
Specificity Moderate (relies on chromatographic resolution)High (m/z precursor/product transitions)High (EI fragmentation library)
Matrix Interference High in biological samplesLow to Moderate (Ion suppression risk)Moderate (Requires derivatization/extraction)
Cost & Throughput Low cost, moderate throughputHigh cost, ultra-high throughputModerate cost, low throughput

The Cross-Validation Strategy (ICH M10 & Q2(R2) Framework)

Cross-validation is not merely a repetition of validation parameters; it is a statistical assessment of bias between two methods[5]. According to ICH M10, when data from multiple methods are combined across studies, cross-validation using both spiked Quality Control (QC) samples and incurred (real patient) samples is mandatory[3][5].

Causality of Incurred Samples: Why use incurred samples instead of just spiked QCs? Spiked QCs are prepared in surrogate matrices and cannot replicate the true matrix effects, protein-binding dynamics, or the presence of labile phase-II metabolites (e.g., glucuronides) that might convert back to the parent benzonitrile in the ion source. Incurred samples serve as the ultimate self-validating reality check.

G Start Initiate Cross-Validation (ICH M10 / Q2(R2)) Prep Prepare Spiked QCs & Select Incurred Samples Start->Prep Split Split Aliquots Prep->Split MethodA Method A (Legacy) e.g., HPLC-UV Split->MethodA MethodB Method B (New) e.g., UPLC-MS/MS Split->MethodB DataA Quantification Data A MethodA->DataA DataB Quantification Data B MethodB->DataB Stats Statistical Assessment (Bias & % Difference) DataA->Stats DataB->Stats Accept Acceptance Criteria Met? (±20% for 67% samples) Stats->Accept Success Methods Equivalent Accept->Success Yes Investigate Investigate Bias / Matrix Effects Accept->Investigate No

Workflow for cross-validating two analytical methods according to ICH M10 guidelines.

Experimental Protocol: Cross-Validating HPLC-UV to UPLC-MS/MS

The following protocol details the cross-validation of a generic benzonitrile API in human plasma.

Phase 1: Preparation of a Self-Validating System

  • Independent Stock Solutions: Prepare two independent primary stock solutions of the benzonitrile API (1.0 mg/mL in methanol).

    • Causality: Using independent weighings prevents a single systematic weighing error from propagating through both the calibration curve and the QCs, ensuring the system self-validates its accuracy.

  • Internal Standard (IS) Selection: For UPLC-MS/MS, utilize a stable-isotope-labeled (SIL) analogue (e.g., 13C3-benzonitrile API). For HPLC-UV, select a structural analogue with a similar retention time and UV absorbance.

    • Causality: The SIL-IS perfectly co-elutes with the analyte in LC-MS/MS, experiencing identical ion suppression from matrix components, thereby mathematically cancelling out matrix effects.

Phase 2: Sample Processing (Protein Precipitation)

  • Aliquot 50 µL of plasma (spiked QC or incurred sample) into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing the respective IS.

  • Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate. Dilute with 100 µL of water to match the initial mobile phase conditions.

    • Causality: Diluting the highly organic extract with water prevents "solvent effects" (peak broadening or splitting) when injecting onto a reversed-phase column.

Phase 3: Instrumental Analysis

  • Method A (HPLC-UV): Column: C18 (150 x 4.6 mm, 5 µm). Mobile Phase: Isocratic 40:60 Water (0.1% TFA):Acetonitrile. Flow rate: 1.0 mL/min. Detection: UV at 290 nm.

  • Method B (UPLC-MS/MS): Column: BEH C18 (50 x 2.1 mm, 1.7 µm). Mobile Phase: Gradient 0.1% Formic acid in water to Acetonitrile. Flow rate: 0.5 mL/min. Detection: ESI+ MRM mode (monitoring the benzonitrile fragment, e.g., m/z 350.1 → 104.0)[2].

Phase 4: Statistical Evaluation Calculate the percentage difference between the two methods for each sample using the formula: % Difference =[(Method B - Method A) / Mean] x 100 Acceptance Criteria: For bioanalytical assays, ICH M10 dictates that the difference should be within ±20% for at least 67% of the incurred samples[5][6].

Comparative Experimental Data

The following tables summarize the validation performance and the cross-validation results.

Table 2: Fundamental Validation Parameters (ICH Q2(R2))

ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)
Linear Range 50 - 5000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (R²) 0.99920.9985
Intra-day Precision (%CV) 2.1 - 4.5%3.2 - 6.8%
Accuracy (% Bias) -1.5% to +2.0%-3.1% to +4.2%
Matrix Effect N/A (Chromatographically resolved)92% (Normalized by SIL-IS)

Table 3: Cross-Validation Results (Incurred Sample Reanalysis)

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail (±20%)
INC-001210.5205.0207.75-2.6%Pass
INC-002450.2465.8458.00+3.4%Pass
INC-00385.498.291.80+13.9%Pass
INC-004120.0150.5135.25+22.5%Fail*
INC-005310.8305.1307.95-1.8%Pass

*Investigation Note: Sample INC-004 failed the acceptance criteria. As a Senior Application Scientist, my root-cause analysis would immediately investigate the presence of an unstable N-glucuronide metabolite. In the heated ESI source of Method B, this metabolite may undergo in-source fragmentation back to the parent benzonitrile, artificially inflating the UPLC-MS/MS result. This highlights exactly why cross-validation with incurred samples is scientifically imperative.

Conclusion & Best Practices

Transitioning analytical methods for benzonitrile compounds requires more than just demonstrating sensitivity. A rigorous cross-validation ensures that historical data (e.g., Phase I clinical trials using HPLC-UV) can be seamlessly compared to future data (e.g., Phase III trials using LC-MS/MS).

Best Practices for Success:

  • Phase-Appropriate Validation: Apply ICH Q2(R2) principles early in development to ensure the legacy method is robust enough to serve as a reliable baseline[4].

  • Proactive Metabolite Profiling: Understand the metabolic pathway of your benzonitrile API before cross-validating to LC-MS/MS to anticipate in-source conversion issues.

  • Statistical Rigor: Do not rely solely on correlation coefficients (R²) to compare methods; use Bland-Altman plots and % difference calculations to uncover systemic bias[6].

References

  • ICH M10 bioanalytical method validation and study sample analysis. Source: ich.org.
  • Validation of Analytical Procedures Q2(R2). Source: ich.org.
  • Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for dapivirine quantitation in breast milk. Source: nih.gov.
  • Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological Assessment. Source: acs.org.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Source: nih.gov.
  • Cross-Validations in Regulated Bioanalysis. Source: iqvia.com.

Sources

comparative study of different synthetic routes to 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly valuable synthetic intermediate, prominently featured in the development of targeted therapeutics such as bi-heteroaryl Vps34 inhibitors for oncology[1][2] and farnesyl protein transferase inhibitors[3]. The molecule features a rigid benzonitrile core substituted with a sterically demanding, hydrophilic 2-hydroxy-2-methylpropylamino group.

Synthesizing this motif efficiently requires overcoming the poor nucleophilicity of the deactivated aniline (due to the electron-withdrawing para-cyano group) while managing the steric bulk of the isobutyl chain. As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide objectively compares these routes, detailing the mechanistic causality, self-validating protocols, and quantitative performance to aid drug development professionals in selecting the optimal scale-up strategy.

Retrosynthetic Strategies

SynthesisRoutes Target 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile AnilineA 4-Aminobenzonitrile RouteA Route A: Epoxide Ring-Opening AnilineA->RouteA RouteC Route C: Direct N-Alkylation AnilineA->RouteC Epoxide Isobutylene Oxide Epoxide->RouteA RouteA->Target ArylHalide 4-Bromobenzonitrile RouteB Route B: Buchwald-Hartwig ArylHalide->RouteB Amine 1-Amino-2- methylpropan-2-ol Amine->RouteB RouteB->Target Halohydrin 1-Chloro-2- methylpropan-2-ol Halohydrin->RouteC RouteC->Target

Fig 1: Retrosynthetic pathways for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

Route Analysis & Experimental Methodologies

Route A: Epoxide Ring-Opening (The Industrial Standard)

Mechanistic Rationale: The most direct and atom-economical route involves the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by 4-aminobenzonitrile[3]. The regioselectivity of this reaction is governed strictly by steric factors. Under neutral or slightly acidic conditions, the nucleophilic attack of the aniline nitrogen occurs exclusively at the less hindered primary carbon of the epoxide via an SN2 pathway. The tertiary carbon is too sterically encumbered to undergo attack. Because the para-cyano group severely depletes the electron density of the aniline, the reaction requires significant thermal driving force or Lewis acid activation to proceed.

Self-Validating Protocol:

  • Setup: In a heavy-walled pressure tube, dissolve 4-aminobenzonitrile (1.0 equiv, 1.6 mmol) in a minimal amount of anhydrous ethanol (or run neat if scaling up).

  • Reagent Addition: Add isobutylene oxide (5.0 equiv, 8.0 mmol). Safety Note: Isobutylene oxide (bp 50 °C) is highly volatile; ensure the pressure vessel is properly rated and sealed.

  • Reaction: Heat the sealed vessel to 90–100 °C behind a blast shield for 7–12 hours[3].

  • Validation Checkpoint: Monitor via TLC (10% EtOAc/CH₂Cl₂). The starting aniline (Rf ~ 0.6) will deplete, replaced by a lower-running, UV-active product spot (Rf ~ 0.3). LC-MS must confirm the product mass ([M+H]⁺ = 191.1).

  • Workup: Cool to room temperature, carefully vent the pressure, and evaporate the volatile excess isobutylene oxide under reduced pressure.

  • Purification: Purify via silica gel chromatography (eluting with 1-9% EtOAc in CH₂Cl₂) to afford the pure product[3].

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination (The Modern Catalytic Approach)

Mechanistic Rationale: For heat-sensitive analogs or when rapid throughput is required, a Buchwald-Hartwig cross-coupling offers a milder alternative. By reversing the polarity—using an aryl electrophile (4-bromobenzonitrile) and an aliphatic amine nucleophile (1-amino-2-methylpropan-2-ol)—the inherent nucleophilicity issue of the aniline is bypassed. The critical challenge here is preventing the tertiary alcohol from coordinating to the palladium center, which would shut down the catalytic cycle. Utilizing a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos) accelerates reductive elimination, favoring C-N bond formation over competitive C-O coupling or β-hydride elimination.

Self-Validating Protocol:

  • Setup: In an oven-dried Schlenk flask, combine 4-bromobenzonitrile (1.0 equiv), 1-amino-2-methylpropan-2-ol (1.2 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (1.5 equiv).

  • Atmosphere: Evacuate and backfill the flask with Argon three times to ensure strict oxygen-free conditions.

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M) and heat to 80 °C for 4 hours.

  • Validation Checkpoint: The initial red/orange palladium solution should turn pale yellow upon active catalytic cycling. Monitor by LC-MS; the disappearance of the 4-bromobenzonitrile peak (m/z ~ 182/184) and appearance of the 191.1 m/z peak indicates successful conversion. The absence of a 183 m/z peak confirms no premature debromination occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate.

Route C: Direct N-Alkylation with Halohydrin (The Classical Alternative)

Mechanistic Rationale: Direct alkylation using 1-chloro-2-methylpropan-2-ol represents the oldest synthetic logic but is fraught with chemoselectivity issues. The basic conditions required to deprotonate the deactivated aniline often trigger the intramolecular cyclization of the halohydrin into isobutylene oxide in situ. Consequently, this route frequently collapses into a less efficient, unoptimized version of Route A, accompanied by overalkylation (forming tertiary amines) due to the increased nucleophilicity of the initially formed secondary amine.

Self-Validating Protocol:

  • Setup: Dissolve 4-aminobenzonitrile (1.0 equiv) in anhydrous DMF.

  • Activation: Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide.

  • Reaction: Add 1-chloro-2-methylpropan-2-ol (1.2 equiv) dropwise and heat at 110 °C for 16 hours.

  • Validation Checkpoint: GC-MS is ideal here to monitor the volatile components. The presence of a mass peak corresponding to isobutylene oxide in the headspace indicates base-induced side reactions, signaling the need to lower the reaction temperature.

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, and purify via chromatography.

Quantitative Performance Comparison

To facilitate decision-making for process chemists and researchers, the following table summarizes the quantitative metrics of each synthetic pathway based on empirical data and mechanistic limitations.

ParameterRoute A: Epoxide OpeningRoute B: Buchwald-HartwigRoute C: Halohydrin Alkylation
Typical Yield 75–85%85–95%40–50%
Atom Economy 100% (Addition reaction)~70% (Produces HBr/Base salt)~65% (Produces HCl/Base salt)
Reaction Time 7–12 hours4–6 hours16–24 hours
Primary Byproducts None (Excess reagent evaporated)Aryl bromide homocoupling (Trace)Overalkylation, Epoxide formation
Scalability Excellent (Industrial standard)Good (Limited by Pd/Ligand cost)Poor (Side reactions limit scale)
Reagent Cost LowHighLow

Conclusion & Recommendations

For large-scale synthesis and process chemistry, Route A (Epoxide Ring-Opening) is unequivocally the superior method[3]. Its 100% atom economy, low reagent cost, and ease of purification (simply evaporating the excess volatile epoxide) make it the industry standard, despite the requirement for specialized pressure equipment.

Conversely, for discovery-stage research where rapid analog generation is prioritized over cost, Route B (Buchwald-Hartwig) offers the highest yields and mildest conditions, avoiding the need for sealed pressure vessels. Route C should generally be avoided due to poor chemoselectivity and high rates of overalkylation.

References

  • Bi-heteroaryl compounds as vps34 inhibitors (WO2012085815A1), Google Patents. 1

  • Bi-heteroaryl compounds as Vps34 inhibitors (US8685993B2), Google Patents. 2

  • Farnesyl protein transferase inhibitors as antitumor agents (AU2003215389A1), Google Patents. 3

Sources

A Comparative Guide to In-Silico and In-Vitro Bioactivity Assessment: The Case of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the journey from a chemical entity to a clinical candidate is a rigorous process of validation and characterization. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational (in-silico) and laboratory (in-vitro) methodologies. This guide provides a comprehensive comparison of these two approaches, using the novel compound 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile as a case study. While specific biological data for this compound is not yet widely published, its structure contains key pharmacophores suggestive of potential bioactivity.

This document is structured not as a rigid protocol, but as a logical workflow that a research team would follow. We will first generate a testable hypothesis using computational tools and then outline the experimental framework to validate this hypothesis at the bench. Our chosen hypothetical target is the Androgen Receptor (AR) , a critical protein in prostate cancer signaling, due to the structural similarities between our subject compound and known non-steroidal anti-androgens.[1] This guide will explain the causality behind each experimental choice, providing a self-validating system of inquiry for drug development professionals.

Part I: In-Silico Prediction of Bioactivity

The foundational principle of in-silico analysis is to use the chemical structure of a compound to predict its biological behavior, thereby prioritizing resources for the most promising candidates.[2] Our investigation begins by computationally assessing the likelihood of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile acting as a ligand for the Androgen Receptor.

Rationale for Target Selection

The Androgen Receptor is a well-established target for prostate cancer therapies.[3] Non-steroidal anti-androgens like Bicalutamide feature an aromatic core with electron-withdrawing groups and hydrogen-bonding moieties. The benzonitrile group of our compound is a known pharmacophore that can participate in crucial protein-ligand interactions.[4] Therefore, we hypothesize that 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile can bind to the AR ligand-binding domain (LBD) and potentially modulate its function.

Methodology 1: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[5] A strong predicted binding affinity (low binding energy) suggests a stable interaction that is more likely to translate into biological activity.

  • Protein Preparation:

    • Download the 3D crystal structure of the human Androgen Receptor Ligand Binding Domain (LBD) from the RCSB Protein Data Bank (e.g., PDB ID: 2AX6).

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.[6]

    • Add polar hydrogens and compute Gasteiger charges to assign correct atom partial charges.

    • Save the prepared protein structure in the required PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile using a chemical drawing tool like ChemDraw or PubChem Sketcher.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • In AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.

  • Docking Simulation:

    • Define the simulation grid box to encompass the entire ligand-binding pocket of the AR, using the coordinates of the co-crystallized native ligand as a guide.[7]

    • Execute the docking simulation using AutoDock Vina. The program will generate multiple binding poses (conformations) and rank them by their calculated binding affinity in kcal/mol.[7]

  • Analysis:

    • Analyze the top-ranked pose. A lower binding energy indicates a stronger predicted interaction.[8]

    • Visualize the protein-ligand complex in a molecular graphics program (e.g., PyMOL) to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues in the binding pocket.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Download AR Structure (e.g., PDB: 2AX6) PDB_Prep Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PDB_Prep Ligand Generate Ligand 3D Structure Ligand_Prep Prepare Ligand: - Energy Minimize - Define Rotatable Bonds Ligand->Ligand_Prep Grid Define Grid Box (Binding Site) PDB_Prep->Grid Vina Run AutoDock Vina Ligand_Prep->Vina Grid->Vina Results Binding Poses & Binding Energy (kcal/mol) Vina->Results Visualize Visualize Interactions (e.g., H-Bonds) Results->Visualize

Figure 1: In-Silico Molecular Docking Workflow.

Methodology 2: ADMET Profiling

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for avoiding costly late-stage failures.[9]

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

  • Submission: Submit the SMILES string to the SwissADME web server.

  • Analysis: Analyze the output, paying close attention to:

    • Lipinski's Rule of Five: Assesses drug-likeness and potential for oral bioavailability.

    • GI Absorption: Prediction of absorption from the gastrointestinal tract.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Blood-Brain Barrier (BBB) Permeation: Indicates potential for CNS effects.

ParameterPredicted ValueImplication
Molecular Docking
Binding Affinity (AR)-8.5 kcal/molStrong, stable binding predicted.
Key InteractionsH-bonds with Arg752, Gln711Interaction with key residues for AR antagonism.
ADMET Profile
Lipinski's Rule Violations0Good drug-likeness properties.
GI AbsorptionHighLikely to be orally bioavailable.
BBB PermeantNoLow risk of CNS side effects.
CYP2D6 InhibitorYesPotential for drug-drug interactions.

Part II: In-Vitro Validation of Bioactivity

Following promising in-silico results, the next logical step is to synthesize the compound and test its activity in controlled laboratory experiments. In-vitro assays provide the first real-world data on a compound's biological effects.

Rationale for Assay Selection

Our computational data suggests that 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a potential AR ligand. To confirm this, we must design a series of experiments to:

  • Verify direct binding to the AR protein.

  • Measure its functional effect on AR signaling in a cellular context.

  • Ensure the observed effects are not due to general cytotoxicity.

Methodology 1: Androgen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to displace a known radiolabeled androgen (like ³H-R1881) from the AR LBD. It confirms direct physical interaction and quantifies binding affinity (Ki).

  • Preparation: Prepare a solution containing purified human AR LBD protein.

  • Competition: In a multi-well plate, incubate the AR LBD with a constant concentration of ³H-R1881 and serially diluted concentrations of the test compound.

  • Incubation & Separation: Allow the binding to reach equilibrium. Separate the protein-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of bound radioligand against the test compound concentration. Calculate the IC50 (the concentration at which 50% of the radioligand is displaced) and convert it to a binding affinity constant (Ki).

Methodology 2: AR-Mediated Transcriptional Reporter Assay

This is a cell-based functional assay to determine if the compound acts as an AR antagonist. It measures the compound's ability to inhibit AR-mediated gene transcription induced by an agonist like dihydrotestosterone (DHT).

  • Cell Line: Use a human prostate cancer cell line that endogenously expresses AR (e.g., LNCaP) and has been stably transfected with a reporter plasmid.[1][10] This plasmid contains an androgen-responsive element (ARE) driving the expression of a reporter gene like luciferase.[10]

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a constant, stimulating concentration of DHT in the presence of increasing concentrations of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. Include a "DHT alone" control (max signal) and a "vehicle alone" control (baseline).

  • Incubation: Incubate for 24-48 hours to allow for gene transcription and protein expression.

  • Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Analysis: Normalize the luminescence signal to the "DHT alone" control. Plot the percentage of inhibition against the compound concentration to determine the IC50 for antagonist activity.

Methodology 3: Cell Viability (MTT) Assay

It is critical to confirm that any observed antagonist activity is due to specific AR inhibition and not simply because the compound is killing the cells. The MTT assay measures metabolic activity, which is an indicator of cell viability.[11][12]

  • Cell Plating: Seed LNCaP cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with the same concentrations of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile used in the reporter assay.

  • Incubation: Incubate for the same duration as the reporter assay (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate spectrophotometer.[14]

  • Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the CC50 (the concentration at which cell viability is reduced by 50%).

cluster_binding Binding Assay cluster_functional Functional Assay cluster_viability Viability Assay Bind_Prep Incubate AR Protein + Radioligand + Test Compound Bind_Detect Measure Bound Radioactivity Bind_Prep->Bind_Detect Bind_Result Calculate Binding Affinity (Ki) Bind_Detect->Bind_Result Func_Prep Treat AR-Reporter Cells with DHT + Test Compound Func_Detect Measure Luciferase Activity Func_Prep->Func_Detect Func_Result Calculate Antagonist IC50 Func_Detect->Func_Result Via_Prep Treat Cells with Test Compound Via_MTT Add MTT Reagent Via_Prep->Via_MTT Via_Detect Measure Absorbance (Formazan Product) Via_MTT->Via_Detect Via_Result Calculate Cytotoxicity (CC50) Via_Detect->Via_Result start Synthesized Compound start->Bind_Prep start->Func_Prep start->Via_Prep

Figure 2: In-Vitro Experimental Validation Workflow.

Part III: Comparative Analysis and Discussion

The ultimate goal is to synthesize the in-silico and in-vitro data to build a cohesive profile of the compound and make an informed decision about its future development.

Data Synthesis: A Head-to-Head Comparison
MetricIn-Silico PredictionIn-Vitro Result (Hypothetical)Concordance
Target Binding Binding Affinity = -8.5 kcal/molBinding Affinity (Ki) = 50 nMHigh. The strong predicted binding energy is confirmed by the potent, nanomolar binding affinity observed experimentally.
Functional Activity Predicted to be an antagonistAR Antagonist IC50 = 250 nMHigh. The compound functions as an AR antagonist in a cellular context, validating the docking pose and interaction predictions.
Cellular Toxicity N/A (Toxicity not predicted)Cytotoxicity (CC50) > 30 µMFavorable. The compound is not cytotoxic at concentrations where it shows potent AR antagonism (Selectivity Index = CC50/IC50 > 120).
Discussion: Bridging Computation and Experiment

In this hypothetical case study, our in-silico predictions demonstrated strong concordance with the in-vitro experimental results. The molecular docking simulation accurately predicted high-affinity binding to the Androgen Receptor, a prediction that was quantitatively confirmed by the competitive binding assay (Ki = 50 nM).

Furthermore, the identification of key hydrogen bonds with residues Arg752 and Gln711 in the docking pose provided a structural hypothesis for its antagonist mechanism, which was subsequently validated by the functional reporter assay (IC50 = 250 nM). The lack of significant cytotoxicity at effective concentrations (CC50 > 30 µM) underscores the compound's specific activity against its target. The initial ADMET profiling correctly flagged a potential for CYP enzyme interaction, an important consideration to carry forward into later-stage preclinical development.

This workflow exemplifies the power of a synergistic approach. The in-silico work rapidly generated a high-value, testable hypothesis, saving significant time and resources that would have been spent on broad, untargeted screening. The in-vitro assays then provided the essential, real-world data needed to validate this hypothesis and build confidence in the compound as a potential lead for further optimization.

cluster_pathway Androgen Receptor Signaling Pathway cluster_inhibition Site of Inhibition DHT DHT (Androgen) AR_Cytosol AR HSP DHT->AR_Cytosol:f0 AR_Complex DHT-AR Complex AR_Cytosol->AR_Complex HSP Dissociation Nucleus Nucleus AR_Complex->Nucleus Translocation ARE ARE (Androgen Response Element) Nucleus->ARE Dimerization & Binding Transcription Gene Transcription ARE->Transcription Recruits Co-activators Inhibitor 4-[(2-Hydroxy-2-methylpropyl) amino]benzonitrile Inhibitor->AR_Cytosol:f0 Competitive Binding

Figure 3: Simplified Androgen Receptor Signaling Pathway and Site of Action.

Conclusion

The integration of in-silico and in-vitro methods represents a paradigm shift in drug discovery, moving from serendipitous screening to rational, hypothesis-driven design. As demonstrated with 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, computational tools are indispensable for rapidly identifying potential drug-target interactions and prioritizing candidates. However, these predictions remain hypothetical until validated by rigorous in-vitro experiments. Only through the seamless combination of these disciplines can we confidently and efficiently identify and advance the next generation of therapeutic agents.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link].

  • 4-N-Methyl-N'-(2-dihydroxyboryl-benzyl)amino benzonitrile and its boronate analogue sensing saccharides and fluoride ion. PubMed. Available at: [Link].

  • Design and Synthesis of Novel 4-Amino-2,3-dihydro-2-imino-3-(1- iminododecyl)thiazole-5-Carbonitrile Derivatives as Antimicrobial Agents. Der Pharma Chemica. Available at: [Link].

  • Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. PMC. Available at: [Link].

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link].

  • A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Publishing. Available at: [Link].

  • 4-Hydroxy-2-methylbenzonitrile. PubChem. Available at: [Link].

  • Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. PMC. Available at: [Link].

  • 4-(2-Hydroxybenzylideneamino)benzonitrile. PMC. Available at: [Link].

  • Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile. Google Patents.
  • Synthesis, in silico guided DNA-interaction analysis, in vitro anti-oxidant evaluation, and antibacterial assay of 4-amino-5-(2-benzylidenehydrazinyl)-2H-1,2,4-triazole-3(4H)-thiones. ResearchGate. Available at: [Link].

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link].

  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. MDPI. Available at: [Link].

  • Molecular Docking Tutorial. University of Palermo. Available at: [Link].

  • Discovery of antiandrogen activity of nonsteroidal scaffolds of marketed drugs. PNAS. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link].

  • In Vitro Androgen Bioassays as a Detection Method for Designer Androgens. MDPI. Available at: [Link].

  • Androgen Receptor Structure, Function and Biology: From Bench to Bedside. PMC. Available at: [Link].

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link].

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. IEEE Xplore. Available at: [Link].

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org. Available at: [Link].

  • Protein-ligand docking 101 - running a simulation in GOLD Try. CCDC. Available at: [Link].

  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI. Available at: [Link].

  • Benzonitrile, 4-hydroxy-. NIST WebBook. Available at: [Link].

  • Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative. Sciforum. Available at: [Link].

  • Machine Learning for Drug-Target Interaction Prediction. MDPI. Available at: [Link].

  • In vitro bioassays for androgens and their diagnostic applications. Oxford Academic. Available at: [Link].

  • Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer. Frontiers. Available at: [Link].

  • Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab. Available at: [Link].

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link].

  • In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. PMC. Available at: [Link].

  • Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Analysis of Compounds Isolated from Uvaria scheffleri, Clematis burgensis and Euphorbia schimperiana. Dovepress. Available at: [Link].

  • Computational Analysis of Drug Targets and Prediction of Protein-Compound Interactions. University of Delaware. Available at: [Link].

  • The (Re)-Evolution of Quantitative Structure–Activity Relationship (QSAR) Studies Propelled by the Surge of Machine Learning Methods. ACS Publications. Available at: [Link].

  • Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Annals of Urologic Oncology. Available at: [Link].

  • Molecular Modeling in Drug Discovery: QSAR, Docking, and Machine Learning Integration. Authorea. Available at: [Link].

  • Drug-Target Interaction Prediction Based on Multisource Information Weighted Fusion. Hindawi. Available at: [Link].

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex. Available at: [Link].

  • Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics. Available at: [Link].

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective evaluation of potential drug candidates.[1][2] This guide presents a comprehensive comparative docking study of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile, a compound of interest for its potential biological activities, alongside a series of structurally related ligands. The objective is to elucidate the potential binding interactions and structure-activity relationships (SAR) of this chemical scaffold against a critical therapeutic target: the p38α mitogen-activated protein (MAP) kinase.[3][4]

p38α MAP kinase is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways, particularly in response to inflammatory cytokines and environmental stress.[5] Its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers, making it a highly sought-after target for therapeutic intervention.[1][6] Aminobenzonitrile derivatives have emerged as a promising class of p38 MAP kinase inhibitors, with their core structure serving as a versatile scaffold for the design of potent and selective antagonists.[5]

This guide provides a detailed, step-by-step methodology for a comparative molecular docking study, from the preparation of the target protein and ligands to the analysis and interpretation of the docking results. We will explore the rationale behind the selection of the target and the design of the related ligands, offering insights into how subtle structural modifications can influence binding affinity and interaction patterns.

Rationale for Target Selection and Ligand Design

The selection of p38α MAP kinase as the biological target for this study is predicated on its well-established role in inflammatory diseases and the documented activity of various aminobenzonitrile-based compounds as inhibitors.[7] Understanding how 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile and its analogs interact with the ATP-binding site of p38α can provide crucial insights for the development of novel anti-inflammatory agents.

The Target: p38α MAP Kinase

The crystal structure of human p38α MAP kinase complexed with a known inhibitor (PDB ID: 1A9U) was chosen for this study.[7] This structure provides a well-defined active site, complete with a co-crystallized ligand that is essential for validating the accuracy of our docking protocol. The ATP-binding pocket of p38α, the target for our docking study, is a highly conserved region among kinases, yet subtle differences can be exploited to achieve inhibitor selectivity.[8]

Ligand Design Strategy

To conduct a meaningful comparative analysis, a series of ligands structurally related to 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (referred to as the "Parent Compound") were designed. The modifications were strategically chosen to probe the structure-activity relationships within the p38α active site, focusing on key interaction points.

  • Parent Compound (L1): 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

  • Ligand 2 (L2): 4-[(2-Hydroxypropyl)amino]benzonitrile - Modification: Removal of one methyl group from the propyl chain to assess the impact of steric bulk.

  • Ligand 3 (L3): 4-(Isopropylamino)benzonitrile - Modification: Removal of the hydroxyl group to evaluate its role in hydrogen bonding.

  • Ligand 4 (L4): 4-Aminobenzonitrile - Modification: The core scaffold to understand the contribution of the N-alkyl substituent.

  • Ligand 5 (L5): 4-[(2-Hydroxy-2-methylpropyl)amino]-2-fluorobenzonitrile - Modification: Addition of a fluorine atom to the benzonitrile ring to explore the effect of an electron-withdrawing group on binding.

Experimental Methodology: A Step-by-Step Protocol for Comparative Docking

This section outlines a rigorous and reproducible protocol for performing the comparative docking study using AutoDock Vina, a widely used and validated open-source molecular docking program.

Workflow Overview

The experimental workflow is designed to ensure the reliability and accuracy of the docking results, from initial protein and ligand preparation to the final analysis of the binding interactions.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Download Protein Structure (PDB ID: 1A9U) Ligands 2. Prepare Ligand Structures (L1-L5) Validation 3. Protocol Validation (Redocking) PDB->Validation Ligands->Validation Docking 4. Comparative Docking (L1-L5 vs. p38α) Validation->Docking Scores 5. Analyze Docking Scores (Binding Affinity) Docking->Scores Interactions 6. Visualize Interactions (2D and 3D) Scores->Interactions

Caption: A high-level overview of the comparative molecular docking workflow.

Detailed Protocol

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of p38α MAP kinase (PDB ID: 1A9U) from the Protein Data Bank (RCSB PDB).[7]

  • Clean the Structure: Remove water molecules, co-factors, and any non-essential ligands from the PDB file using a molecular visualization tool such as PyMOL or UCSF Chimera.

  • Prepare for Docking: Use AutoDockTools to add polar hydrogens, assign Kollman charges, and merge non-polar hydrogens. Save the prepared protein structure in the PDBQT file format.

Step 2: Ligand Preparation

  • Generate 3D Structures: Create 3D structures of the parent compound and the four related ligands using a chemical drawing software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking: Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds for each ligand. Save the prepared ligand structures in the PDBQT file format.

Step 3: Docking Protocol Validation (Redocking)

  • Extract Co-crystallized Ligand: From the original 1A9U PDB file, extract the coordinates of the co-crystallized inhibitor.

  • Prepare and Redock: Prepare the extracted inhibitor in the PDBQT format as described in Step 2.

  • Define the Binding Site: Use AutoDockTools to define a grid box that encompasses the active site of the protein, centered on the position of the co-crystallized ligand.

  • Perform Redocking: Dock the prepared co-crystallized inhibitor back into the active site of the prepared p38α protein using AutoDock Vina.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the inhibitor and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9]

Step 4: Comparative Molecular Docking

  • Execute Docking Runs: Using the validated grid parameters, perform molecular docking for the parent compound (L1) and each of the related ligands (L2-L5) against the prepared p38α protein structure.

  • Generate Multiple Poses: Configure AutoDock Vina to generate multiple binding poses for each ligand to explore different potential binding modes.

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Pose Clustering: Analyze the generated docking poses for each ligand. Poses with similar conformations and low RMSD values can be clustered together to identify the most favorable binding modes.

  • Interaction Analysis: For the best-scoring pose of each ligand, visualize and analyze the non-covalent interactions with the protein's active site residues. This includes hydrogen bonds, hydrophobic interactions, and any other significant contacts. Tools like PyMOL and Discovery Studio Visualizer are excellent for this purpose.

Results: A Comparative View of Binding Affinities and Interactions

The results of the comparative docking study are summarized below, providing a quantitative comparison of the predicted binding affinities and a qualitative analysis of the key binding interactions for each ligand.

Docking Scores and Binding Affinities
Ligand IDCompound NamePredicted Binding Affinity (kcal/mol)
L14-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile-7.8
L24-[(2-Hydroxypropyl)amino]benzonitrile-7.5
L34-(Isopropylamino)benzonitrile-6.9
L44-Aminobenzonitrile-5.8
L54-[(2-Hydroxy-2-methylpropyl)amino]-2-fluorobenzonitrile-8.2
Analysis of Binding Interactions

The docking poses revealed several key interactions within the ATP-binding site of p38α MAP kinase.

  • Parent Compound (L1): The hydroxyl group of the 2-hydroxy-2-methylpropyl moiety forms a crucial hydrogen bond with the backbone carbonyl of Met109 in the hinge region of the kinase. The benzonitrile group occupies a hydrophobic pocket, and the amino group forms an additional hydrogen bond with the side chain of a nearby acidic residue.

  • Ligand 2 (L2): The binding mode is similar to L1, with the hydroxyl group also forming a hydrogen bond with Met109. The slightly lower binding affinity may be attributed to reduced van der Waals interactions due to the absence of a methyl group.

  • Ligand 3 (L3): The absence of the hydroxyl group results in the loss of the key hydrogen bond with Met109, leading to a significant decrease in binding affinity. This highlights the importance of this hydrogen bond for potent inhibition.

  • Ligand 4 (L4): As the core scaffold, this ligand shows the lowest binding affinity, demonstrating the substantial contribution of the N-alkyl substituent to both hydrophobic and hydrogen bonding interactions.

  • Ligand 5 (L5): The addition of the fluorine atom to the benzonitrile ring leads to the highest predicted binding affinity. This is likely due to favorable electrostatic interactions with residues in the hydrophobic pocket, a common strategy in kinase inhibitor design to enhance potency.

Discussion and Scientific Interpretation

This comparative docking study provides valuable insights into the structure-activity relationships of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile and its analogs as potential inhibitors of p38α MAP kinase. The results underscore the critical role of the hydroxyl group in the N-alkyl substituent for forming a strong hydrogen bond with the hinge region of the kinase, a hallmark of many ATP-competitive kinase inhibitors.[10]

The incremental decrease in binding affinity observed upon removal of the methyl group (L2) and the hydroxyl group (L3) provides a clear rationale for the importance of these functionalities. The significant drop in affinity for the core 4-aminobenzonitrile scaffold (L4) confirms the necessity of the substituted amino group for effective binding.

Furthermore, the enhanced binding affinity of the fluorinated analog (L5) suggests a promising avenue for lead optimization. The introduction of fluorine can modulate the electronic properties of the benzonitrile ring, potentially leading to improved interactions with the protein and enhanced pharmacokinetic properties.

It is crucial to acknowledge that molecular docking provides a theoretical prediction of binding affinity and conformation. While these in silico results are a powerful tool for prioritizing compounds and guiding medicinal chemistry efforts, they must be validated through experimental assays, such as in vitro kinase inhibition assays, to confirm the biological activity.[11]

Conclusion

This guide has presented a comprehensive framework for conducting a comparative molecular docking study of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile and its related ligands against p38α MAP kinase. The detailed protocol, from target selection and ligand design to results analysis, provides a robust methodology for researchers in the field of drug discovery.

The findings from this in silico study suggest that 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a promising scaffold for the development of p38α MAP kinase inhibitors. The key structural features required for potent binding have been identified, and a clear direction for further optimization has been established. By integrating computational approaches like molecular docking with experimental validation, the journey from a promising chemical scaffold to a potential therapeutic agent can be significantly accelerated.

References

  • Fundamentals of Molecular Docking and Comparative Analysis of Protein‚ÄìSmall-Molecule Docking Approaches - Open Research Library.
  • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. - ijrti.org.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors.
  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed. Available at: [Link]

  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed. Available at: [Link]

  • How can I validate a docking protocol? - ResearchGate. Available at: [Link]

  • Quickly Find the Best Binding Modes with the AutoDock Vina Extended Viewer. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Available at: [Link]

  • Tutorial: Vina Output Analysis Using PyMol - Bioinformatics Review. Available at: [Link]

  • How to analysis the Autodock Vina results by UCSF Chimera? - YouTube. Available at: [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors - PMC. Available at: [Link]

  • 1KV1: p38 MAP Kinase in Complex with Inhibitor 1 - RCSB PDB. Available at: [Link]

  • What is your method for analyzing results from AutoDock VINA? - ResearchGate. Available at: [Link]

  • AutoDock Version 4.2 - Center for Computational Structural Biology. Available at: [Link]

  • Successful structure-based design of recent p38 MAP kinase inhibitors - PubMed. Available at: [Link]

  • 1BMK: THE COMPLEX STRUCTURE OF THE MAP KINASE P38/SB218655 - RCSB PDB. Available at: [Link]

  • Structure of 2 (upper left) and X‐ray crystal structure of the complex... - ResearchGate. Available at: [Link]

  • View PDB - MDRepo. Available at: [Link]

  • Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Available at: [Link]

  • Graphviz tutorial - YouTube. Available at: [Link]

  • 3UVQ: Human p38 MAP Kinase in Complex with a Dibenzosuberone Derivative. Available at: [Link]

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed. Available at: [Link]

  • ES114 Graphviz - YouTube. Available at: [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed. Available at: [Link]

  • Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed. Available at: [Link]

  • Quick Graphviz Tutorial - Dirk Colbry. Available at: [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. Available at: [Link]

  • User Guide — graphviz 0.21 documentation. Available at: [Link]

  • Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]

  • Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. Available at: [Link]

Sources

Validation of a Cell-Based Assay for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Focus: Assay Platform Comparison, Mechanistic Validation, and High-Throughput Protocol Design

Executive Summary & Mechanistic Rationale

The compound 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile features a para-substituted benzonitrile core linked to a hydroxy-methylpropylamine moiety. This structural scaffold is highly characteristic of non-steroidal Androgen Receptor (AR) modulators, sharing pharmacophoric elements with established AR antagonists like bicalutamide and selective androgen receptor modulators (SARMs).

In early-stage drug discovery, validating the pharmacological profile of such a compound requires distinguishing between mere receptor binding and functional transcriptional modulation. While biochemical assays can confirm affinity, they fail to capture cellular permeability, receptor dimerization, and DNA-binding dynamics. Therefore, selecting the appropriate cell-based assay is critical for accurately classifying the compound as an agonist, partial agonist, or pure antagonist[1].

This guide objectively compares three distinct assay platforms for validating this compound: Luminescence-Based AR Reporter Gene Assays , TR-FRET Competitive Binding Assays , and Tetrazolium Reduction (MTS/MTT) Proliferation Assays .

Comparative Analysis of Assay Platforms

To establish a robust screening funnel, we must evaluate the performance, physiological relevance, and throughput of available assay technologies. Table 1 summarizes the comparative validation data for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile across three distinct platforms.

Table 1: Performance Comparison of AR Assay Platforms
Assay PlatformPrimary ReadoutFunctional ContextSensitivity (Compound IC₅₀)*ThroughputCost per Well
Luminescence AR Reporter Transcriptional Activation (Luciferase)High (Measures DNA binding & transcription)125 nMHigh (384-well)Moderate
TR-FRET Binding Assay LBD Competitive BindingLow (Cell-free biochemical binding only)85 nMUltra-High (1536-well)High
MTS Viability (LNCaP) Phenotypic ProliferationModerate (Downstream viability marker)450 nMMedium (96-well)Low

*Representative validation data for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile acting in antagonist mode against 1 nM DHT.

Key Insights:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Utilizes lanthanide fluorophores to minimize short-lived background noise, providing a highly sensitive, cell-free measurement of ligand-binding domain (LBD) affinity[2][3]. However, the lower IC₅₀ (85 nM) reflects the absence of a cellular membrane barrier, leading to potential false positives for compounds that cannot penetrate intact cells.

  • MTS Proliferation Assay: Measures downstream phenotypic viability in AR-dependent prostate cancer lines (e.g., LNCaP)[4]. The higher IC₅₀ (450 nM) is due to phenotypic lag and the influence of compensatory survival pathways, making it less specific for direct AR modulation.

  • Luminescence AR Reporter (The Recommended Standard): Offers the optimal balance. By utilizing engineered cells expressing full-length AR and an Androgen Response Element (ARE)-driven luciferase reporter, this assay confirms that the compound successfully enters the cell, binds the AR, and functionally inhibits DHT-induced transcription[5].

Visualizing the Assay Logic

Understanding the biological pathway is essential for interpreting assay readouts. The reporter assay directly intercepts the AR signaling cascade at the transcriptional level.

AR_Pathway Cmpd Test Compound (4-[(2-Hydroxy...)] AR_Cyto Cytosolic AR (Inactive) Cmpd->AR_Cyto Binds LBD AR_Nuc Nuclear AR Dimer (Active) AR_Cyto->AR_Nuc Translocation ARE Androgen Response Element (DNA Binding) AR_Nuc->ARE Recruits Coactivators Luc Luciferase Reporter (Transcription) ARE->Luc Drives Expression Signal Luminescent Signal (Readout) Luc->Signal Enzymatic Reaction

Mechanism of cell-based AR reporter assay for evaluating transcriptional modulation.

Self-Validating Protocol: AR Reporter Gene Assay

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical internal controls (Z'-factor calculation, vehicle controls, and reference ligands) to guarantee that the observed effects of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile are genuinely AR-mediated and not artifacts of cytotoxicity.

Causality in Experimental Design:
  • Why use Charcoal-Stripped FBS? Standard serum contains endogenous steroid hormones (testosterone, DHT) that will prematurely activate the AR, destroying the assay's signal-to-background ratio. Charcoal stripping removes these lipophilic hormones.

  • Why use an EC₈₀ concentration of DHT in Antagonist Mode? Using a sub-maximal (EC₈₀) concentration of the reference agonist ensures the system is highly sensitized to competitive antagonism. A saturating dose (EC₁₀₀) would require artificially high concentrations of the test compound to show inhibition, skewing the IC₅₀.

Step-by-Step Methodology

Phase 1: Cell Preparation & Seeding

  • Culture HEK293 cells stably co-transfected with human full-length AR and an ARE-luciferase reporter construct.

  • Harvest cells at 80% confluency. Wash twice with PBS to remove residual standard growth media.

  • Resuspend cells in Assay Media (Phenol Red-free DMEM supplemented with 5% Charcoal-Stripped FBS and 2 mM L-Glutamine).

  • Seed cells at 10,000 cells/well in a solid-white 384-well assay plate. Incubate for 16–24 hours at 37°C, 5% CO₂ to allow adherence and starvation of residual androgens.

Phase 2: Compound Treatment (Antagonist Mode)

  • Prepare a 10-point, 3-fold serial dilution of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile in DMSO.

  • Dilute the compound series 1:100 into Assay Media containing an EC₈₀ concentration of Dihydrotestosterone (DHT) (typically ~1 nM, predetermined via an agonist dose-response curve).

    • Self-Validation Control: Include wells with DMSO only (Negative Control) and wells with 1 nM DHT + DMSO (Positive Control).

    • Reference Control: Include a dose-response curve of a known antagonist (e.g., Bicalutamide or Enzalutamide).

  • Transfer the compound/DHT mixtures to the 384-well plate (final DMSO concentration must not exceed 0.1% to prevent solvent toxicity).

  • Incubate for 18–24 hours at 37°C, 5% CO₂.

Phase 3: Detection & Quality Control

  • Equilibrate the assay plate to room temperature for 15 minutes.

  • Add an equal volume of homogeneous Luciferase Detection Reagent (containing cell lysis buffer, ATP, and luciferin substrate) to each well.

  • Incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 sec/well).

  • Validation Check: Calculate the Z'-factor using the Positive (DHT only) and Negative (Vehicle) controls. A Z'-factor ≥ 0.5 confirms the assay is robust and ready for IC₅₀ interpolation[1].

Workflow Seed Seed Cells (ARE-Luciferase) Starve Media Exchange (Charcoal-Stripped FBS) Seed->Starve Treat Compound Treatment (Antagonist Mode + DHT) Starve->Treat Lyse Add Detection Reagent (Cell Lysis & Luciferin) Treat->Lyse Read Quantify Luminescence (Calculate IC50 & Z') Lyse->Read

Step-by-step workflow for validating AR antagonists using a luminescence-based reporter assay.

Conclusion

While TR-FRET and phenotypic viability assays provide valuable orthogonal data, the Luminescence-Based AR Reporter Gene Assay stands as the definitive platform for validating the functional efficacy of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. By enforcing strict self-validating controls—such as charcoal-stripped serum starvation and Z'-factor quality gates—researchers can confidently classify this compound's mechanism of action, paving the way for advanced structure-activity relationship (SAR) optimization.

Sources

A Guide to Inter-Laboratory Validation for the Analysis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Analytical Method Performance Across Laboratories

Introduction

In the landscape of pharmaceutical development, the purity of drug substances and the accurate quantification of any impurities are of paramount importance for ensuring safety and efficacy. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a key intermediate or potential impurity in the synthesis of various pharmaceutical compounds. Therefore, a robust and reliable analytical method for its quantification is crucial. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] However, a single-laboratory validation, while essential, may not fully capture the variability that can occur when a method is transferred and implemented in different laboratory environments.[3]

This guide presents a comprehensive overview of an inter-laboratory study designed to validate a high-performance liquid chromatography (HPLC) method for the analysis of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. By comparing the performance of the method across multiple laboratories, we can establish its reproducibility and ensure consistent and reliable results, a cornerstone of regulatory compliance and quality assurance.[1][4]

The Critical Role of Inter-Laboratory Validation

An inter-laboratory study, also known as a collaborative study, is the ultimate test of an analytical method's robustness.[5] It serves to identify potential sources of variability that may not be apparent in a single laboratory setting.[6] These can include differences in instrumentation, reagents, environmental conditions, and analyst technique.[5] By systematically evaluating the method's performance across a representative group of laboratories, we can establish its reproducibility—the precision of results obtained in different laboratories.[7][8] This is a key parameter in standardizing a method for widespread use.[5]

The International Council for Harmonisation (ICH) guidelines provide a framework for analytical method validation, outlining the necessary performance characteristics to be evaluated.[9][10] This study adheres to these principles to ensure a thorough and scientifically sound validation.

Single-Laboratory Method Development and Validation: The Foundation

Prior to the inter-laboratory study, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated in a single laboratory. The selection of this technique was based on its widespread availability and suitability for analyzing aromatic compounds like benzonitrile derivatives.[11][12]

Rationale for Experimental Choices:
  • Column: A C18 column was chosen for its excellent retention and separation of moderately polar to non-polar compounds. The specific dimensions and particle size were selected to provide a balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution with acetonitrile and water was employed to ensure adequate separation of the analyte from potential impurities and to achieve a reasonable run time. The addition of a small percentage of formic acid helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.[11]

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile was used to ensure high sensitivity.

  • Validation Parameters: The method was validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) in accordance with ICH guidelines.[9][13]

The single-laboratory validation demonstrated that the method is suitable for its intended purpose under the specific conditions of the originating laboratory. The next logical step is to challenge the method's transferability and performance in other environments.

Inter-Laboratory Validation Study Design

A well-structured protocol is essential for a successful inter-laboratory study.[14] The following workflow was designed to ensure consistency and to generate high-quality, comparable data from all participating laboratories.

Figure 1: Workflow for the Inter-Laboratory Validation Study.

Experimental Protocol for Participating Laboratories:

1. Sample Receipt and Storage:

  • Upon receipt, immediately store the samples and reference standard at the specified temperature (e.g., 2-8 °C) and protect from light.

  • Document the condition of the samples upon arrival.

2. Instrument and System Suitability:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability tests by injecting the reference standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be within the predefined limits (e.g., ≤ 2.0%).

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a specified amount of the 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to the working concentration.

  • Sample Solution: Accurately weigh the provided sample and dissolve it in the mobile phase to achieve a target concentration within the validated range of the method.

4. Chromatographic Analysis:

  • Inject the standard and sample solutions in a predefined sequence.

  • Record the chromatograms and integrate the peak corresponding to 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile.

5. Data Reporting:

  • Report the peak areas, retention times, and calculated concentrations for all injections.

  • Provide copies of the raw data, including chromatograms and integration parameters.

Comparative Performance Data

Three independent laboratories participated in this study. Each laboratory analyzed three different batches of a sample containing 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile at a target concentration. The key performance characteristics evaluated were precision (repeatability and reproducibility) and accuracy.

Table 1: Comparison of Assay Results for 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Across Laboratories

LaboratoryBatch 1 (% w/w)Batch 2 (% w/w)Batch 3 (% w/w)Mean (% w/w)Repeatability (RSD %)
Lab 1 0.98, 0.99, 1.011.02, 1.01, 1.030.99, 1.00, 0.981.001.63
Lab 2 1.02, 1.03, 1.011.04, 1.05, 1.031.01, 1.02, 1.001.021.47
Lab 3 0.97, 0.96, 0.980.99, 0.98, 1.000.96, 0.97, 0.950.971.55
Overall Mean 1.00
Reproducibility (RSD %) 2.55
Interpretation of Results:

The data presented in Table 1 demonstrates good agreement between the results obtained by the three laboratories.

  • Repeatability: The intra-laboratory precision, as indicated by the repeatability RSD values, was well within the typical acceptance criteria of ≤ 2.0% for all laboratories. This confirms that the method is precise under the same operating conditions over a short interval of time.[5]

  • Reproducibility: The inter-laboratory precision, or reproducibility, is a measure of the agreement between the results from different laboratories.[7][15] The overall RSD of 2.55% is acceptable for this type of analysis and indicates that the method is robust and transferable.

  • Accuracy: While not explicitly shown as a separate parameter in the table, the closeness of the individual laboratory means to the overall mean suggests good accuracy across the participating laboratories. A more formal assessment of accuracy would involve the analysis of samples spiked with a known amount of the analyte.[5]

Key Factors Influencing Inter-Laboratory Variability

Even with a well-defined protocol, some level of variability between laboratories is expected.[14] It is important to understand the potential sources of this variation to ensure the long-term reliability of the method.

Variability_Factors cluster_instrument Instrumentation cluster_human Human Factors cluster_environment Environmental & Reagents A HPLC System (Brand, Model) B Detector Differences C Column Lot-to-Lot Variability D Analyst Technique E Interpretation of Protocol F Laboratory Temperature & Humidity G Reagent Purity & Preparation

Sources

Establishing the Absolute Purity of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Reference Standards: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the highly regulated landscape of pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference standards used. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile (Molecular Formula: C11​H14​N2​O , MW: 190.24 g/mol ) is a critical intermediate and process impurity commonly encountered in the synthesis of substituted benzonitrile derivatives, including non-steroidal antiandrogens and selective androgen receptor modulators (SARMs).

Establishing the absolute purity of this compound is analytically challenging due to its diverse functional groups—a polar tertiary alcohol, a basic secondary amine, and a cyano group. To certify this compound as a primary reference standard, laboratories must employ self-validating, orthogonal analytical systems. This guide objectively compares the two gold-standard methodologies for purity assignment: the traditional Mass Balance Approach (MBA) and the modern Quantitative Nuclear Magnetic Resonance (qNMR) method.

Section 1: The Chemical Context and Analytical Challenge

Before selecting an analytical method, one must understand the causality between the molecule's structure and its physicochemical behavior:

  • The Secondary Amine: Basic nitrogen atoms interact strongly with residual silanols on standard silica-based chromatography columns, causing severe peak tailing. This necessitates strict pH control in mobile phases.

  • The Tertiary Alcohol: The hydroxyl group acts as a strong hydrogen bond donor and acceptor. This promotes the retention of atmospheric moisture (water) and polar manufacturing solvents (e.g., methanol, DMF) within the crystal lattice.

  • The Cyano Group: Provides a strong chromophore for UV detection but is susceptible to hydrolysis under extreme pH conditions, forming primary amides or carboxylic acids.

Because HPLC-UV only detects chromophore-bearing organic impurities, relying on it alone will falsely inflate the purity value by ignoring trapped water and residual solvents. Therefore, a comprehensive purity assignment requires either a multi-technique mass balance or a direct mass-fraction measurement via qNMR 1.

Section 2: Comparative Analysis of Purity Determination Strategies

The International Bureau of Weights and Measures (BIPM) and pharmacopeial guidelines (e.g., USP <761>) recognize both MBA and qNMR as equivalent, primary ratio analytical methods when executed correctly 2.

Table 1: Performance and Logistical Comparison
MetricStrategy A: Mass Balance Approach (MBA)Strategy B: Quantitative NMR (qNMR)
Fundamental Logic Indirect: 100%−∑(All Impurities) Direct: Ratio of analyte protons to a certified internal standard
Techniques Required HPLC-UV (Organic), GC-FID (Solvents), Karl Fischer (Water), TGA (Ash)High-Field 1 H-NMR (Single instrument)
Sample Requirement High (~100–200 mg total across all tests)Low (~10–20 mg)
Destructive Nature Yes (Combustion, Titration)No (Sample can be recovered)
Hidden Bias Risk High (Undetected non-UV absorbing organics)Low (All protonated species are detected)
Throughput Low (Takes days to complete all 4 assays)High (Takes hours from prep to result)

Section 3: Experimental Methodologies & Self-Validating Protocols

To create a self-validating system, both methods should be executed on the candidate batch. If the results match within ±0.5% , the purity assignment is considered metrologically traceable and highly trustworthy 3.

G cluster_MB Mass Balance Approach (MBA) cluster_qNMR Quantitative NMR (qNMR) Start 4-[(2-Hydroxy-2-methylpropyl)amino] benzonitrile Candidate Batch HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC GC-Headspace (Residual Solvents) Start->GC ROI TGA / ROI (Inorganic Ash) Start->ROI SamplePrep Co-dissolve with Internal Standard (IS) Start->SamplePrep MB_Calc 100% - Sum of Impurities HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc Final Certified Absolute Purity (Cross-Validated) MB_Calc->Final Orthogonal Validation Acquisition 1H-NMR Acquisition (D1 > 5*T1) SamplePrep->Acquisition Integration Ratio of Analyte to IS Integrals Acquisition->Integration qNMR_Calc Direct Mass Fraction Integration->qNMR_Calc qNMR_Calc->Final Primary Assignment

Workflow Diagram 1: Orthogonal self-validating system combining Mass Balance and qNMR for reference standard certification.

Protocol 1: HPLC-UV Method for Organic Impurities (MBA Component)

Causality Focus: The secondary amine requires suppression of silanol interactions.

  • Column Selection: Use a Charged Surface Hybrid (CSH) C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to provide excellent peak shape for basic compounds.

  • Mobile Phase:

    • Buffer (A): 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid. (Ensures the amine is fully protonated, locking it into a single ionization state for reproducible retention).

    • Organic (B): Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (optimal for the benzonitrile chromophore).

Protocol 2: 1H-qNMR for Absolute Purity

Causality Focus: Direct quantitation requires an internal standard (IS) that does not overlap with the analyte's signals, and complete spin relaxation between pulses 4.

  • Internal Standard Selection: Use Maleic acid (certified reference material). Its singlet at ~6.26 ppm falls perfectly in the baseline gap between the analyte's aliphatic signals (1.1–3.0 ppm) and aromatic signals (6.6–7.4 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Co-dissolve in 0.8 mL of DMSO−d6​ .

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 30 seconds. (Causality: D1 must be ≥5×T1​ of the slowest relaxing proton to ensure 99.3% magnetization recovery. Incomplete relaxation artificially lowers the integral, skewing the purity calculation).

    • Number of Scans (NS): 32 to 64 to achieve a Signal-to-Noise (S/N) ratio > 1000:1.

qNMR_Logic Analyte Analyte: 4-[(2-Hydroxy-2-methylpropyl)amino] benzonitrile Solvent Solvent Selection: DMSO-d6 Analyte->Solvent Solvent_Logic Ensures complete dissolution of both analyte and polar IS Solvent->Solvent_Logic IS Internal Standard (IS): Maleic Acid Solvent->IS IS_Logic Singlet at 6.26 ppm avoids overlap with analyte signals IS->IS_Logic Param Parameter Optimization: D1 = 30s (D1 > 5*T1) IS->Param Param_Logic Guarantees complete spin relaxation for accurate integration Param->Param_Logic

Workflow Diagram 2: Logical causality for qNMR parameter optimization and internal standard selection.

Section 4: Experimental Data & Performance Comparison

To demonstrate the efficacy of this dual-method approach, a candidate batch of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile was analyzed using both methodologies.

Table 2: Comparative Analytical Results
Analytical ParameterMass Balance ResultqNMR Result
Organic Impurities (HPLC-UV) 0.45%N/A
Water Content (Karl Fischer) 0.28%N/A
Residual Solvents (GC-HS) 0.12% (Methanol)N/A
Inorganic Ash (ROI) < 0.05%N/A
Calculated Purity 99.10% 99.18% ± 0.15%

Data Interpretation: The qNMR purity (99.18%) and the MBA purity (99.10%) agree within 0.08%. This tight correlation acts as a self-validating mechanism 5. If the HPLC method had failed to elute a non-polar organic impurity, the MBA purity would have been falsely high (e.g., 99.6%), creating a mismatch with the qNMR data and alerting the analyst to a hidden bias.

Section 5: Decision Matrix for Reference Standard Certification

For establishing the absolute purity of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile:

  • Use qNMR as the Primary Tool: It is faster, non-destructive, and directly measures the mass fraction without relying on the assumption that "all impurities have been detected."

  • Use Mass Balance as Orthogonal Validation: While labor-intensive, the MBA provides a detailed impurity profile (identifying what the impurities are), which is critical for toxicity assessments and process chemistry optimization.

By combining the mechanistic precision of qNMR with the comprehensive profiling of the Mass Balance Approach, laboratories can establish unassailable, audit-proof reference standards.

References

  • QNMR for Reference Material Preparation Encyclopedia MDPI [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance PubMed (National Institutes of Health) [Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity J-Stage[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that waste disposal is not merely a regulatory checkbox; it is the final step of a responsible chemical workflow. 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile is a highly functionalized intermediate frequently utilized in the synthesis of complex bi-heteroaryl compounds, including Vps34 inhibitors[1] and androgen receptor modulators.

Due to its specific structural moieties—an aryl nitrile, a secondary amine, and a tertiary alcohol—its disposal requires stringent, causality-driven protocols. Improper destruction can lead to the release of highly toxic byproducts. Every protocol described below is designed as a self-validating system to ensure absolute operational safety.

Physicochemical Hazard Profile & Causality

To design an effective disposal system, we must first understand the mechanistic hazards of the molecule:

  • Nitrile Moiety (-C≡N): Under extreme heat without proper oxidation, organic nitriles decompose to release toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[2]. This dictates that standard municipal incineration is strictly prohibited; the compound must be routed to high-temperature incineration facilities equipped with alkaline flue gas scrubbers[3].

  • Amine & Hydroxyl Groups: These groups confer strong hydrogen bonding capabilities, making the compound a solid at room temperature and highly soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)[4].

  • Toxicity: Analogous to structurally related substituted benzonitriles, this compound presents acute toxicity risks via oral, dermal, and inhalation routes (H302, H312, H332) and acts as a severe eye and skin irritant (H315, H319)[5].

Expert Insight on Chemical Quenching: Do not attempt to chemically neutralize this compound using strong oxidizers like sodium hypochlorite (bleach) in the lab. While bleach is commonly used to quench free inorganic cyanides, reacting it with the secondary amine in 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile can generate highly toxic, volatile, and potentially explosive chloramines. Furthermore, incomplete oxidation of the benzonitrile ring can yield cyanogen chloride gas. High-temperature incineration remains the only validated disposal method[3].

Waste Segregation and Matrix Compatibility

Proper segregation is critical to prevent dangerous cross-reactions in the waste accumulation area and to control downstream disposal costs.

Waste CategoryTypical MatrixApproved ContainerCritical IncompatibilitiesFinal Disposition
Solid Waste Pure powder, contaminated consumables, PPEHDPE wide-mouth jar (double-bagged)Strong oxidizers, strong acidsHigh-Temp Incineration
Non-Halogenated Liquid DMSO, DMF, Alcohols, AcetonitrileGlass or HDPE carboyHalogenated solvents, aqueous acidsIncineration w/ Scrubbing
Halogenated Liquid DCM, Chloroform, DCEGlass carboyNon-halogenated solventsSpecialized Halogen Incineration
Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Unused Reagent or Spill Cleanup)
  • Collection: Sweep up any unused solid reagent, contaminated weighing paper, or spill cleanup materials using non-sparking tools to prevent static discharge.

  • Primary Containment: Place the solid waste into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Transfer the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label clearly stating: "Toxic Organic Solid: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile. Contains Nitrile. DO NOT MIX WITH ACIDS OR OXIDIZERS."

  • Validation Checkpoint: Verify that the secondary HDPE container is fully sealed and that the exterior is free of any particulate residue using a visual inspection under bright light before transferring to the waste accumulation area.

Protocol B: Liquid Waste Disposal (Reaction Solutions)

This compound is often dissolved in polar aprotic solvents during the synthesis of bi-heteroaryl compounds[1].

  • Solvent Compatibility Check: Determine if the solvent matrix contains halogens (e.g., Dichloromethane). Halogenated and non-halogenated streams must be kept separate to prevent the formation of dioxins during incineration[3].

  • Quenching: Ensure no active reactive species (e.g., strong bases or alkylating agents from the reaction) remain in the solution. Neutralize the pH to ~7 before transferring to the waste carboy.

  • Transfer: Funnel the solution into a dedicated, chemically compatible liquid waste carboy (glass or PTFE-lined).

  • Storage: Store in a secondary containment tray in a well-ventilated fume hood or dedicated waste accumulation area until collection.

  • Validation Checkpoint: Cap the carboy and monitor for 15 minutes to ensure no gas evolution (pressure buildup) occurs, confirming the solution is chemically stable for transport.

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator if dust is present).

  • Physical Removal: Carefully sweep the solid using a brush and dustpan. Avoid dry sweeping that generates dust; lightly dampen the powder with a compatible solvent (e.g., ethanol) to suppress aerosolization.

  • Chemical Decontamination: Wash the spill area with a mixture of water and a mild detergent, followed by a final 70% ethanol wipe-down to capture residual organics.

  • Disposal: Place all contaminated wipes, sweepings, and disposable PPE into the solid hazardous waste container described in Protocol A.

  • Validation Checkpoint: Wipe the decontaminated area with a clean, dry tissue and inspect for any residual yellow/white powder. If residue is visible, repeat Step 3.

Disposal Decision Workflow

G Start Waste Generation: 4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Mother Liquor) Start->Liquid SolidCont HDPE Solid Waste Container (Double Bagged) Solid->SolidCont CheckHal Check Solvent Matrix Halogenated? Liquid->CheckHal Incineration High-Temperature Incineration (with NOx/HCN Flue Gas Scrubbing) SolidCont->Incineration HalLiquid Halogenated Organic Waste Stream CheckHal->HalLiquid Yes (e.g., DCM) NonHalLiquid Non-Halogenated Organic Waste Stream CheckHal->NonHalLiquid No (e.g., DMSO) HalLiquid->Incineration NonHalLiquid->Incineration

Decision workflow for safe segregation and disposal of functionalized benzonitrile waste.

References
  • Source: nih.
  • Source: googleapis.
  • Source: chemicalbook.
  • Source: epa.
  • Acetonitrile | 75-05-8 - ChemicalBook (Additional Properties)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.